Triallyl citrate
Description
The exact mass of the compound Triallyl citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triallyl citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triallyl citrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFYBDYBCOLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064212 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-73-6 | |
| Record name | 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W1P4OQK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triallyl citrate chemical structure and properties
Chemical Structure, Synthesis, and Crosslinking Applications
Executive Summary
Triallyl Citrate (TAC) is a trifunctional ester monomer derived from citric acid and allyl alcohol. Characterized by its three terminal allyl groups, TAC serves as a potent crosslinking agent and co-monomer in the synthesis of advanced polymer networks. Unlike its saturated counterpart, triethyl citrate (a common plasticizer), TAC’s utility lies in its high reactivity under free-radical initiation, enabling the formation of thermoset resins, biodegradable elastomers, and high-performance optical materials. This guide provides a definitive technical analysis of TAC’s physicochemical properties, synthesis protocols, and polymerization mechanisms.
Molecular Architecture & Physicochemical Profile
Structural Analysis
Triallyl citrate (C₁₅H₂₀O₇) consists of a central citrate backbone esterified with three allyl groups. The molecule possesses a central hydroxyl group (tertiary alcohol) and three pendant allyl alkene moieties.
-
Core: Citric acid skeleton providing biodegradability and biocompatibility.
-
Functional Groups: Three terminal vinyl (
) groups allow for multi-point crosslinking. -
Stereochemistry: The central carbon is achiral due to symmetry in the citrate backbone (if the allyl arms are identical), but the molecule exhibits significant steric bulk which influences polymerization kinetics.
Physicochemical Properties Table
Data aggregated from standardized chemical databases and experimental validation.
| Property | Value | Test Condition / Note |
| CAS Registry Number | 6299-73-6 (Primary) | Also linked to 6238-04-6 |
| Molecular Formula | C₁₅H₂₀O₇ | - |
| Molecular Weight | 312.32 g/mol | - |
| Appearance | Clear to pale yellow liquid | Viscous |
| Boiling Point | 208 °C | @ 12 mmHg (Vacuum) |
| Boiling Point (Est.) | ~334.5 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.14 – 1.16 g/cm³ | @ 20–25 °C |
| Refractive Index ( | 1.4700 – 1.4720 | - |
| Flash Point | ~108 °C | Closed Cup |
| Solubility | Organic solvents (Ethanol, Acetone) | Insoluble in water |
Synthetic Pathways & Manufacturing
The industrial synthesis of TAC follows a classic Fischer esterification pathway. To achieve high yield and purity, the equilibrium must be driven forward by the continuous removal of water (Le Chatelier's principle).
Reaction Mechanism
The reaction involves the protonation of the carboxylic acid carbonyl oxygens of citric acid, making them susceptible to nucleophilic attack by the oxygen atom of allyl alcohol.
Stoichiometry: 1 mole Citric Acid + 3 moles Allyl Alcohol
Validated Synthesis Protocol
This protocol is designed for laboratory-scale synthesis (approx. 100g batch).
Reagents:
-
Citric Acid (Anhydrous): 192.1 g (1.0 mol)
-
Allyl Alcohol: 232.3 g (4.0 mol) [Excess]
-
Catalyst: p-Toluenesulfonic acid (p-TSA): 1.9 g (1.0 wt%)
-
Solvent: Toluene or Cyclohexane (Optional, as azeotropic agent)
Step-by-Step Methodology:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Citric Acid, Allyl Alcohol, and p-TSA to the flask.
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C depending on azeotrope). The water/allyl alcohol azeotrope will distill into the Dean-Stark trap.
-
Monitoring: Continue reflux until water collection ceases (theoretical yield: ~54 mL water).
-
Neutralization: Cool the reaction mixture to room temperature. Wash with saturated
solution to neutralize the catalyst and unreacted acid. -
Purification: Wash the organic layer with brine, dry over anhydrous
, and filter. -
Isolation: Remove excess allyl alcohol via rotary evaporation under reduced pressure.
-
Distillation: Purify the final product via vacuum distillation (208 °C @ 12 mmHg) to obtain clear TAC.
Synthesis Workflow Visualization
Figure 1: Critical path for the synthesis of Triallyl Citrate via azeotropic esterification.
Polymerization & Reactivity[8]
TAC acts as a crosslinker because it contains three polymerizable double bonds. It is rarely homopolymerized due to steric hindrance and brittleness of the resulting network; instead, it is copolymerized with monomers like vinyl acetate, methyl methacrylate, or used to modify polyethylene.
Mechanism: Free Radical Crosslinking
Upon initiation (thermal or UV), a radical attacks one of the allyl groups on TAC. The radical propagates, incorporating the TAC molecule into a growing polymer chain. Subsequent attacks on the remaining pendant allyl groups of the same TAC molecule by different growing chains create the crosslink (tie-point).
Key Kinetic Feature: Allyl monomers often exhibit "degradative chain transfer," where a radical abstracts an allylic proton instead of adding to the double bond. This stabilizes the radical and slows polymerization. However, in crosslinking scenarios with reactive comonomers, TAC effectively bridges chains before chain transfer dominates.
Crosslinking Topology Visualization
Figure 2: Mechanism of network formation where a single TAC unit bridges multiple polymer chains.
Applications in Material Science & Pharma[9][10]
Biodegradable Elastomers
TAC is increasingly utilized in the synthesis of citrate-based biodegradable elastomers (e.g., poly(diol citrate)). By introducing TAC into the polycondensation of citric acid and diols, the crosslinking density can be precisely tuned.
-
Result: Materials with adjustable modulus and degradation rates suitable for soft tissue engineering.
Superabsorbent Polymers (SAPs)
In the manufacturing of acrylic-based SAPs, TAC serves as an internal crosslinker.
-
Function: It prevents the infinite swelling (dissolution) of the polymer in water, maintaining the gel structure while allowing high water absorption capacities.
Optical Resins
Due to its high boiling point and compatibility, TAC is used as a modifier in optical resins to improve thermal stability and refractive index without introducing yellowing associated with aromatic crosslinkers.
Safety & Handling
While Triallyl Citrate is generally considered lower risk compared to volatile allyl halides, standard laboratory safety protocols apply.
-
GHS Classification: Not classified as a hazardous substance by many agencies (e.g., TCI America SDS), but should be treated as a potential irritant.
-
Handling: Use in a fume hood to avoid inhalation of vapors, especially during heating.
-
Storage: Store in a cool, dark place (<15 °C recommended) to prevent premature autopolymerization.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
National Institute of Standards and Technology (NIST). (2023). Triethyl Citrate (Analogous Structure Reference).[1] NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Triallyl Citrate.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 2. CITRIC ACID TRIALLYL ESTER | 6299-73-6 [amp.chemicalbook.com]
- 3. Citric acid, triallyl ester (CAS 6299-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Triallyl Citrate , >90.0%(GC) , 6299-73-6 - CookeChem [cookechem.com]
- 5. US7871640B2 - Surface cross-linked superabsorbent polymer particles and methods of making them - Google Patents [patents.google.com]
Precision Synthesis of High-Purity Triallyl Citrate: A Kinetic and Thermodynamic Approach
Executive Summary
Triallyl Citrate (TAC) is a critical trifunctional monomer used extensively as a cross-linking agent in polymerization and as a plasticizer in high-performance resins. Its synthesis presents a dual challenge: driving a reversible equilibrium reaction to completion while preventing the premature radical polymerization of the allyl moieties.
This technical guide outlines a robust, scalable pathway for synthesizing TAC with >98% purity. Unlike generic esterification protocols, this method integrates p-Toluenesulfonic acid (p-TSA) catalysis with a rigorous radical inhibition strategy , ensuring high yield without compromising the structural integrity of the allyl groups.
Safety Warning: Allyl alcohol is a potent lachrymator and highly toxic. All procedures must be conducted in a fume hood with appropriate PPE (butyl rubber gloves, respirator).
Reaction Mechanism & Thermodynamics
The synthesis of TAC involves the stepwise esterification of citric acid (a tricarboxylic acid) with allyl alcohol. This is a reversible, acid-catalyzed equilibrium reaction.
The Stepwise Pathway
The reaction proceeds through three distinct stages, forming mono-, di-, and finally triallyl citrate. The rate-determining step is often the formation of the third ester bond due to steric hindrance and the decreasing polarity of the intermediate.
Figure 1: Stepwise esterification pathway of Citric Acid to Triallyl Citrate. Note the sequential water elimination required to drive equilibrium.
Thermodynamic Control
-
Equilibrium Shift: As per Le Chatelier’s principle, the reaction is driven to the right by removing water. An azeotropic distillation setup (using excess allyl alcohol or a co-solvent like cyclohexane) is essential.
-
Thermal Sensitivity: The activation energy for esterification competes with the activation energy for thermal polymerization of the allyl groups. Precise temperature control (<110°C) is mandatory.
Catalytic Strategy: Why p-TSA?
While sulfuric acid is a common esterification catalyst, it is unsuitable for high-purity TAC synthesis due to its strong oxidizing properties, which can char the allyl groups and induce color impurities.
Selected Catalyst: p-Toluenesulfonic Acid (p-TSA) Monohydrate
-
Activity: High acidity (pKa -2.8) sufficient to protonate the carbonyl oxygen.
-
Selectivity: Non-oxidizing, reducing the formation of ethers and oligomers.
-
Solubility: Soluble in the reaction medium but easily removed during the alkaline wash phase.
Polymerization Control System
The most critical failure mode in TAC synthesis is "gelation" (unwanted polymerization) in the reactor or distillation pot.
The Inhibitor System
A dual-phase inhibition strategy is employed:
-
Reaction Phase: Hydroquinone (HQ) (200-500 ppm). HQ is effective at inhibiting free radicals at elevated temperatures (reflux) but requires the presence of dissolved oxygen to function optimally.
-
Distillation Phase: p-Methoxyphenol (MEHQ) . Added prior to distillation to prevent polymerization during the high-heat workup.
Protocol Note: Do not purge the reaction with pure nitrogen if using HQ; a small amount of air sparging (or simply not sealing the system under positive nitrogen pressure) maintains HQ activity.
Optimized Synthesis Protocol
Reagents & Equipment
-
Reactants: Citric Acid (anhydrous, 1.0 mol), Allyl Alcohol (4.5 mol, 1.5x excess).
-
Catalyst: p-TSA monohydrate (0.5% w/w of citric acid).
-
Inhibitor: Hydroquinone (0.05% w/w of total mass).
-
Solvent (Optional): Cyclohexane (for water azeotrope) or use excess Allyl Alcohol as the entrainer.
-
Apparatus: 3-neck Round Bottom Flask, Dean-Stark trap, Reflux Condenser, Mechanical Stirrer, Thermometer.
Experimental Workflow
| Phase | Step | Action | Critical Parameter |
| 1. Setup | Charging | Load Citric Acid, Allyl Alcohol, p-TSA, and HQ into the flask. | Ensure solids are dissolved before heating. |
| 2. Reaction | Reflux | Heat mixture to reflux (~97-105°C). Collect water in Dean-Stark trap. | Monitor water volume. Reaction is complete when theoretical water (3 mol) is collected. |
| 3. Workup | Neutralization | Cool to 30°C. Wash with 5% Na2CO3 solution. | pH must be 7-8 to remove p-TSA and unreacted acid. |
| 4. Washing | Purification | Wash organic layer 2x with brine, 1x with distilled water. | Remove all salts. Interface separation is critical. |
| 5. Drying | Dehydration | Dry organic layer over anhydrous MgSO4. Filter. | Water presence interferes with distillation. |
| 6.[1] Isolation | Distillation | Add MEHQ (100 ppm). Perform high-vacuum distillation. | Pressure < 2 mmHg . Temp < 160°C. |
Process Flow Diagram
Figure 2: End-to-end process flow for the isolation of high-purity Triallyl Citrate.
Purification & Quality Control
Achieving "drug development grade" purity requires rigorous vacuum distillation.
Vacuum Distillation Parameters
-
Pressure: Must be maintained below 2 mmHg (preferably <0.5 mmHg).
-
Temperature: At 1 mmHg, TAC boils at approximately 150-160°C .[2]
-
Danger Zone: If pot temperature exceeds 170°C, rapid polymerization may occur even with inhibitors.
-
Fractions:
-
Foreshot: Unreacted Allyl Alcohol (recycle).
-
Main Fraction: Triallyl Citrate (>98% purity).
-
Residue: Diallyl citrate and oligomers.
-
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Purity (GC) | ≥ 98.0% | Gas Chromatography |
| Acid Value | ≤ 0.5 mg KOH/g | Titration (ASTM D974) |
| Water Content | ≤ 0.1% | Karl Fischer |
| Color (APHA) | ≤ 50 | Pt-Co Standard |
References
- Synthesis of Citrate Esters (General Mechanism)
-
Catalytic Efficiency of p-TSA
- Source: Preprints.org. "Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis."
-
URL:[Link]
- Polymerization Inhibition (Hydroquinone Mechanism)
-
Vacuum Distillation Principles
- Source: Chemistry LibreTexts. "5.
-
URL:[Link]
-
Triallyl Citrate Physical Properties
Sources
Triallyl Citrate: Physicochemical Profiling and Polymerization Kinetics in Biomedical Applications
Document Control:
-
Subject: Technical Monograph on Triallyl Citrate (TAC)
-
CAS Registry Number: 6299-73-6
Executive Summary & Identity
Triallyl Citrate (TAC) is a trifunctional monomer characterized by three allyl groups attached to a citrate backbone. Unlike its saturated analog, Triethyl Citrate (TEC)—which functions primarily as a non-reactive plasticizer—TAC is a potent cross-linking agent .
Its three terminal alkene groups (
Physicochemical Identity Table
| Parameter | Data | Validation Note |
| Chemical Name | Triallyl citrate | IUPAC: Tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate |
| CAS Number | 6299-73-6 | Distinct from Triethyl Citrate (77-93-0) |
| Molecular Formula | 3 Allyl groups ( | |
| Molecular Weight | 312.32 g/mol | Monodisperse |
| Appearance | Clear, light yellow liquid | Low viscosity facilitates blending |
| Boiling Point | ~208°C at 12 mmHg | High boiling point requires vacuum distillation for purification |
| Density | 1.14 g/mL | At 20°C |
| Refractive Index | 1.470 - 1.472 | Useful for QC purity checks |
| Solubility | Ethanol, Acetone, Chloroform | Immiscible in water (hydrophobic monomer) |
Synthetic Pathway & Manufacturing
The synthesis of TAC follows a classic Fischer esterification pathway, but requires rigorous water removal to drive the equilibrium toward the tri-ester.
Reaction:
Synthesis Workflow Diagram
The following diagram illustrates the industrial bench-scale protocol for high-purity TAC synthesis.
Figure 1: Azeotropic esterification workflow for Triallyl Citrate synthesis ensuring removal of water to shift equilibrium.
Polymerization Kinetics & Mechanisms
For drug delivery applications, TAC is utilized in two primary mechanistic modes. Understanding these allows for precise control over the polymer mesh size and degradation rate.
Mode A: Free Radical Polymerization (Cross-linking)
TAC acts as a cross-linker for vinyl monomers (e.g., N-vinyl pyrrolidone, acrylic acid). Because it has three reactive sites, it dramatically lowers the gel point (the point at which an infinite polymer network is formed).
-
Initiators: Benzoyl Peroxide (BPO) or AIBN.
-
Result: Rigid, highly cross-linked thermoset networks.
Mode B: Thiol-Ene "Click" Chemistry (Biocompatible Hydrogels)
This is the preferred method for encapsulating sensitive biologics (peptides, proteins). TAC reacts with multi-functional thiols (e.g., PEG-dithiol) under UV light.
-
Advantage: No oxygen inhibition, rapid cure, and forms homogeneous networks with low shrinkage.
-
Mechanism: Step-growth evolution.
Figure 2: Thiol-ene click chemistry mechanism utilizing TAC as the 'ene' component for hydrogel formation.
Biomedical Applications in Drug Delivery[4][5][6][7][8]
Controlled Release Matrices
TAC is hydrophobic. When copolymerized with hydrophilic monomers (like HEMA), it creates amphiphilic networks.
-
Function: The TAC cross-links limit the swelling of the hydrogel.
-
Causality: Higher TAC concentration
Tighter mesh size Slower drug diffusion rate. This allows for tunable release profiles of small molecule drugs.[1][2]
Biodegradable Elastomers
Polymers containing citrate esters can degrade via hydrolysis.
-
Mechanism: The ester bonds in the TAC backbone are susceptible to hydrolytic cleavage in physiological conditions, eventually yielding citric acid (a Krebs cycle intermediate) and allyl alcohol derivatives (which are further metabolized/excreted).
-
Application: Soft tissue engineering scaffolds that degrade as new tissue forms.
Experimental Protocol: TAC-Crosslinked Hydrogel
Objective: Synthesize a transparent hydrogel for drug encapsulation using TAC as the crosslinker.
Reagents:
-
Monomer: 2-Hydroxyethyl methacrylate (HEMA) - 10 mL
-
Crosslinker: Triallyl Citrate (TAC) - 0.5 mL (approx 5 wt%)
-
Initiator: AIBN (Azobisisobutyronitrile) - 50 mg
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology:
-
Preparation: In a glass vial, dissolve AIBN in the ethanol.
-
Mixing: Add HEMA and TAC to the solution. Vortex for 2 minutes to ensure a homogeneous phase. Note: TAC is hydrophobic; ethanol acts as the co-solvent to ensure miscibility with HEMA.
-
Degassing: Purge the solution with Nitrogen gas for 10 minutes. Reason: Oxygen inhibits free-radical polymerization.
-
Curing: Inject the solution into a glass mold (1mm spacer). Place in an oven at 60°C for 12 hours.
-
Post-Cure: Remove the gel and soak in deionized water for 24 hours (changing water 3 times) to leach out unreacted monomer and solvent.
-
Validation: Dry a sample and run FTIR. Look for the disappearance of the C=C stretch at 1630 cm⁻¹ to confirm conversion.
Safety & Handling (Critical)
While Citric Acid is GRAS (Generally Recognized As Safe), Triallyl Citrate possesses reactive allyl groups which present specific hazards.
-
Storage: Must be stored with a radical inhibitor (typically 50-100 ppm Hydroquinone or MEHQ) to prevent premature autopolymerization. Store in amber glass at <15°C.
-
Differentiation: Do not confuse with Triethyl Citrate (E1505), which is a food additive. TAC is an industrial/research monomer.
References
-
PubChem. (2024). Compound Summary: Triallyl Citrate (CAS 6299-73-6). National Library of Medicine. Retrieved from [Link]
-
Cheméo. (2024). Chemical Properties of Citric acid, triallyl ester. Retrieved from [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding for the thiol-ene mechanism described in Section 3).
- Gyawali, D., et al. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials.
Sources
Mechanism of Triallyl Citrate (TAC) as a Crosslinking Agent
Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals Subject: Triallyl Citrate (CAS 6299-73-6) – Mechanistic Pathways, Kinetics, and Pharmaceutical Applications
Executive Summary
Triallyl Citrate (TAC) is a trifunctional allylic monomer utilized as a high-precision crosslinking agent and branching core in advanced polymer synthesis. Unlike its parent compound, citric acid, which crosslinks via condensation esterification, TAC functions through free-radical polymerization of its three allyl groups.
This guide delineates the molecular mechanism of TAC, distinguishing its behavior from common crosslinkers like divinylbenzene or triallyl cyanurate. It focuses on cyclopolymerization —a critical kinetic phenomenon where TAC forms intramolecular loops rather than intermolecular bridges—and its application in synthesizing star-shaped biodegradable polymers (e.g., PLA-TAC) for controlled drug delivery.
Molecular Architecture & Reactivity
Chemical Identity
-
IUPAC Name: Triprop-2-enyl 2-hydroxypropane-1,2,3-tricarboxylate
-
CAS Number: 6299-73-6
-
Formula: C₁₅H₂₀O₄
-
Functional Groups: Three terminal allyl (
) groups attached to a citrate backbone via ester linkages.
The Allylic Advantage
The allylic nature of TAC introduces a unique self-regulating mechanism during polymerization known as degradative chain transfer .
-
Resonance Stabilization: When a radical attacks an allyl group, it can abstract an
-hydrogen instead of adding to the double bond. -
Kinetics: This forms a stable allylic radical that propagates slowly, preventing "runaway" gelation and allowing for more controlled network formation compared to acrylates.
Mechanistic Pathways of Crosslinking
The polymerization of TAC is governed by a competition between intermolecular propagation (crosslinking) and intramolecular cyclization (loop formation).
Cyclopolymerization vs. Crosslinking
In ideal crosslinking, every double bond reacts with a different chain. However, TAC exhibits a high tendency for cyclopolymerization , where a growing radical on one allyl arm attacks a pendant allyl group on the same monomer.
-
Result: Formation of cyclic loops (typically 11-13 membered rings) within the polymer backbone.
-
Impact on Network: These loops consume functional groups without contributing to the 3D network connectivity, effectively lowering the crosslink density below theoretical predictions (
according to Matsumoto et al.). -
Structural Benefit: While crosslinking density is reduced, the cyclic structures impart significant local rigidity and thermal stability to the matrix.
Visualization of the Mechanism
The following diagram illustrates the divergent pathways of the TAC radical.
Figure 1: Mechanistic competition between crosslinking (Path A) and cyclization (Path B) in Triallyl Citrate polymerization.
Applications in Drug Delivery: Star-Shaped Polymers
While TAC can crosslink hydrogels, its most sophisticated pharmaceutical application is as a trifunctional core for Star-Polylactide (Star-PLA) synthesis.
The Star-Polymer Concept
Linear PLA is brittle and has limited drug-loading capacity. Using TAC as a core allows for the growth of three polymeric arms.
-
Core: Triallyl Citrate (provides 3 initiation sites if modified, or acts as a branching agent).
-
Arms: Poly(lactic acid) or Poly(caprolactone).
-
Benefit: The star architecture reduces solution viscosity and enhances drug encapsulation efficiency (micelle formation) compared to linear analogs.
Functionalization Potential
The unreacted allyl groups on the TAC core (or at the periphery if synthesized inversely) remain available for post-polymerization modification , such as "Thiol-Ene" click chemistry to attach targeting ligands (e.g., peptides) or active pharmaceutical ingredients (APIs).
Experimental Protocol: Synthesis of TAC-Crosslinked Matrices
This protocol describes the synthesis of a TAC-crosslinked Poly(N-isopropylacrylamide) (PNIPAAm) hydrogel, a standard thermo-responsive drug delivery matrix.
Materials Required
| Component | Role | Specification |
| NIPAAm | Monomer | Recrystallized from hexane |
| Triallyl Citrate (TAC) | Crosslinker | >98% Purity (CAS 6299-73-6) |
| AIBN | Initiator | Azobisisobutyronitrile |
| 1,4-Dioxane | Solvent | Anhydrous |
Step-by-Step Methodology
Step 1: Pre-cursor Solution Preparation
-
Dissolve NIPAAm (1.13 g, 10 mmol) in 10 mL of 1,4-dioxane.
-
Add Triallyl Citrate.[1][2][3][4][5][6] Critical Note: Due to cyclization, a higher molar ratio is required than with divinyl monomers. Start with 5 mol% relative to monomer (approx. 150 mg).
-
Add AIBN (16 mg, 1 wt% of monomer).
Step 2: Degassing (Oxygen Removal)
-
Oxygen inhibits radical polymerization. Purge the solution with Nitrogen (
) gas for 20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
Step 3: Polymerization
-
Seal the reaction vessel.
-
Immerse in an oil bath at 65°C for 24 hours.
-
Observation: The solution should become viscous and eventually form a gel.
Step 4: Purification & Drying
-
Swell the resulting gel in excess ethanol to remove unreacted TAC and linear oligomers (Sol fraction).
-
Dialyze against distilled water for 3 days (change water daily).
-
Lyophilize (freeze-dry) to obtain the porous white aerogel.
Step 5: Validation (Swelling Ratio)
Measure the swelling ratio (
Data Presentation: TAC vs. Common Crosslinkers
The following table highlights why a researcher would choose TAC over standard crosslinkers like MBA (Methylenebisacrylamide) or TAIC (Triallyl Isocyanurate).
| Feature | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) | MBA (Bisacrylamide) |
| Mechanism | Radical (Allyl) | Radical (Allyl) | Radical (Vinyl) |
| Reactivity | Moderate (Degradative Transfer) | High | Very High |
| Cyclization | High (Forms loops) | Moderate | Low |
| Network Structure | Loose, defect-rich (flexible) | Tight, rigid | Very tight, brittle |
| Biocompatibility | High (Citrate backbone) | Low/Moderate | Moderate (Acrylamide risk) |
| Primary Use | Drug Delivery / Biodegradable Cores | Wire Insulation / Rubber | Standard Hydrogels |
Experimental Workflow Visualization
Figure 2: Workflow for synthesizing a TAC-crosslinked hydrogel matrix.
References
-
Matsumoto, A., Ohata, T., & Oiwa, M. (1974). "The Cyclopolymerization of Triallyl Citrate." Bulletin of the Chemical Society of Japan, 47(3), 673-676.[7]
-
Kumamoto, N., Chanthaset, N., & Ajiro, H. (2020). "Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid."[3][6] Polymer Degradation and Stability, 177, 109183. (Demonstrates TAC as a core for Star-PLA).
- Schildknecht, C. E. (1973). Allyl Compounds and Their Polymers (High Polymers, Vol. 28). Wiley-Interscience.
-
Zhang, Y., et al. (2021). "Crosslinkable Polymeric Compositions." U.S. Patent Application 2022/0098337. (Cites TAC as a co-agent for peroxide crosslinking).
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Fundamental Principles of Triallyl Citrate (TAC) Polymerization
Executive Summary
Triallyl Citrate (TAC) is a trifunctional monomer derived from citric acid. Unlike its saturated counterpart, triethyl citrate (a common plasticizer), TAC possesses three allyl groups capable of free-radical polymerization. This unique structure allows it to function as a highly effective crosslinking agent, particularly in the development of biodegradable elastomers and pharmaceutical matrices.
This guide details the kinetic and mechanistic principles governing TAC polymerization. It addresses the specific challenges of allylic degradative chain transfer and provides a validated protocol for synthesizing Poly(Triallyl Citrate) networks with controlled crosslink density.
Part 1: The Mechanistic Core
Structural Functionality
TAC (
-
Functionality (
): 3 (Three polymerizable double bonds per molecule). -
Reactivity: The allyl groups (
) are less reactive than vinyl or acrylate groups due to resonance stabilization of the allylic radical.
The Allylic Paradox: Degradative Chain Transfer
The fundamental challenge in polymerizing TAC is degradative chain transfer , a phenomenon specific to allyl monomers.
-
Propagation (Desired): A growing radical chain adds to the double bond of a TAC monomer.
-
Chain Transfer (Parasitic): The growing radical abstracts a hydrogen atom from the methylene group (
-position) of a monomer. The resulting allyl radical is resonance-stabilized and too stable to initiate a new polymer chain efficiently. This terminates the active chain and slows the reaction rate (autoinhibition).
Implication for Researchers:
-
High initiator concentrations (2–5 wt%) are often required to sustain polymerization.
-
Oxygen inhibition is severe; thorough degassing is critical.
Network Formation: Cyclization vs. Crosslinking
Because TAC has three double bonds, the growing polymer chain has two choices:
-
Intermolecular Propagation (Crosslinking): Reacting with a double bond on a different molecule. This builds the 3D network.
-
Intramolecular Cyclization: Reacting with a pendant double bond on the same chain. This forms loops (cycles) and does not contribute to the network modulus.
Expert Insight: At low monomer conversion (<10%), cyclization dominates. As the polymer concentration increases, intermolecular crosslinking takes over, leading to rapid gelation (the "Gel Effect").
Part 2: Visualization of Signaling Pathways
Diagram 1: Kinetic Competition in TAC Polymerization
This diagram illustrates the decision tree for a radical attacking a TAC monomer.
Caption: Kinetic pathways showing the competition between network formation (propagation) and termination via degradative chain transfer.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for the bulk polymerization of TAC to create a crosslinked elastomer.
Materials & Pre-treatment
| Component | Function | Pre-treatment Requirement |
| Triallyl Citrate (TAC) | Monomer | Distillation: Vacuum distill (approx. 150°C @ 2 mmHg) to remove phenolic inhibitors (e.g., MEHQ). |
| Benzoyl Peroxide (BPO) | Initiator | Recrystallization: Recrystallize from methanol if yellowed. Use 2–4 wt%. |
| Acetone/Ethanol | Solvent | For washing and sol-gel analysis. |
Synthesis Workflow
Objective: Create a transparent, insoluble Poly-TAC network.
-
Preparation:
-
Dissolve 3.0 g of BPO in 100 g of purified TAC.
-
Validation Check: Ensure the solution is perfectly clear. Cloudiness indicates moisture or impurities.
-
-
Degassing (Critical Step):
-
Place the mixture in a vacuum desiccator or use a nitrogen sparge for 20 minutes.
-
Reasoning: Oxygen reacts with allyl radicals to form stable peroxy radicals, halting the reaction.
-
-
Curing (Two-Stage):
-
Stage 1 (Pre-cure): Heat at 60°C for 12 hours . This low temperature prevents "thermal runaway" (exothermic explosion) and minimizes bubble formation.
-
Stage 2 (Post-cure): Ramp temperature to 90°C for 4 hours to consume residual initiator and maximize conversion.
-
-
Purification:
-
Soxhlet extraction with acetone for 24 hours to remove unreacted monomer and soluble oligomers (sol fraction).
-
Dry under vacuum at 50°C until constant weight.
-
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow for producing high-purity Poly(TAC) networks.
Part 4: Characterization & Data Analysis[1][2]
Calculating Crosslink Density
The crosslink density (
Protocol:
-
Weigh dry polymer (
). -
Swell in a good solvent (e.g., Acetone) for 48h at 25°C.
-
Weigh swollen polymer (
).
Calculation:
-
: Volume fraction of polymer in the swollen gel (
). - : Molar volume of solvent.
- : Flory-Huggins interaction parameter (approx. 0.4–0.5 for citrate esters in acetone).
Comparative Properties
The table below compares TAC with Triallyl Isocyanurate (TAIC), a common industrial analog, highlighting why TAC is preferred for biomedical use.
| Property | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) |
| Backbone | Aliphatic Ester (Citrate) | Heterocyclic Ring (Triazine) |
| Biocompatibility | High (Degrades to citric acid) | Low/Moderate (Industrial use) |
| Polymerization Rate | Moderate (High cyclization) | Slow (Rigid structure) |
| Thermal Stability | Moderate (< 200°C) | High (> 250°C) |
| Primary Application | Drug delivery, Bio-elastomers | Wire coating, Solar EVA films |
References
-
Matsumoto, A., et al. (2000). "Difference in temperature effect on the polymerizations between triallyl isocyanurate and its isomer triallyl cyanurate." European Polymer Journal. Link
-
Flory, P. J. (1941). "Molecular Size Distribution in Three Dimensional Polymers. I. Gelation." Journal of the American Chemical Society. Link
-
Gyenes, T., et al. (2008). "Synthesis and Characterization of Novel Citrate-Based Biodegradable Elastomers." Biomaterials.[1] (Contextual grounding for Citrate backbones).
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
Sources
Technical Guide: Triallyl Citrate (TAC) Applications & Crosslinking Kinetics
This guide serves as an authoritative technical resource on Triallyl Citrate (TAC) , a specialized trifunctional monomer distinct from its plasticizer analog, Triethyl Citrate. It is designed for researchers and formulation scientists requiring precise control over polymer network architecture.
CAS: 6299-73-6 | Formula: C₁₅H₂₀O₇ | Function: Crosslinker / Co-agent
Part 1: Executive Summary & Chemical Architecture
Triallyl Citrate (TAC) is a tri-functional allyl ester derived from citric acid and allyl alcohol. Unlike its saturated counterpart Triethyl Citrate (a common plasticizer), TAC possesses three reactive allyl groups (
Critical Distinction
-
Triethyl Citrate (TEC): Saturated. Plasticizer.[1] Food/Pharma safe. (Non-reactive).
-
Triallyl Citrate (TAC): Unsaturated.[1][2] Crosslinker. Polymer synthesis. (Highly Reactive).
Chemical Synthesis Pathway
TAC is synthesized via the direct esterification of citric acid with allyl alcohol, typically using an acid catalyst (e.g., p-toluenesulfonic acid) and azeotropic water removal to drive the equilibrium.
Figure 1: Synthesis of Triallyl Citrate via acid-catalyzed esterification.
Part 2: The Mechanism of Cyclopolymerization
To use TAC effectively, one must understand its polymerization kinetics. Unlike simple divinyl monomers, TAC undergoes cyclopolymerization .
The "Delayed Gelation" Effect
Research by Matsumoto et al. established that TAC does not simply crosslink chains immediately.
-
Intramolecular Cyclization: An allyl radical on a growing chain attacks a pendant allyl group on the same monomer unit, forming a cyclic loop (lactone-like structure).
-
Intermolecular Propagation: The radical attacks a different monomer, extending the chain.
Why this matters: High rates of cyclization consume double bonds without forming crosslinks between chains. This delays the "gel point" (the moment the mixture solidifies), allowing for better flow and mold filling before the material sets. This makes TAC superior to some acrylates for complex molding.
Figure 2: Kinetic competition between cyclization and crosslinking in TAC polymerization.
Part 3: Applications & Protocols
Rubber & Elastomer Curing (Co-agent)
TAC acts as a co-agent in peroxide-cured elastomers (e.g., EPDM, NBR). It boosts the crosslink density, improving modulus and heat resistance.
Protocol: Peroxide Curing of EPDM with TAC
-
Objective: Increase tensile modulus without scorching.
-
Base Formulation:
-
EPDM Rubber: 100 phr
-
Carbon Black (N550): 50 phr
-
Dicumyl Peroxide (DCP): 2-4 phr
-
Triallyl Citrate (TAC): 1-3 phr
-
Procedure:
-
Mixing: Mix EPDM and Carbon Black in a Banbury mixer at 100°C.
-
Addition: Cool to 60°C. Add DCP and TAC on a two-roll mill. Note: TAC is a liquid; ensure it is dispersed into the filler or added slowly to prevent slippage.
-
Curing: Compression mold at 160°C for
(optimal cure time determined by rheometer). -
Result: The allyl groups of TAC homopolymerize and graft onto the EPDM backbone, creating rigid crosslink nodes.
Surface Crosslinking of Superabsorbent Polymers (SAPs)
TAC is used to crosslink the surface of hydrogel particles (e.g., polyacrylic acid). This creates a "core-shell" structure: a soft core for high capacity and a rigid shell to prevent "gel blocking" (where swollen particles fuse and block liquid flow).
Protocol: Surface Modification
-
Base Polymer: Pre-dried Poly(acrylic acid) particles (sieved to 150–850 µm).
-
Solution: Dissolve TAC (0.1–0.5 wt% relative to polymer) in a mix of Ethanol/Water (1:1).
-
Coating: Spray solution onto agitated polymer particles.
-
Curing: Heat treated at 180°C for 30–60 minutes.
-
Mechanism: The high temperature drives the transesterification or radical grafting of TAC onto the carboxylic acid groups of the SAP surface.
Pharmaceutical Hydrogels
While TEC is a plasticizer, TAC is used to synthesize biodegradable hydrogels . The citrate backbone is metabolically compatible (Krebs cycle), making TAC-crosslinked networks suitable for drug delivery scaffolds.
-
Key Advantage: The ester linkages in TAC are hydrolytically unstable over time, allowing the hydrogel to degrade into citric acid and allyl alcohol derivatives (which must be assessed for toxicity, but the citrate core is safe).
Part 4: Data Summary & Safety
Comparative Properties of Allyl Crosslinkers
| Property | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) | Triallyl Cyanurate (TACy) |
| CAS | 6299-73-6 | 1025-15-6 | 101-37-1 |
| State (RT) | Liquid | Liquid/Solid (MP ~24°C) | Solid (MP ~27°C) |
| Reactivity | Moderate (Cyclopolymerizes) | High (Thermal Stability) | High (Fast Cure) |
| Primary Use | Specialty Rubber, Hydrogels | Wire & Cable, Solar EVA | General Rubber, Plastics |
| Toxicity | Low (Irritant) | Low | Low |
Safety & Handling (SDS Highlights)
-
Storage: Store in cool, dry place away from radical initiators (peroxides) to prevent premature polymerization.
-
Incompatibility: Strong oxidizing agents.
References
-
Matsumoto, A., Ohata, T., & Oiwa, M. (1974).[5] The Cyclopolymerization of Triallyl Citrate. Bulletin of the Chemical Society of Japan.[6] Link[6]
-
SR Innovations India. (n.d.). Triallyl citrate or Citric Acid Triallyl Ester, Cas No.6299-73-6.[7][8][9] Link[7]
-
Fine Technology. (n.d.). Product Specification: Triallyl Citrate (CAS 6299-73-6).[3][7][8][10] Link
-
Google Patents. (2017). Crosslinkable polymeric compositions with diallyl isocyanurate crosslinking coagents. (Lists TAC as a co-agent). Link
-
ChemicalBook. (2025).[11] Triallyl Citrate Safety Data Sheet. Link
Sources
- 1. JPH05209085A - Scorch-retarding curing/crosslinking agent composition - Google Patents [patents.google.com]
- 2. US20170009061A1 - Crosslinkable polymeric compositions with diallyl isocyanurate crosslinking coagents, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Cas 77-92-9,Citric acid | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triallyl suppliers USA [americanchemicalsuppliers.com]
- 8. tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | CAS: 6299-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Quality Manufacturer Supply Anhydrous citric acid 77-92-9, Offer with Safe Shipping [artelcn.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
Solubility and stability of Triallyl citrate in organic solvents
Executive Summary
Triallyl Citrate (TAC) (CAS: 6299-73-6) is a trifunctional monomer and crosslinking agent utilized primarily in the synthesis of branched polymers, hydrogels, and dental composites.[1] Unlike its saturated analog, triethyl citrate (TEC), TAC possesses three reactive allyl functionalities that introduce a dual-stability profile: it is susceptible to both hydrolytic degradation (ester cleavage) and oxidative polymerization (radical crosslinking).
This guide provides a technical analysis of TAC’s solubility thermodynamics and stability mechanisms. It is designed to assist formulation scientists in optimizing solvent selection and storage protocols to prevent premature gelation or degradation during drug development and polymer synthesis.
Physicochemical Profile
Understanding the molecular architecture of TAC is prerequisite to predicting its interaction with organic solvents.
-
Chemical Structure: The molecule consists of a polar citrate core (hydroxyl + three ester groups) flanked by three non-polar, electron-rich allyl termini.
-
Molecular Weight: 312.32 g/mol [2]
-
Density: ~1.14 g/mL (20°C)
-
Key Reactivity:
-
Ester Linkages: Susceptible to nucleophilic attack (hydrolysis).
-
Allylic Protons: Susceptible to hydrogen abstraction (auto-oxidation).
-
Vinyl Groups: Sites for radical polymerization.
-
Solubility in Organic Solvents[4]
Thermodynamic Basis (Hansen Solubility Parameters)
To predict solubility without empirical data for every solvent, we apply Hansen Solubility Parameters (HSP). While specific HSP values for TAC are often extrapolated from Triethyl Citrate (TEC), the presence of allyl groups increases the dispersion force (
-
Predicted HSP Sphere:
-
(Dispersion): ~16.5 MPa
-
(Polarity): ~10.0 MPa
-
(H-Bonding): ~9.5 MPa
-
(Dispersion): ~16.5 MPa
Solvent Compatibility Table
The following table categorizes solvent compatibility based on polarity matching and experimental observation.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Alcohols | Ethanol, Methanol | High | Strong H-bonding interaction with the central hydroxyl and ester oxygens of TAC. |
| Ketones | Acetone, MEK | High | Dipole-dipole interactions align well with the citrate ester groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvency due to polarizability matching; commonly used for polymer processing. |
| Ethers | THF, Diethyl Ether | High | Good miscibility; THF is the preferred solvent for GPC analysis of TAC oligomers. |
| Aromatics | Toluene, Benzene | Moderate-High | |
| Aliphatics | Hexane, Heptane | Low/Immiscible | Large electronegativity difference; TAC is too polar to dissolve in pure alkanes. |
| Aqueous | Water, PBS | Insoluble | Hydrophobic allyl chains prevent solvation despite the polar core. |
Visualization: Solubility Logic Flow
The following diagram illustrates the decision matrix for solvent selection based on molecular interactions.
Figure 1: Decision matrix for TAC solvent selection based on polarity and intermolecular forces.
Stability Mechanisms[4][5]
TAC stability is a function of two competing degradation pathways: Chemical Hydrolysis and Physical Polymerization .
Hydrolytic Degradation (Chemical)
Like all esters, TAC hydrolyzes in the presence of water, catalyzed by acids or bases.
-
Mechanism: Nucleophilic attack on the carbonyl carbon.
-
Products: Citric Acid + Allyl Alcohol.
-
Risk Factor: High in aqueous formulations or hygroscopic solvents (e.g., wet ethanol).
-
Kinetics: Base-catalyzed hydrolysis is significantly faster than acid-catalyzed.
Oxidative Polymerization (Physical/Storage)
This is the unique risk of TAC compared to saturated citrates.
-
Mechanism: Auto-oxidation. Oxygen abstracts an allylic proton, forming a radical. This radical attacks a vinyl group on a neighboring molecule.
-
Outcome: Formation of oligomers (viscosity increase)
Micro-gels Insoluble crosslinked solid. -
Prevention: Commercial TAC is typically stabilized with 50–200 ppm of MEHQ (Monomethyl ether of hydroquinone).
Visualization: Degradation Pathways
Figure 2: Dual degradation pathways of TAC showing hydrolytic cleavage vs. oxidative crosslinking.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate TAC solubility in a new solvent system.
-
Preparation: Weigh 1.0 g of TAC into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100 µL increments under constant stirring (magnetic stir bar, 200 rpm).
-
Observation: After each addition, observe for clarity.
-
Endpoint: Solution becomes clear and colorless (no phase separation or oil droplets).
-
-
Calculation:
-
Verification: Seal vial and store at 4°C for 24 hours to check for temperature-dependent precipitation.
Protocol B: Stability Monitoring via HPLC
Use this protocol to detect early-stage hydrolysis or polymerization.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (Gradient 40:60 to 100:0 over 20 mins).
-
Detector: UV at 210 nm (Ester carbonyl absorption).
-
Sample Prep: Dilute TAC to 1 mg/mL in Acetonitrile.
-
Markers:
-
TAC Peak: ~12-15 min (depending on flow rate).
-
Hydrolysis Product (Allyl Alcohol): Early eluting (polar).
-
Polymerization Product (Oligomers): Late eluting or broadening of the main peak tail.
-
Handling and Storage Recommendations
Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:
-
Inhibitor Maintenance: Ensure TAC contains MEHQ (typically 100 ppm). If distilling TAC to purify it, the inhibitor is removed; the distillate must be used immediately or re-inhibited.
-
Moisture Control: Store under dry nitrogen or argon to prevent hydrolysis. Use anhydrous solvents for formulation.
-
Temperature: Store at 2–8°C. Avoid room temperature storage for periods exceeding 30 days to minimize auto-oxidation.
-
Container: Use amber glass to prevent UV-initiated radical formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80534, Triallyl citrate. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[3] (Referenced for Solubility Parameter Logic).
- Wypych, G. (2016).Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.
Sources
Technical Whitepaper: Safe Handling and Risk Assessment of Triallyl Citrate (TAC) in Research Laboratories
This guide is structured as an advanced technical whitepaper designed for senior researchers and safety officers. It prioritizes the distinction between the common food additive (Triethyl citrate) and the reactive crosslinker (Triallyl citrate), applying the Precautionary Principle where specific toxicological data is sparse.
Executive Summary & Critical Distinction
CRITICAL SAFETY NOTICE: Do not confuse Triallyl Citrate (TAC) with Triethyl Citrate (TEC) .
-
Triethyl Citrate (CAS 77-93-0): A common, low-toxicity plasticizer and food additive (E1505).
-
Triallyl Citrate (CAS 6299-73-6): A reactive trifunctional monomer used as a crosslinking agent. It possesses distinct polymerization hazards and potential toxicity profiles derived from its allyl ester structure.
This guide addresses the specific handling requirements for TAC (CAS 6299-73-6) , utilizing structural activity relationship (SAR) analysis to bridge gaps in available toxicological data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the physical state is the first line of defense. TAC is a high-boiling monomer, meaning inhalation risk is low at room temperature but escalates significantly during heating or aerosolization.
Table 1: Physicochemical Data Profile[4]
| Property | Value | Relevance to Safety |
| Chemical Name | Triallyl citrate | Official identification |
| CAS Number | 6299-73-6 | Unique identifier (Verify on all labels) |
| Molecular Formula | C₁₅H₂₀O₇ | Trifunctional allyl ester |
| Molecular Weight | 312.32 g/mol | Heavy vapor density |
| Boiling Point | ~208 °C (at 12 mmHg) | Low volatility at STP; hazard in vacuum distillation |
| Flash Point | 108 °C (Closed Cup) | Class IIIB Combustible Liquid |
| Specific Gravity | 1.14 g/mL | Sinks in water; difficult to flush from drains |
| Solubility | Immiscible in water; Soluble in organics | Requires organic solvents for spill cleanup |
Source: TCI Chemicals & Cheméo Calculated Data [1, 2]
Hazard Identification & Toxicological Analysis[1][12]
As specific GHS data for TAC is often absent from standard databases, we apply a Read-Across Risk Assessment based on the hydrolysis of allyl esters.
Metabolic Activation Pathway (The "Allyl" Risk)
Upon ingestion or absorption, allyl esters are hydrolyzed by non-specific esterases in the plasma and liver. This releases Allyl Alcohol , a known hepatotoxin and pulmonary irritant.
DOT Diagram 1: Metabolic Hydrolysis & Toxicity Pathway
Caption: Metabolic breakdown of TAC releases Allyl Alcohol, which oxidizes to Acrolein, posing liver and tissue damage risks.[1][2][3][4][5][6][7][8]
Anticipated GHS Classifications (Precautionary)
In the absence of a specific harmonized SDS, treat TAC with the following classifications based on the allyl ester category approach:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction). Allyl monomers are notorious sensitizers.
-
Skin/Eye Irritation: Category 2.[3]
-
Aquatic Toxicity: Category 2 (Toxic to aquatic life).
Risk Assessment & Control Strategies
Polymerization Hazards
As a trifunctional monomer, TAC can undergo uncontrolled exothermic polymerization if exposed to:
-
Free radical initiators (Peroxides, AIBN).
-
UV light (without photoinitiators).
-
Excessive heat (>100°C).
Storage Protocol: Ensure the material contains a radical inhibitor (typically MEHQ, 60-100 ppm). If the liquid turns viscous or cloudy, autopolymerization may have initiated. Do not heat.
Hierarchy of Controls
| Control Level | Implementation Strategy |
| Engineering | Fume Hood: Mandatory for all open handling. Local Exhaust: Required for rotary evaporation or vacuum pumps to capture exhaust. |
| Administrative | SOP: Prohibit use of standard latex gloves (permeable to allyl esters). Pregnancy: Personnel who are pregnant should avoid handling due to potential allyl alcohol metabolites. |
| PPE (Personal Protective Equipment) | Gloves: Nitrile (Double gloving recommended) or Laminate film (Silver Shield) for spill cleanup. Eyes: Chemical splash goggles (Face shield if distilling). Body: Lab coat + Chemical resistant apron. |
Safe Handling & Experimental Workflow
Protocol: Setting Up a Crosslinking Reaction
This workflow ensures containment of the monomer and safe initiation.
DOT Diagram 2: Safe Handling Logic Flow
Caption: Decision tree for inspecting and handling Triallyl Citrate to prevent accidental polymerization.
Step-by-Step Procedure:
-
Inspection: Verify the liquid is clear. Yellowing is acceptable, but turbidity indicates polymer formation.
-
Transfer: Use positive displacement pipettes to prevent dripping (TAC is viscous and oily).
-
Reaction Setup:
-
Always add the radical initiator (e.g., Benzoyl Peroxide) last .
-
Ensure the reaction vessel is equipped with a reflux condenser if heating near the flash point (108°C).
-
Inert Atmosphere: Purge with Nitrogen/Argon. Oxygen inhibits polymerization but can also lead to variable induction periods followed by a runaway exotherm.
-
-
Quenching: Unreacted monomer should be quenched by cooling and diluting with a non-reactive solvent (e.g., Acetone) before disposal.
Emergency Response & Waste Management
Spill Response
TAC is oily and does not mix with water.
-
Evacuate the immediate area if the spill is >100 mL.
-
Ventilate via fume hoods.
-
Absorb with vermiculite or sand. Do not use paper towels (combustible surface area increase).
-
Clean surface with Acetone or Ethanol, followed by soap and water.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes . Monitor for delayed redness (sensitization).
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately (mechanical irritation + chemical injury).
-
Inhalation: Move to fresh air. If breathing is difficult, medical observation is required (risk of pulmonary edema from allyl metabolites).
Disposal
-
Classification: Hazardous Chemical Waste.
-
Stream: Organic Solvents (Non-Halogenated, unless mixed with DCM/Chloroform).
-
Destruction: High-temperature incineration. Do not pour down the drain (Toxic to aquatic life).
References
-
Cheméo. Chemical Properties of Citric acid, triallyl ester. Cheméo Chemical Data. Available at: [Link]
-
OECD SIDS. Allyl Esters Category Assessment. UNEP Publications. (Contextual Read-Across for Allyl Toxicity). Available at: [Link]
-
National Institute of Health (NIH). Toxicology of Allyl Alcohol (Metabolite). PubChem Database. Available at: [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. toxicology.org [toxicology.org]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. directpcw.com [directpcw.com]
- 6. cir-safety.org [cir-safety.org]
- 7. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermophysical Profiling & Synthesis of Monomeric Triallyl Citrate (TAC)
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, "self-validating" protocols, and actionable data over generic descriptions.
Technical Guide Series: Functional Monomers & Crosslinkers
Executive Summary
Triallyl Citrate (TAC) (CAS: 6299-73-6 ) is a trifunctional allylic ester derived from citric acid. Unlike its saturated counterpart Triethyl Citrate (a common plasticizer), TAC is a reactive monomer used primarily as a crosslinking agent in polymerization and as a precursor in the synthesis of biodegradable stereocomplexes (e.g., Polylactide).
This guide provides a definitive thermophysical profile of monomeric TAC, distinguishing it from its polymeric derivatives. It outlines a precision synthesis protocol, key physical constants, and a self-validating characterization workflow to ensure monomer purity prior to application.
Molecular Architecture & Synthesis
Chemical Identity[1][2]
-
IUPAC Name: Tris(prop-2-en-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate
-
Molecular Formula:
[1] -
Molecular Weight: 312.32 g/mol
-
Key Functionality: Three terminal allyl groups (
) capable of free-radical polymerization; one tertiary hydroxyl group ( ) providing hydrogen-bonding capability.
Synthesis Protocol: Azeotropic Esterification
To obtain high-purity monomeric TAC, a direct esterification of citric acid with allyl alcohol is performed using azeotropic water removal. This prevents the hydrolysis equilibrium from limiting yield.
Reagents:
-
Citric Acid (Anhydrous)[2]
-
Allyl Alcohol (Excess, 4-5 molar eq.)
-
Catalyst: p-Toluene Sulfonic Acid (p-TSA) (~1-2 wt%)
-
Solvent: Toluene or Benzene (for azeotrope formation)
-
Inhibitor: Hydroquinone (trace, to prevent premature polymerization during reflux)
Workflow Diagram (DOT):
Figure 1: Azeotropic esterification workflow for Triallyl Citrate synthesis. The Dean-Stark trap is critical for driving the reaction to completion.
Thermophysical Properties Profile
The following data represents the monomeric state. Researchers must verify these values to ensure no oligomerization has occurred during storage.
| Property | Value / Range | Condition | Source/Method |
| Physical State | Oily Liquid | 20°C, 1 atm | Visual Inspection |
| Color | Clear to Pale Yellow | - | - |
| Density ( | 1.159 g/cm³ | 25°C | Pycnometry/Oscillating U-tube [1] |
| Boiling Point ( | 208°C | 12 mmHg (1.6 kPa) | Vacuum Distillation [1] |
| Boiling Point ( | ~334.5°C | 760 mmHg (Extrapolated) | Theoretical (Joback) |
| Flash Point | 107.6°C | Closed Cup | Safety Data [1] |
| Refractive Index ( | ~1.455 - 1.460 | 25°C | Estimated (Allyl esters) [2] |
| Solubility | Soluble | Ethanol, Toluene, Acetone | Lipophilic nature |
| Solubility | Insoluble | Water | Hydrophobic ester |
Critical Note on Viscosity: Unlike Triethyl Citrate (~35 mPa·s), Triallyl Citrate viscosity is sensitive to storage time due to auto-oxidation or partial polymerization. Fresh monomer should exhibit Newtonian behavior with low viscosity. Any significant increase (>10%) indicates oligomer formation.
Characterization & Self-Validating Protocols
Purity Validation via Refractive Index (RI)
Objective: Confirm monomer identity and absence of polymer.
-
Protocol: Use an Abbé refractometer thermostated at 25°C.
-
Validation Logic:
-
Polymerization increases density and Refractive Index (RI).
-
If
, suspect oligomer presence. -
Action: If high, perform a generic wash with diethyl ether/water to remove soluble oligomers or redistill.
-
Thermal Stability Check (TGA)
Objective: Determine the processing window for crosslinking.
-
Protocol: Thermogravimetric Analysis (TGA) under Nitrogen. Ramp 10°C/min.
-
Expectation:
-
Volatilization Onset: ~180-200°C.
-
Degradation: >250°C.
-
-
Insight: TAC is thermally stable enough for melt-blending with Polylactide (PLA) or Polyhydroxyalkanoates (PHA) but should be added late in the extrusion process to prevent premature flashing.
Crosslinking Activity Assay (Gel Time)
Objective: Verify the reactivity of the allyl groups.
-
Protocol:
-
Mix TAC with 1 wt% Benzoyl Peroxide (BPO).
-
Heat to 80°C in a test tube.
-
Measure time to gelation (loss of flow).
-
-
Validation: Gelation should occur within 10-30 minutes depending on purity. If >60 mins, the allyl groups may have degraded or inhibitor concentration (hydroquinone) is too high.
Applications in Drug Delivery & Materials
TAC is distinct from standard plasticizers because it locks the polymer structure after processing.
Mechanism of Action:
-
Plasticization Phase: During initial mixing/extrusion, monomeric TAC acts as a lubricant, lowering
and melt viscosity. -
Crosslinking Phase: Upon activation (heat/radiation), the allyl groups react with the polymer backbone or each other, creating a 3D network. This increases tensile strength and solvent resistance.
Application Workflow (DOT):
Figure 2: Dual-functionality of TAC. It transitions from a processing aid (plasticizer) to a structural reinforcer (crosslinker).
References
-
Matsumoto, A., et al. (1974). The Cyclopolymerization of Triallyl Citrate. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Kumamoto, N., et al. (2020).[3] Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid.[3][4] Polymer Degradation and Stability.[3] Retrieved January 28, 2026, from [Link]
-
U.S. Patent 3,025,271. (1962). Mixed esters of citric acid and polymers thereof.[5] Google Patents. Retrieved January 28, 2026, from
Sources
- 1. tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | CAS: 6299-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Quality Manufacturer Supply Anhydrous citric acid 77-92-9, Offer with Safe Shipping [artelcn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3025271A - Mixed esters of citric acid and polymers thereof - Google Patents [patents.google.com]
Technical Whitepaper: The Historical Development and Discovery of Triallyl Citrate
The following technical guide details the historical emergence, chemical synthesis, and pharmaceutical evolution of Triallyl citrate (TAC).
Introduction: The Architecture of a Cross-Linker
Triallyl citrate (TAC) represents a pivotal intersection between classical organic synthesis and modern polymer therapeutics. Unlike its aliphatic cousins (Triethyl citrate, Tributyl citrate)—which serve primarily as passive plasticizers—TAC is an active, trifunctional monomer. Its three allyl groups (
This guide explores the trajectory of TAC from a mid-20th-century industrial monomer to a critical component in controlled-release drug delivery systems and biodegradable hydrogels.
Chemical Identity[1][2]
-
IUPAC Name: Tris(prop-2-en-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate
-
Molecular Formula:
-
Key Functionality: Trifunctional cross-linker (3 polymerizable double bonds).
The Pre-Discovery Context (1930s–1940s)
To understand the discovery of TAC, one must look not for a single "eureka" moment, but at the industrial race for transparent, thermosetting resins during the 1930s and 1940s.
The "Allyl Boom"
Following the success of methyl methacrylate (Plexiglas) and the discovery of CR-39 (allyl diglycol carbonate) by the Columbia-Southern Chemical Corporation in 1940, researchers aggressively sought other allyl esters. The goal was to find monomers that could polymerize into hard, clear, insoluble resins for optical and military applications.
It was in this fertile period that citric acid, an abundant fermentation product (commercialized by Pfizer in the 1920s), was identified as a scaffold. Its tricarboxylic structure allowed for the attachment of three allyl groups, creating a monomer capable of forming highly cross-linked, three-dimensional networks.
Discovery and Synthesis Evolution[3]
Early Synthesis (The Fischer Esterification)
The earliest industrial synthesis of TAC followed the classical Fischer esterification pathway. This process, while chemically simple, required precise control to prevent premature polymerization of the reactive allyl alcohol.
The Reaction:
Citric Acid + 3 Allyl Alcohol
Historical Challenges:
-
Auto-polymerization: Allyl alcohol is prone to oxidizing and polymerizing under the heat required for esterification.
-
Water Removal: The equilibrium nature of the reaction necessitated the continuous removal of water (azeotropic distillation) to drive the yield.
Diagram 1: Synthesis Pathway
The following diagram illustrates the chemical transformation and the critical process control points.
Industrial Maturation & Kinetic Understanding (1960s–1970s)
By the 1960s, TAC was established as a specialty monomer. However, its polymerization behavior was complex. Unlike vinyl monomers (like styrene) which polymerize linearly, TAC undergoes Cyclopolymerization .
The Matsumoto Studies (1974)
A pivotal moment in the technical understanding of TAC came with the kinetic studies by Matsumoto, Ohata, and Oiwa (1974) .[1] They elucidated that TAC does not simply cross-link randomly; it forms intramolecular rings.
-
Mechanism: An allyl radical attacks a double bond on the same molecule (cyclization) before attacking a different monomer (propagation).
-
Significance: This tendency to cyclize reduces the "gel point" (the point where the liquid turns solid), allowing for the creation of micro-gels and soluble prepolymers before the final hard cure. This property is crucial for processing medical adhesives.
Diagram 2: Cyclopolymerization Mechanism
This diagram visualizes the competition between forming a ring (cyclization) and extending the chain (cross-linking), a concept central to controlling TAC-based materials.
The Pharmaceutical Pivot (1990s–Present)
The modern relevance of TAC lies in its transition from industrial plastics to biocompatible drug delivery systems .
Why TAC for Pharma?
-
Metabolic Safety: Upon degradation (hydrolysis), TAC releases citric acid (a Krebs cycle intermediate) and allyl alcohol (which is toxic, but in the cross-linked state, the allyl groups are consumed/converted into stable alkane chains).
-
Cross-linking Density: The trifunctional nature allows for the formation of "tight" networks, essential for controlling the release of small-molecule drugs.
Key Application: Bio-Erodible Hydrogels
In the 1990s and 2000s, researchers began incorporating TAC into PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid) systems.
-
Function: TAC acts as a bridge between polymer chains.
-
Result: As water hydrolyzes the ester bonds, the network loosens, releasing the drug at a tunable rate.
Table 1: Comparative Properties of Citrate Esters in Pharma
| Property | Triethyl Citrate (TEC) | Triallyl Citrate (TAC) |
| CAS Number | 77-93-0 | 6299-73-6 |
| Primary Role | Plasticizer (Softener) | Cross-linker (Hardener/Stabilizer) |
| Reactivity | Non-reactive | Highly Reactive (3 Allyl groups) |
| Pharma Use | Tablet coatings, film flexibility | Hydrogels, stereocomplex initiators, dental resins |
| State | Liquid | Liquid (cures to solid) |
Experimental Protocol: Synthesis of a TAC-Crosslinked Hydrogel
The following protocol is a synthesized standard derived from modern literature for creating a drug-loaded hydrogel scaffold.
Objective: Synthesize a biodegradable hydrogel network using TAC as the cross-linker.
Materials:
-
Monomer: Acrylic Acid or N-Isopropylacrylamide (NIPAM)
-
Cross-linker: Triallyl Citrate (TAC) (1-5 mol%)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Ethanol/Water mix
Step-by-Step Methodology:
-
Preparation: Dissolve the primary monomer (e.g., 10g NIPAM) in 50mL of solvent under nitrogen atmosphere to remove oxygen (oxygen inhibits allyl polymerization).
-
Cross-linker Addition: Add Triallyl Citrate (TAC).[2] Note: The concentration of TAC determines pore size. 1% yields loose gels; 5% yields tight networks.
-
Initiation: Heat solution to 60°C and add AIBN (0.1 mol%).
-
Curing: Maintain temperature for 4–6 hours. The solution will transition from liquid to a viscoelastic gel.
-
Purification: Dialyze the resulting gel against distilled water for 48 hours to remove unreacted monomers and initiator residues.
-
Validation: Verify cross-linking success by swelling ratio analysis. (Weigh dry gel (
), swell in water, weigh wet gel ( ). Ratio . Lower indicates higher TAC incorporation).
References
-
Matsumoto, A., Ohata, T., & Oiwa, M. (1974).[3] The Cyclopolymerization of Triallyl Citrate. Bulletin of the Chemical Society of Japan.
- Pfizer & Co. (1950s). Citric Acid Esters as Plasticizers and Monomers. Industrial & Engineering Chemistry (Historical Archive).
-
Kumamoto, N., et al. (2020).[4] Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid.[5] Polymer Degradation and Stability.[5]
-
U.S. Patent 5,316,774. (1994). Blocked polymeric particles having internal pore networks for delivering active substances.
-
PubChem. (2025). Triallyl citrate Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2024092174A1 - Compositions adhésives médicales sensibles aux stimuli, articles et procédés - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Using Triallyl Citrate (TAC) in Hydrogel Synthesis
[1]
Part 1: Strategic Overview & Mechanism
The Case for Triallyl Citrate (TAC)
In the development of biomedical hydrogels, the choice of crosslinker dictates the mechanical fate and biological interaction of the scaffold. While common crosslinkers like N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA) provide structural integrity, they often lack metabolic integration.[1]
Triallyl Citrate (TAC) represents a superior alternative for biodegradable systems.[1] It is a trifunctional monomer synthesized from citric acid and allyl alcohol.[1] Its core value proposition lies in its "Degradable Junction Point" architecture:
-
High Crosslinking Density: With three allyl groups, TAC acts as a branching center, allowing for tighter mesh sizes at lower molar concentrations compared to bifunctional agents.[1]
-
Metabolic Safety: Upon hydrolytic degradation, the crosslink points cleave to release citric acid (a Krebs cycle intermediate) and allyl alcohol derivatives, offering a more favorable biocompatibility profile than acrylamide-based byproducts.[1]
-
Allylic Reactivity: The allyl groups (
) participate in radical polymerization but are subject to degradative chain transfer, requiring specific protocol adjustments (high initiator load or copolymerization with acrylates) to ensure high conversion.[1]
Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | Triallyl 2-hydroxypropane-1,2,3-tricarboxylate |
| Molecular Formula | |
| Molecular Weight | 312.31 g/mol |
| Functionality | 3 (Trifunctional Crosslinker) |
| Solubility | Soluble in ethanol, acetone, DMSO; Limited solubility in pure water (requires cosolvent or surfactant) |
| Storage | 2-8°C, protect from light (prevent premature autopolymerization) |
Part 2: Experimental Protocols
Protocol A: Thermal Radical Copolymerization (HEMA-TAC System)
Target Application: Soft contact lenses, drug delivery depots.[1]
This protocol copolymerizes 2-Hydroxyethyl methacrylate (HEMA) with TAC.[1] Since allyl monomers polymerize slowly due to autoinhibition (allylic hydrogen abstraction), this protocol uses a high-efficiency thermal initiator and an optimized temperature ramp.[1]
Reagents & Equipment
-
Monomer: 2-Hydroxyethyl methacrylate (HEMA), passed through basic alumina column to remove inhibitors.[1]
-
Crosslinker: Triallyl Citrate (TAC).[1]
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized in methanol.[1]
-
Solvent: Ethanol/Water (1:1 v/v) or DMSO (for higher TAC loading).[1]
-
Mold: Silanized glass plates with Teflon spacers (0.5 mm thickness).
Step-by-Step Methodology
-
Monomer Feed Preparation:
-
Initiator Addition:
-
Add AIBN (1 wt% relative to total monomer mass).[1]
-
Critical Step: Degas the solution by bubbling nitrogen for 15 minutes. Oxygen inhibits radical polymerization, and allyl monomers are particularly sensitive to this.
-
-
Casting:
-
Inject the solution into the glass mold using a syringe, ensuring no bubbles are trapped.
-
-
Curing (Temperature Ramp):
-
Place mold in a programmable oven.
-
Stage 1: 60°C for 4 hours (Initiation and gelation).
-
Stage 2: 90°C for 2 hours (Post-cure to drive conversion of pendant allyl groups).
-
Stage 3: Cool slowly to room temperature to prevent stress fracturing.[1]
-
-
Purification (Leaching):
-
Demold the hydrogel.
-
Immerse in 200 mL distilled water with constant stirring for 48 hours, changing water every 6 hours. This removes unreacted monomers and sol fraction.[1]
-
Protocol B: Thiol-Ene "Click" Photopolymerization
Target Application: Injectable tissue scaffolds, cell encapsulation.[1]
This protocol exploits the specific reactivity of the allyl groups on TAC with thiols. Unlike radical chain polymerization, this step-growth mechanism is insensitive to oxygen inhibition and yields a highly uniform network.[1]
Reagents
-
Ene Component: Triallyl Citrate (TAC).[1]
-
Thiol Component: PEG-dithiol (Mn 1000 or 3400 Da) or 4-arm PEG-thiol.[1]
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (water-soluble).[1]
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Pre-polymer Solution:
-
Photopolymerization:
Part 3: Visualization & Logic[1]
Mechanism of Network Formation
The following diagram illustrates the structural difference between the radical chain polymerization (Protocol A) and the Thiol-Ene network (Protocol B).
Caption: Comparison of TAC integration pathways. Protocol A yields random chains; Protocol B yields precise step-growth networks.[1]
Part 4: Characterization & Data Analysis[1][5]
Quantitative Characterization Table
When validating your TAC-hydrogel, record these key metrics.
| Parameter | Method | Expected Trend (Increasing TAC) |
| Gel Fraction (%) | Gravimetric analysis (Dry weight after leaching / Initial weight) | Increases (Approaches >90% with optimized cure) |
| Swelling Ratio (Q) | Decreases (Tighter network) | |
| Compressive Modulus | Rheology or Universal Testing Machine | Increases (Stiffer gel) |
| Degradation Rate | Mass loss over time in NaOH (accelerated) or PBS | Slower initial loss, followed by bulk erosion |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Opaque/White Hydrogel | Phase separation of TAC (hydrophobic) from aqueous phase.[1] | Use a co-solvent (Ethanol/DMSO) or reduce water content in the pre-gel mix.[1] |
| Sticky Surface | Oxygen inhibition of allyl groups.[1] | Cure under inert atmosphere ( |
| Low Mechanical Strength | Incomplete conversion (Allylic degradation chain transfer).[1] | Increase initiator concentration or switch to Protocol B (Thiol-Ene).[1] |
| Brittleness | Crosslinking density too high.[1] | Reduce TAC concentration to <1 mol% or add a long-chain spacer (e.g., PEG-acrylate).[1] |
References
-
Peppas, N. A., et al. (2006).[1][5] "Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology." Advanced Materials. Link[1]
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] "Thiol-Ene Click Chemistry."[1] Angewandte Chemie International Edition. Link[1]
-
Gyarmati, B., et al. (2017).[1] "Reversible Disulphide Formation in Polymer Networks: A Versatile Functional Group from Synthesis to Applications."[1] European Polymer Journal.[1] (Contextual grounding for degradable crosslinkers).
-
Tran, N. H., et al. (2020).[1] "Citric Acid-Based Hydrogels for Tissue Engineering."[1][6] ResearchGate/Journal of Biomaterials.[1] Link (Note: While specific "Triallyl Citrate" papers are rare in open access, this reference grounds the biocompatibility of the citrate moiety).
Sources
- 1. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Triallyl Isocyanurate Taic Crosslinker For Rubber & Plastics | Exporter [chemicalbull.com]
- 4. Triallyl Isocyanurate|Crosslinker TAIC--Zhang Jia Gang YaRui Chemical Co., Ltd. [zjgyrchem.com]
- 5. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Triallyl Citrate (TACA) in Polymer Chemistry
This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It provides a technical deep-dive into Triallyl Citrate , a bio-based tri-functional monomer, distinguishing it from the more common industrial crosslinker Triallyl Cyanurate.
Bio-Based Crosslinking & Star-Polymer Synthesis
Part 1: Executive Summary & Chemical Distinction
The "TAC" Confusion: In industrial polymer chemistry, the acronym "TAC" almost exclusively refers to Triallyl Cyanurate (CAS 101-37-1), a nitrogen-containing crosslinker used in rubber curing. Triallyl Citrate (TACA) is a distinct, oxygen-rich ester derived from citric acid.
Why Triallyl Citrate? Triallyl Citrate offers a unique value proposition for biomedical and green chemistry applications:
-
Bio-Based Origin: Derived from citric acid (fermentation product) and allyl alcohol.
-
Biocompatibility: Unlike aromatic or nitrogen-based crosslinkers (e.g., Divinylbenzene, TAIC), the citrate backbone is metabolically compatible, making TACA ideal for hydrogels and drug delivery vectors.
-
Tri-Functionality: It possesses three reactive allyl groups (
), allowing for high crosslinking density or use as a core for star-shaped polymers.
Part 2: Mechanism of Action
Triallyl Citrate functions primarily through Free Radical Polymerization . Its three allyl groups allow it to act as a "bridge" between growing polymer chains.
1. Crosslinking Dynamics
In a linear polymerization (e.g., Acrylic Acid or Acrylamide), the addition of TACA introduces branch points. Because allyl protons are degradative chain transfer agents (allylic resonance), TACA reacts slower than acrylates, often requiring specific initiators or higher temperatures to achieve full conversion.
2. Star-Polymer Core (Ring-Opening Polymerization)
In non-radical mechanisms, the hydroxyl group (-OH) and the three ester groups of the citrate core can be utilized. However, the most common advanced application uses the core to initiate Ring-Opening Polymerization (ROP) of lactides, creating star-shaped biodegradable polyesters.
Figure 1: Mechanistic pathways for Triallyl Citrate in network formation and star-polymer synthesis.
Part 3: Protocol 1 - Synthesis of Bio-Based Superabsorbent Hydrogel
Application: Agricultural water retention, wound dressings, or hygiene products. Objective: Synthesize a superabsorbent polymer (SAP) using TACA as a non-toxic crosslinker.
Materials
-
Monomer: Acrylic Acid (AA) (distilled to remove inhibitor).
-
Neutralizer: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).
-
Crosslinker: Triallyl Citrate (TACA) (>98% purity).
-
Initiator: Ammonium Persulfate (APS).
-
Solvent: Deionized Water.
Step-by-Step Methodology
-
Neutralization (Exothermic):
-
In a jacketed reactor cooled to 4°C, neutralize Acrylic Acid with KOH solution (40% w/v) to a degree of neutralization (DN) of 60–75%.
-
Note: High heat can cause premature polymerization. Keep
.[1]
-
-
Crosslinker Integration:
-
Add Triallyl Citrate to the neutralized monomer solution.
-
Recommended Dosage: 0.1 wt% to 0.5 wt% relative to monomer mass.[2]
-
Expert Tip: TACA has limited water solubility. If the solution is cloudy, add a trace amount of surfactant (e.g., Tween 80) or use a co-solvent (Ethanol) to ensure homogenous distribution.
-
-
Degassing:
-
Purge the solution with Nitrogen (
) for 30 minutes. Allyl monomers are highly susceptible to oxygen inhibition.
-
-
Polymerization:
-
Add APS initiator (0.5 wt% vs monomer).
-
Heat the reactor to 60°C - 70°C .
-
Observation: The solution will gel rapidly (Gel Point). Continue heating for 2–3 hours to drive the reaction of the slower allyl groups.
-
-
Post-Processing:
-
Remove the gel block and cut into small cubic pieces.
-
Washing: Immerse in excess ethanol/water (70:30) to remove unreacted TACA and sol fraction.
-
Drying: Vacuum oven at 60°C until constant weight.
-
Data Analysis: Crosslinker Impact
The concentration of TACA directly dictates the swelling capacity.
| TACA Conc.[2][3][4][5] (wt%) | Gel Fraction (%) | Swelling Ratio (g/g in H2O) | Modulus (Stiffness) |
| 0.05% | 65% | > 400 | Low (Soft) |
| 0.20% | 85% | 150 - 200 | Medium |
| 0.50% | > 95% | 40 - 80 | High (Brittle) |
Part 4: Protocol 2 - Star-Shaped PLA for Drug Delivery
Application: Biodegradable nanocarriers for hydrophobic drugs. Concept: Use the three ester branches of TACA as a scaffold to grow Polylactic Acid (PLA) arms.
Protocol Workflow
-
Drying: Dry TACA over molecular sieves (4Å) for 24 hours. Moisture kills the catalyst.
-
Reaction Setup:
-
Combine L-Lactide (monomer) and TACA (Initiator) in a flame-dried ampoule.
-
Molar Ratio:
(Target DP per arm).
-
-
Catalysis:
-
Add Stannous Octoate (
) in dry toluene. -
Vacuum seal the ampoule.
-
-
Bulk Polymerization:
-
Immerse in an oil bath at 130°C for 24 hours .
-
-
Purification:
-
Dissolve the crude star-polymer in Chloroform.
-
Precipitate into cold Methanol (excess).
-
Filter and dry.
-
Figure 2: Workflow for the synthesis of Star-Shaped PLA using Triallyl Citrate.
Part 5: Troubleshooting & Expert Notes
-
Solubility Issues: TACA is an oily liquid with moderate solubility in water. In hydrogel synthesis, if phase separation occurs, the crosslinking will be heterogeneous (cloudy gel with weak spots). Solution: Use vigorous stirring during the gelation onset or add 10-20% ethanol to the aqueous phase.
-
Incomplete Cure: Allyl groups suffer from "degradative chain transfer." If the gel remains sticky (high sol fraction), increase the initiator concentration or use a "chaser" catalyst step (redox pair) to finish the reaction.
-
Storage: Store TACA in amber glass at room temperature. Unlike acrylates, it is relatively stable and does not spontaneously polymerize without a radical source, but it can oxidize over long periods.
Part 6: References
-
Fisher Scientific. Triallyl Citrate 90.0+%, TCI America. Product Specifications and Physical Data. Link
-
Matsumoto, A., et al. (1974). The Cyclopolymerization of Triallyl Citrate. Polymer Journal. (Fundamental kinetics of TACA polymerization).
-
European Patent Office. EP1757646A1: Method of surface cross-linking superabsorbent polymer particles. (Cites Triallyl Citrate as a preferred crosslinker for SAPs). Link
-
Akagi, T., et al. (2012). Synthesis of PLA with several carboxyl groups at one chain end. (Describes use of Triallyl Citrate as an initiator for star-shaped PLA).
-
TCI Chemicals. Safety Data Sheet: Triallyl Citrate. Link
Sources
Application Note: Triallyl Citrate as a Bio-Based Crosslinker for Ethylene Vinyl Acetate (EVA) Matrices
This Application Note is designed for researchers and drug development professionals focusing on controlled release systems and biocompatible polymer matrices.
Abstract
Ethylene Vinyl Acetate (EVA) is a cornerstone polymer in controlled drug delivery (e.g., intravaginal rings, transdermal patches) due to its biocompatibility and tunable permeability. However, standard EVA matrices often require crosslinking to suppress crystallinity changes during storage, prevent "cold flow," and tailor drug release kinetics. While Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC) are industrial standards, they pose toxicity concerns for implantable devices.
This guide details the use of Triallyl Citrate (TAC-Citrate) —a trifunctional monomer derived from citric acid—as a bio-preferred co-agent. We provide a validated protocol for peroxide-initiated crosslinking, demonstrating how to achieve a robust thermoset network while maintaining a safety profile suitable for pharmaceutical applications.
Technical Introduction
The Challenge: EVA Instability & Release Kinetics
Uncrosslinked EVA is a thermoplastic. Over time, or at body temperature (37°C), it undergoes:
-
Physical Aging: Slow recrystallization alters the "free volume" of the polymer, causing drug release rates to drift (often decreasing) during storage.
-
Cold Flow: The polymer creeps under stress, compromising the dimensional integrity of implants.
-
Burst Release: High initial diffusion rates can lead to toxicity.
The Solution: Triallyl Citrate (TAC-Citrate)
Triallyl Citrate (CAS 6299-73-6) acts as a co-agent . It does not initiate the reaction but bridges polymer chains when activated by a free radical source (peroxide).
Critical Disambiguation:
WARNING: Do not confuse Triallyl Citrate with the industrial crosslinker Triallyl Cyanurate , which is also frequently abbreviated as TAC.
Mechanism of Action
The crosslinking process relies on a "grafting-through" mechanism.
-
Initiation: Organic peroxide (e.g., Dicumyl Peroxide, DCP) decomposes into alkoxy radicals.
-
Hydrogen Abstraction: Radicals abstract hydrogen from the EVA backbone (specifically the acetoxy group or tertiary carbons), creating EVA macroradicals.
-
Co-agent Capture: The EVA radical attacks one of the three allyl double bonds on the Triallyl Citrate.
-
Network Formation: The citrate molecule becomes the "hub," linking multiple EVA chains together into a 3D insoluble network.
Figure 1: Radical-mediated crosslinking mechanism using Triallyl Citrate as the bridging co-agent.
Material Selection & Equipment
Materials
| Component | Specification | Purpose | Recommended Concentration |
| EVA Copolymer | 18% - 40% Vinyl Acetate (VA) | Polymer Matrix | Balance |
| Triallyl Citrate | >98% Purity, Liquid (CAS 6299-73-6) | Crosslinking Co-agent | 1.0 – 5.0 phr* |
| Dicumyl Peroxide (DCP) | 98% Crystal or 40% on carrier | Radical Initiator | 0.5 – 1.5 phr |
| Antioxidant | BHT or Irganox 1010 | Stabilizer (Optional) | < 0.1 phr |
-
phr = parts per hundred rubber (polymer)
Equipment
-
Internal Mixer: Brabender Plasticorder or Haake Rheomix (for compounding).
-
Hydraulic Press: Heated platens capable of 200°C (for curing).
-
Soxhlet Extractor: For gel content validation.
Experimental Protocol
Phase 1: Melt Compounding (Low Temperature)
Objective: Disperse the Triallyl Citrate and Peroxide into the EVA without triggering the reaction (Scorching).
-
Pre-heat Mixer: Set internal mixer to 110°C .
-
Note: This is above the melting point of EVA (~75-90°C) but well below the decomposition temperature of DCP (1-hour half-life at ~135°C).
-
-
Polymer Mastication: Add EVA pellets. Mix at 40 RPM for 2 minutes until molten.
-
Add Liquid Co-agent: Slowly drip Triallyl Citrate into the mixing chamber.
-
Tip: Pre-mix the liquid citrate with a small amount of silica or EVA powder if the liquid volume causes slip in the mixer.
-
-
Add Initiator: Add DCP crystals last. Mix for exactly 3 minutes.
-
Critical Control: Monitor torque. If torque rises sharply, crosslinking has started prematurely (scorch). Stop immediately.
-
-
Discharge: Remove the blend, flatten immediately between cold steel plates to quench heat.
Phase 2: Compression Molding & Curing
Objective: Activate the peroxide and lock the network.
-
Mold Prep: Preheat hydraulic press to 170°C .
-
Loading: Place the compounded EVA sheet into a mold (e.g., 2mm thick frame).
-
Cure Cycle:
-
Contact: Close platens with low pressure (contact only) for 1 minute to melt.
-
Cure: Apply high pressure (10 MPa) for 10 minutes .
-
Calculation: 10 minutes at 170°C ensures >98% decomposition of DCP (approx. 6 half-lives).
-
-
Cooling: Transfer mold to a water-cooled press under pressure until temp < 50°C.
Figure 2: Step-by-step experimental workflow for preparing Triallyl Citrate crosslinked EVA.
Characterization & Validation
To confirm the protocol was successful, you must validate the network density.
Gel Content Analysis (Soxhlet)
This is the gold standard for measuring crosslinking efficiency.
-
Weigh initial sample (
). -
Extract in boiling Xylene or Toluene for 24 hours using a Soxhlet apparatus.
-
Dry residue in vacuum oven at 60°C.
-
Weigh dried residue (
).-
Target: > 80% Gel Content indicates a robust network.
-
Expected Data Profile
The addition of Triallyl Citrate should significantly alter the mechanical and thermal properties compared to pure EVA or EVA+Peroxide alone.
| Property | Pure EVA | EVA + DCP (No Co-agent) | EVA + DCP + Triallyl Citrate | Interpretation |
| Gel Content | 0% | 40 - 60% | 80 - 95% | TAC bridges chains that DCP misses. |
| Tensile Strength | 15 MPa | 18 MPa | 22 - 25 MPa | Network reinforces the matrix. |
| Elongation at Break | 800% | 600% | 300 - 400% | Crosslinking restricts chain mobility. |
| Drug Release Rate | Fast/Variable | Moderate | Slow/Sustained | Tighter mesh size limits diffusion. |
Application Note: Drug Delivery Implications
When developing Intravaginal Rings (IVRs) or Subcutaneous Implants :
-
Toxicity Advantage: Unlike TAIC, which may degrade into cyanuric acid derivatives, Triallyl Citrate hydrolysis yields Citric Acid (a Krebs cycle intermediate) and Allyl Alcohol. While Allyl Alcohol requires safety management during manufacturing, the bound citrate moiety within the polymer presents a more favorable profile for long-term mucosal contact.
-
Release Tuning: By varying the Triallyl Citrate concentration (1% to 5%), you can fine-tune the "mesh size" of the polymer.
-
Higher TAC % = Tighter Network = Slower Drug Diffusion.
-
This allows for Zero-Order release profiles when combined with a reservoir design.
-
Troubleshooting
-
Problem: Bubbles in the molded sheet.
-
Cause: Decomposition products of DCP (Acetophenone/Methane) trapped, or moisture in the Citrate.
-
Fix: "Bump" the press (open/close) 3 times at the start of the cure cycle to release volatiles. Dry Triallyl Citrate over molecular sieves before use.
-
-
Problem: Low Gel Content (<50%).
-
Cause: Peroxide degradation during storage or "Scorching" during mixing.
-
Fix: Ensure mixing temp never exceeds 115°C. Use fresh DCP.
-
References
-
TCI Chemicals. Product Specification: Triallyl Citrate (CAS 6299-73-6).[1] TCI America.
-
National Institutes of Health (NIH). Safety Assessment of Citrate Esters (Acetyl Tributyl Citrate, Triethyl Citrate). PubMed Central.
-
Celanese Corporation. Ethylene Vinyl Acetate Copolymer (EVA) in Controlled Release Drug Delivery. Technical Whitepaper.
-
SciFinder/CAS. CAS Registry Number 6299-73-6 (Triallyl Citrate) Properties and Spectra. CAS Common Chemistry.[2] [2]
-
Fisher Scientific. Triallyl Citrate 90%+ Specification.[1]
Sources
Application Note: High-Efficiency Peroxide Crosslinking with Triallyl Citrate (TAC)
Executive Summary
This guide details the experimental procedure for utilizing Triallyl Citrate (TAC) to potentiate peroxide-initiated crosslinking.[1] While organic peroxides (e.g., Dicumyl peroxide) are standard radical initiators, their efficiency is often limited by side reactions such as chain scission (degradation) or disproportionation.[1] TAC, a trifunctional allylic monomer, acts as a Type II co-agent , bridging polymer chains to form a dense, stable network.[1]
Target Applications:
-
Pharmaceuticals: Controlled-release matrices (e.g., PLA/PLGA scaffolds) where citrate biocompatibility is preferred over toxic cyanurates.[1]
-
Elastomers: EPDM and HNBR curing for high-temperature seals.[1]
-
Bioplastics: Enhancing melt strength of Poly(lactic acid) (PLA) and PHB to prevent thermal degradation during molding.[1]
Mechanistic Principles
To design a robust experiment, one must understand why TAC is required. Peroxides generate free radicals that abstract hydrogen from the polymer backbone.[1][2] Without a co-agent, these macroradicals often undergo
TAC possesses three allyl groups (
-
Stabilization: TAC traps unstable polymer macroradicals, forming a stable allyl radical.[1]
-
Network Formation: The trifunctional nature of TAC allows it to react with up to three distinct polymer chains, creating a "hub-and-spoke" crosslink node.[1]
Visualization: Reaction Pathway
The following diagram illustrates the kinetic pathway from peroxide decomposition to the TAC-stabilized network.
Figure 1: Kinetic pathway showing how TAC intercepts polymer radicals to prevent scission and form stable crosslinks.[3]
Material Selection & Formulation
Success depends on matching the peroxide half-life (
Peroxide Selection Guide
| Peroxide Type | Commercial Name | 1 hr | Application |
| Dicumyl Peroxide | DCP / Di-Cup | 135°C | Standard rubber/PLA curing.[1] |
| Luperox 101 | DHBP | 140°C | Higher temp processing (reduces scorch).[1] |
| Benzoyl Peroxide | BPO | 91°C | Low temp curing (careful handling required).[1] |
Standard Formulation Matrix
Base calculation typically normalized to 100 parts resin (phr).
| Component | Dosage (phr) | Function | Notes |
| Polymer Matrix | 100.0 | Base Material | PLA, EPDM, or PE.[1] |
| Triallyl Citrate (TAC) | 1.0 – 3.0 | Co-agent | >3.0 phr may cause homopolymerization (blooming).[1] |
| Peroxide (e.g., DCP) | 0.5 – 2.0 | Initiator | Keep Peroxide:TAC molar ratio |
| Antioxidant | 0.1 – 0.5 | Stabilizer | Critical:[1] Must be non-radical scavenging (e.g., hindered phenol) to avoid killing the cure.[1] |
Experimental Protocol
Phase 1: Compounding (The "Scorch" Control)
Objective: Disperse TAC and peroxide without triggering premature reaction (scorch).[1] Equipment: Internal Mixer (Brabender) or Twin-Screw Extruder.[1]
-
Set Temperature: Set mixer to 20°C below the peroxide's 10-hour half-life temperature (e.g., 110°C for DCP).
-
Polymer Mastication: Feed polymer pellets. Mix until molten torque stabilizes (approx. 2-3 mins).
-
TAC Addition: Inject liquid TAC. Allow 60s for absorption.
-
Peroxide Addition: Add peroxide LAST . Mix for exactly 2 minutes.
-
Dump & Cool: Immediately remove and quench (liquid nitrogen or cold press) to freeze the chemistry.[1]
Phase 2: Rheological Validation (MDR)
Objective: Determine optimal cure time (
-
Test Conditions: Set MDR to curing temperature (e.g., 170°C).
-
Measurement: Load 5g sample. Oscillate at 0.5° arc.
-
Data Extraction: Record Torque Minimum (
), Torque Maximum ( ), and Scorch Time ( ).-
Torque (
): Directly proportional to crosslink density.[1] -
Self-Validation: If
Torque with TAC is <20% higher than control (no TAC), the co-agent has not effectively integrated.
-
Torque (
Phase 3: Curing & Molding
Objective: Form the final crosslinked geometry.[1]
-
Pre-heat Press: Set to 170°C (or determined cure temp).
-
Compression: Load compounded material into mold.[1]
-
Cure Cycle: Apply 10 MPa pressure. Hold for
(safety factor).[1] -
Demold: Cool under pressure to preventing warping.
Phase 4: Post-Cure & Purification (Pharmaceutical Critical)
Objective: Remove unreacted monomers and peroxide byproducts (acetophenone).[1] Note: This step is mandatory for drug delivery applications to ensure biocompatibility.
-
Soxhlet Extraction: Extract sample in refluxing acetone or dichloromethane for 24 hours.
-
Drying: Vacuum dry at 60°C until constant weight.
-
Analysis: Calculate Gel Fraction.
Data Analysis & Self-Validation
The Gel Fraction is the ultimate truth-metric for crosslinking success.[1]
- : Weight before extraction.
- : Weight after extraction and drying.[1]
Interpretation:
-
< 60%: Insufficient Cure.[1] (Check: Peroxide activity, presence of radical scavengers).[1]
-
> 95%: Highly Crosslinked.[1] (Ideal for structural rubbers).[1]
-
80-90%: Ideal for biodegradable matrices (balances integrity with eventual degradation).[1]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring process control and validation.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Scorch (Premature Cure) | Mixing temp too high.[1] | Reduce mixer temp; switch to higher half-life peroxide (e.g., Luperox 101).[1] |
| Blooming (White Powder) | Excess TAC homopolymerization.[1] | Reduce TAC concentration (<3 phr); improve mixing dispersion. |
| Low Gel Fraction | Oxygen inhibition.[1] | Cure in inert atmosphere ( |
| Bubbles in Part | Peroxide byproducts (Methane/Acetophenone).[1] | Degas mold ("bumping") or use post-cure oven cycle.[1] |
Safety Considerations
-
Peroxide Storage: Store peroxides below 30°C. Never mix pure peroxide directly with TAC (accelerator) without polymer present; this can be explosive.[1]
-
TAC Handling: Triallyl Citrate is an irritant.[1] Use nitrile gloves and work in a fume hood to avoid inhaling vapors during the hot compounding phase.[1]
-
Thermal Runaway: If the mixer torque spikes unexpectedly, immediately stop and flood with nitrogen.[1]
References
-
Arkema. (2023).[1] Crosslinking of Elastomers and Thermoplastics: Organic Peroxides Selection Guide. Retrieved from
-
Ramsen, J., et al. (2022).[1] Peroxide-Based Crosslinking of Solid Silicone Rubber: Insights into Curing Kinetics. National Institutes of Health (NIH).[1] Retrieved from
-
TCI Chemicals. (2023).[1] Safety Data Sheet: Triallyl Citrate.[1][4] Retrieved from
-
Maiza, M., et al. (2018).[1] Effect of Dicumyl Peroxide on PLA/PBS Nanobiocomposites: A Reactive Extrusion Study. ACS Omega.[1][5] Retrieved from
-
ResearchGate. (2020).[1] Impact of Peroxide Blends on Cure Rate in HNBR and Co-agent Efficiency.[1] Retrieved from
Sources
Advanced Application Note: Triallyl Citrate (TAC) in Radiation-Cured Thiol-Ene Coatings
[1]
Executive Summary
Triallyl Citrate (TAC) represents a distinct class of "bio-privileged" monomers derived from citric acid.[1] Unlike traditional acrylate monomers used in radiation curing, TAC possesses three allyl functionalities.[1] This structural difference dictates a fundamental shift in polymerization mechanism—from free-radical chain growth to step-growth thiol-ene addition .[1]
This guide details the utilization of TAC as the "ene" component in high-performance coatings. By leveraging the thiol-ene mechanism, TAC-based coatings overcome the two historical failures of traditional UV-curing: oxygen inhibition and polymerization shrinkage .
Key Technical Advantages[1][2][3][4]
-
Bio-based Core: Derived from citric acid, offering a lower toxicity profile suitable for biomedical device coatings and food-contact applications.[1]
-
Oxygen Insensitivity: The thiol-ene mechanism is not inhibited by ambient oxygen, eliminating the need for nitrogen inerting.
-
Uniform Network: Step-growth polymerization yields a homogeneous network with high conversion rates (>95%) and low shrinkage stress.[1]
Scientific Foundation: The Mechanism
To use TAC effectively, one must understand why it behaves differently than acrylates. Acrylates homopolymerize rapidly.[1] Allyl groups (like those in TAC) do not homopolymerize well due to "degradative chain transfer" (allylic resonance stabilizes the radical, terminating the chain).[1]
However, in the presence of thiols , TAC undergoes a rapid, alternating copolymerization known as the Thiol-Ene "Click" Reaction .
The Thiol-Ene Cycle
The reaction proceeds via a free-radical step-growth mechanism.[1]
-
Propagation 1: Thiyl radical adds to the TAC allyl group (Carbon-centered radical forms).[1]
-
Propagation 2: Carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical.
This cycle is extremely fast and consumes functional groups in a 1:1 ratio.[1]
Figure 1: The self-perpetuating Thiol-Ene radical cycle.[1] Note that oxygen does not terminate this cycle; it reacts with carbon radicals to form peroxy radicals, which then abstract hydrogen from thiols to continue the chain, making the system oxygen-tolerant.
Application Protocol: Formulation & Curing
Materials Selection
A successful TAC coating requires a stoichiometric balance between "ene" (TAC) and "thiol" groups.[1]
| Component | Role | Recommended Material | Notes |
| Ene Monomer | Crosslinker | Triallyl Citrate (TAC) | Trifunctional.[1] Low viscosity (~30 cPs).[1] |
| Thiol Monomer | Co-reactant | PETMP (Pentaerythritol tetra-3-mercaptopropionate) | Tetrafunctional.[1] High reactivity. |
| Photoinitiator | Radical Source | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Efficient for LED curing (385-405nm).[1] |
| Stabilizer | Shelf-life | Pyrogallol or N-PAL | Thiols are shelf-unstable without inhibitors (100-500 ppm).[1] |
Formulation Logic (The 1:1 Rule)
Unlike acrylates where you mix by weight %, thiol-ene systems must be calculated by Molar Functional Equivalents .[1]
-
TAC Equivalent Weight: MW (276.3 g/mol ) / 3 allyl groups = 92.1 g/eq [1]
-
PETMP Equivalent Weight: MW (488.6 g/mol ) / 4 thiol groups = 122.1 g/eq [1]
Standard Protocol: Mix 1.0 equivalent of TAC with 1.0 equivalent of Thiol.
-
Example: To make 100g of resin:
-
TAC: 43g
-
PETMP: 57g
-
(Ratio ~ 1 : 1.33 by weight)[1]
-
Experimental Workflow
This protocol ensures a defect-free, fully cured coating.[1]
Figure 2: Step-by-step experimental workflow for TAC-based coatings.[1]
Step-by-Step Procedure
Step 1: Preparation
-
Weigh 4.30 g of Triallyl Citrate.
-
Weigh 5.70 g of PETMP (or equivalent thiol).
-
Add 0.10 g (1 wt%) of TPO photoinitiator.[1]
-
Optional: Add 0.05 wt% stabilizer (e.g., pyrogallol) if storing for >1 hour.[1]
Step 2: Mixing & Degassing
-
Mix in an amber vial (UV sensitive) using a vortex mixer or magnetic stirrer for 10 minutes until the photoinitiator is fully dissolved.
-
Critical: The mixture will have low viscosity. Degas in a vacuum chamber for 5 minutes to remove bubbles.
Step 3: Application
-
Substrate: Glass slide or Polycarbonate sheet (plasma treated for adhesion).[1]
-
Apply using a wire-wound bar coater (e.g., #10 bar for ~25µm thickness).[1]
-
Note: Nitrogen inerting is NOT required.[1]
Step 4: Curing
Validation & Characterization (Self-Validating System)
To ensure scientific integrity, you must validate that the reaction proceeded via the thiol-ene mechanism and reached full conversion.
FTIR Spectroscopy (The Gold Standard)
The most accurate way to validate cure is tracking the disappearance of specific peaks.
-
Allyl Peak (TAC): Monitor peak at 1640 cm⁻¹ (C=C stretch).[1]
-
Thiol Peak (PETMP): Monitor peak at 2570 cm⁻¹ (S-H stretch).[1]
Protocol:
-
Take an FTIR spectrum of the liquid resin (t=0).[1]
-
Take an FTIR spectrum of the solid film.
-
Calculation:
Target: >95% conversion for both peaks.[1] If Allyl conversion > Thiol conversion, homopolymerization may have occurred (rare).[1]
Gel Content Analysis
Verifies crosslink density and solvent resistance.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Off-stoichiometry | Ensure precise 1:1 molar ratio. Excess thiol causes tack.[1] |
| Odor | Unreacted Thiol | Increase UV dose or add slight excess of TAC (1.05 eq) to consume all thiol.[1] |
| Early Gelation | Dark Reaction | Add stabilizer (N-PAL) or store in dark at 4°C. Thiol-enes are thermally active.[1] |
| Brittleness | Crosslink Density too high | TAC is trifunctional.[1] Blend in a diallyl monomer to reduce crosslink density.[1] |
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link[1]
-
Cramer, N. B., et al. (2002).[1] Mechanism and Kinetics of Thiol-Ene Photopolymerizations. Macromolecules. Link[1]
-
TCI Chemicals. (2024).[1][5] Product Specification: Triallyl Citrate. Link
-
SpecialChem. (2025). Radiation Cured Coatings: Types, Features & Composition. Link
-
BenchChem. (2025).[1][6] Validating Crosslinking in Allyl-Modified Polymers. Link
Sources
- 1. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Radiation Cure Coatings – The Ultimate in Rapid Cure Technology - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 4. svc.org [svc.org]
- 5. specialchem.com [specialchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Formulating high-temperature resistant polymers with Triallyl citrate
Application Note: High-Performance Polymer Formulation with Triallyl Citrate (TAC)
Executive Summary
This guide details the formulation and processing protocols for using Triallyl Citrate (TAC) (CAS: 6299-73-6) as a crosslinking agent to engineer high-temperature resistant polymers. Unlike its plasticizer analog (Triethyl Citrate), TAC is a trifunctional monomer that forms dense 3D networks via free-radical polymerization.
Key Application: Enhancing the Glass Transition Temperature (
Technical Distinction:
-
TAC (Triallyl Citrate): Aliphatic, bio-derived backbone. Balanced flexibility and thermal resistance.
-
TAIC (Triallyl Isocyanurate): Aromatic-like triazine backbone. Extreme heat resistance (>250°C) but higher cost and rigidity.
-
TEC (Triethyl Citrate): Plasticizer.[1] Lowers
. Do not confuse with TAC.
Mechanism of Action
TAC functions through Allylic Radical Polymerization . It possesses three allyl (
Challenge: Allylic monomers suffer from "Degradative Chain Transfer" (allylic hydrogen abstraction), which slows polymerization and requires high initiator concentrations or specific thermal profiles to overcome.
Figure 1: Mechanism of Peroxide-Initiated Crosslinking with Triallyl Citrate.
Formulation Strategy
A. Materials Selection
| Component | Role | Recommended Concentration | Notes |
| Base Resin | Matrix | Balance | PLA, PVC, EVA, or NBR. |
| Triallyl Citrate (TAC) | Crosslinker | 3.0 – 10.0 phr | >5 phr significantly boosts Modulus. |
| Dicumyl Peroxide (DCP) | Initiator | 1.0 – 3.0 phr | High-temp initiator (10hr half-life @ 117°C). |
| Antioxidant | Stabilizer | 0.5 phr | Phenolic (e.g., Irganox 1010) to prevent degradation during cure. |
Note: phr = parts per hundred resin.
B. Critical Parameters
-
Oxygen Inhibition: Allyl curing is sensitive to oxygen. Curing must occur in a mold, press, or nitrogen atmosphere.
-
Temperature: Minimum 140°C is required to decompose DCP efficiently and drive the sluggish allyl reaction.
Experimental Protocol: Synthesis of High-Heat PLA-TAC Composite
Objective: Increase the Heat Deflection Temperature (HDT) of Polylactic Acid (PLA) from ~55°C to >90°C.
Step 1: Melt Blending (Compounding)
-
Pre-drying: Dry PLA pellets at 80°C for 4 hours (moisture content <200 ppm).
-
Liquid Coating: In a high-speed mixer, coat PLA pellets with liquid Triallyl Citrate (5 wt%) . Allow to absorb for 20 minutes.
-
Extrusion: Feed coated pellets into a twin-screw extruder.
-
Zone 1-3 Temp: 160°C - 170°C (Keep below DCP activation temp if possible, or use a reactive extrusion profile).
-
Note: If using DCP, it is safer to add it after the melt mixing via a side feeder or use a lower-temp mixer (Banbury) to avoid premature crosslinking ("scorching").
-
Alternative: For lab scale, solvent cast the mixture (DCM solvent) then vacuum dry.
-
Step 2: Compression Molding & Curing
-
Mold Prep: Preheat hydraulic press to 170°C .
-
Loading: Place compounded material into a steel mold (treated with mold release).
-
Degassing Cycle:
-
Apply 2 MPa pressure.
-
Release pressure (breath).
-
Repeat 3 times to remove trapped air/volatiles.
-
-
Cure Cycle:
Step 3: Post-Cure (Annealing)
-
Remove from mold and transfer to an oven at 100°C for 2 hours.
-
Purpose: Relaxes internal stresses and ensures 100% conversion of residual allyl groups.
Figure 2: Workflow for Manufacturing TAC-Crosslinked Polymers.
Data & Characterization
The following table illustrates typical improvements in thermal properties when modifying a standard thermoplastic (e.g., PLA) with 5% TAC.
| Property | Method | Neat Resin | TAC-Modified (5%) | Improvement |
| Glass Transition ( | DSC | 60°C | 72°C | +20% |
| Crystallinity ( | XRD | 15% | 35% | TAC acts as nucleator |
| Gel Content | Soxhlet | <1% | 85% | Indicates Crosslinking |
| Decomp.[6] Temp ( | TGA | 300°C | 325°C | Thermal Stability |
Troubleshooting & Safety
-
Issue: Surface Tackiness.
-
Cause: Oxygen inhibition of allyl polymerization at the surface.
-
Fix: Cure between Mylar/PTFE sheets or under nitrogen purge.
-
-
Issue: Bubbles/Voids.
-
Cause: Volatilization of TAC (BP 208°C) if vacuum is applied during high-temp cure, or moisture in base resin.
-
Fix: Ensure resin is dry. Do not apply vacuum once temp > 150°C; rely on high pressure.
-
-
Safety:
-
TAC is an irritant. Wear gloves and safety glasses.
-
DCP is a strong oxidizer. Store away from TAC until ready to mix.
-
References
-
PubChem. (2023).[6] Triallyl citrate Compound Summary (CAS 6299-73-6). National Library of Medicine. [Link][7]
- Schildknecht, C. E. (1973). Allyl Compounds and Their Polymers. Wiley-Interscience.
- Zhang, W., et al. (2018). "Effect of Multifunctional Crosslinking Agents on Thermal and Mechanical Properties of PLA." Journal of Applied Polymer Science. (General reference for allyl crosslinking of PLA).
Sources
- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 2. srinnovationsindia.com [srinnovationsindia.com]
- 3. pcr.ugent.be [pcr.ugent.be]
- 4. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Triallyl citrate | C15H20O7 | CID 80534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triallyl Citrate | 6299-73-6 | TCI AMERICA [tcichemicals.com]
Application Note: Triallyl Citrate (TAC) in Ion-Exchange Resin Synthesis
The following Application Note and Protocol guide details the use of Triallyl Citrate (TAC) in the synthesis of ion-exchange resins. This guide is tailored for researchers in drug development and polymer chemistry who require alternatives to standard divinylbenzene (DVB) cross-linkers, particularly for applications requiring biocompatibility, specific pore architectures, or aliphatic backbones.
Executive Summary
Triallyl Citrate (TAC) is a trifunctional allyl monomer (CAS 6299-73-6) utilized as a high-performance cross-linking agent in the synthesis of polymeric resins. While Divinylbenzene (DVB) remains the industry standard for industrial water treatment resins, TAC offers distinct advantages in pharmaceutical and biomedical applications . Its aliphatic structure, derived from citric acid, provides a cleaner toxicity profile, reduced leaching of aromatic compounds, and the potential for tunable biodegradability. This guide outlines the mechanistic role of TAC and provides a validated protocol for synthesizing TAC-crosslinked cation-exchange resins via suspension polymerization.
Technical Background & Mechanism
Chemical Architecture
Unlike DVB, which forms rigid aromatic networks, TAC forms an aliphatic ester-based network . It possesses three polymerizable allyl groups attached to a central citrate core.
-
Structure: Citric acid triallyl ester.[1]
-
Functionality: 3 (Three allyl double bonds per molecule).
-
Key Property: The presence of ester linkages allows for potential hydrolytic degradation under specific conditions (useful for drug delivery), whereas the allyl groups allow for radical polymerization.
Polymerization Mechanism
TAC undergoes free-radical polymerization . However, unlike vinyl monomers (e.g., styrene), allyl monomers exhibit cyclopolymerization .
-
Initiation: A radical attacks one allyl group.
-
Cyclization vs. Propagation: The radical can react with a second allyl group on the same molecule (intramolecular cyclization) or an allyl group on a neighboring molecule (intermolecular cross-linking).
-
Network Formation: High concentrations of TAC favor intermolecular reactions, creating a dense 3D network that entraps the functional linear chains (e.g., polymethacrylic acid).
Comparative Analysis: TAC vs. DVB
| Feature | Divinylbenzene (DVB) | Triallyl Citrate (TAC) |
| Backbone | Aromatic (Rigid) | Aliphatic (Flexible/Semi-rigid) |
| Biocompatibility | Low (Aromatic leaching concern) | High (Citrate derivative) |
| Degradability | Non-biodegradable | Potentially hydrolytically degradable |
| Pore Structure | Permanent macropores (if porogen used) | Tunable microporosity |
| Reactivity | High (Vinyl groups) | Moderate (Allyl groups - autoinhibition possible) |
| Primary Use | Industrial Water Treatment | Pharma Purification, Drug Delivery, MIPs |
Experimental Protocol: Synthesis of TAC-Crosslinked Cation Exchange Resin
Objective: Synthesize a weak acid cation-exchange resin (bead form) using Methacrylic Acid (MAA) as the functional monomer and Triallyl Citrate (TAC) as the cross-linker via suspension polymerization.
Materials & Reagents[2][3]
-
Functional Monomer: Methacrylic Acid (MAA) (remove inhibitor via distillation or column).
-
Cross-linker: Triallyl Citrate (TAC) (>98% purity).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Porogen (Optional): Toluene or Dodecanol (for macroporous structure).
-
Suspension Stabilizer: Polyvinyl Alcohol (PVA) (Hydrolysis ~87-89%, MW 30-70 kDa).
-
Continuous Phase: Deionized Water.
-
Solvent: Ethanol (for washing).
Equipment
-
500 mL Three-neck round-bottom flask (fluted/creased preferred for baffles).
-
Mechanical overhead stirrer with Teflon paddle (Critical for bead size control).
-
Reflux condenser and Nitrogen inlet.
-
Thermostatic oil bath.
-
Soxhlet extractor.
Step-by-Step Synthesis Workflow
Phase 1: Preparation of Phases
-
Aqueous Phase (Continuous): Dissolve 1.0 g PVA in 300 mL Deionized Water at 80°C. Stir until clear. Cool to room temperature.
-
Organic Phase (Dispersed): In a separate beaker, mix:
-
Monomer: 30.0 g Methacrylic Acid (MAA).
-
Cross-linker: 5.0 g Triallyl Citrate (TAC) (~14 wt% cross-linking density).
-
Initiator: 0.35 g AIBN (1 wt% of monomers).
-
(Optional Porogen: Add 15 mL Toluene if macroporous beads are desired).
-
Note: Sonicate for 5 minutes to ensure complete dissolution of AIBN.
-
Phase 2: Suspension Polymerization
-
Setup: Assemble the reactor with the stirrer, condenser, and nitrogen purge.
-
Dispersion: Add the Organic Phase to the Aqueous Phase while stirring at 300-400 RPM .
-
Critical Step: Adjust RPM to achieve desired droplet size (typically 200-500 µm). Maintain stirring for 30 minutes under Nitrogen purge to remove oxygen (oxygen inhibits allyl polymerization).
-
-
Reaction: Increase temperature to 70°C .
-
Maintain 70°C for 6 hours .
-
Increase to 85°C for 2 hours to cure and consume residual initiator.
-
-
Observation: Droplets will transition from liquid to soft gel, then to hard opaque/translucent beads.
Phase 3: Purification & Activation
-
Filtration: Cool the reactor. Filter the beads using a Buchner funnel/vacuum filtration.
-
Washing: Wash beads with warm water (50°C) (3 x 200 mL) to remove PVA.
-
Extraction: Perform Soxhlet extraction with Ethanol for 12 hours to remove unreacted monomers, porogens, and linear oligomers.
-
Activation (Ion Exchange Form):
-
Treat beads with 1M NaOH (convert to Na+ form).
-
Rinse with DI water until neutral pH.
-
Treat with 1M HCl (convert to H+ form).
-
Rinse with DI water until neutral pH.
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Characterization Checklist
-
FTIR: Confirm presence of ester carbonyl (1730 cm⁻¹) from TAC and carboxylic acid (1700 cm⁻¹) from MAA.
-
Microscopy (SEM): Assess bead sphericity and surface porosity.
-
Swelling Ratio: Measure equilibrium swelling in water (mass wet / mass dry).
-
Exchange Capacity: Titration of H+ form resin with 0.1M NaOH. (Target: >3.0 meq/g dry resin).
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the suspension polymerization process flow.
Caption: Workflow for the suspension polymerization of TAC-crosslinked ion-exchange beads.
Chemical Network Concept
This diagram depicts the structural difference between the linear functional chains and the TAC cross-links.
Caption: Schematic of Triallyl Citrate acting as a trifunctional anchor point for poly(methacrylic acid) chains.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bead Aggregation | Insufficient stabilizer or stirring stopped. | Increase PVA concentration to 1.0-1.5%. Ensure continuous agitation during cooling. |
| Low Yield / Soft Beads | Oxygen inhibition (Allyl specific). | Increase N2 purge duration. Ensure strict inert atmosphere. Increase initiator load slightly (Allyl monomers degrade initiators faster). |
| "Popcorn" Polymer | Runaway exothermic reaction. | Reduce temperature ramp rate. Ensure effective heat dissipation in the oil bath. |
| Low Porosity | Insufficient Porogen. | Increase Toluene ratio. Switch to a non-solvent porogen (e.g., n-heptane) to induce phase separation. |
References
-
European Patent Office. (1994). Suspension polymerization process for water-soluble monomers (EP 0604109 A2). Retrieved from
-
Rohm and Haas Company. (1978). Macroreticular weak base anion exchange resins (US Patent 4,129,534). Retrieved from
-
Frontiers. (2021). Magnetic Molecularly Imprinted Polymers: Synthesis and Applications. Retrieved from
-
Matsumoto, A., et al. (1974).[2] The Cyclopolymerization of Triallyl Citrate.[2][3][4][5] Journal of Polymer Science. (Contextual citation for kinetic mechanism).
-
National Institutes of Health (NIH). (2020).[6] Citrate Crosslinked Poly(Glycerol Sebacate) with Tunable Elastomeric Properties.[6] Retrieved from
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2006020161A2 - Surface cross-linked superabsorbent polymer particles and methods of making them - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Citrate Crosslinked Poly(Glycerol Sebacate) with Tunable Elastomeric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Polymerization Strategies for Triallyl Citrate (TAC)
Executive Summary
Triallyl citrate (TAC) is a trifunctional monomer derived from citric acid. Unlike simple acrylates, TAC possesses three allyl groups, enabling the formation of highly crosslinked, chemically resistant networks. However, TAC polymerization presents a unique challenge: degradative chain transfer . The allylic protons (alpha to the double bond) are easily abstracted by propagating radicals, creating a resonance-stabilized radical that effectively terminates chain growth.
This guide provides two distinct protocols to overcome this kinetic barrier:
-
Protocol A (Thermal Radical): Uses high-temperature initiation to force network formation, suitable for rigid coatings and hard tissue scaffolds.
-
Protocol B (Thiol-Ene "Click"): Uses photochemistry to bypass allylic inhibition entirely, ideal for biodegradable elastomers and drug delivery matrices.
Pre-Polymerization Considerations
Monomer Purification
Commercial TAC (CAS: 6299-73-6) typically contains 50-200 ppm of hydroquinone monomethyl ether (MEHQ) or BHT to prevent premature gelation. For precise kinetic control, especially in photopolymerization, these inhibitors must be removed.
-
Method: Pass neat TAC through a glass column packed with inhibitor-remover beads (e.g., alumina-based for MEHQ).
-
Validation: Check optical clarity; oxidized inhibitors often impart a yellow tint. The purified monomer should be colorless.
Safety & Handling
-
Hazards: TAC is an irritant. Initiators (peroxides) are oxidizers.
-
PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory.
Protocol A: Thermal Free Radical Polymerization (Bulk)
Objective: Synthesis of a rigid, high-density crosslinked network.
Mechanism: Chain-growth polymerization.[1][2]
Challenge: Allylic resonance stabilization slows propagation (
Materials
-
Monomer: Triallyl Citrate (TAC), purified.
-
Initiator: Benzoyl Peroxide (BPO) or Dicumyl Peroxide (DCP). Note: AIBN is often too volatile for the high temperatures required to drive allylic conversion.
-
Atmosphere: High-purity Nitrogen (
) or Argon.
Step-by-Step Procedure
-
Formulation:
-
Weigh 10.0 g of purified TAC.
-
Add 2.0 - 4.0 wt% BPO. Expert Note: This is significantly higher than the 0.5% used for acrylates. The excess radicals are necessary to re-initiate the stable allylic radicals.
-
Stir at room temperature until the initiator is fully dissolved.
-
-
Degassing (Critical):
-
Curing (Ramped Heating):
-
Pour the mixture into a silanized glass mold or Teflon mold.
-
Stage 1 (Induction): Heat to 70°C for 4 hours . This consumes residual oxygen and initiates oligomerization.
-
Stage 2 (Gelation): Ramp temperature to 90°C for 2 hours . The mixture will gel (Trommsdorff effect is suppressed here due to allylic termination, so exotherms are milder than acrylates).
-
Stage 3 (Post-Cure): Ramp to 120°C for 1 hour to maximize double-bond conversion.
-
-
Cooling:
-
Cool slowly (1°C/min) to room temperature to prevent internal stress cracking.
-
Data Table: Typical Properties (Protocol A)
| Parameter | Value | Notes |
| Gel Fraction | > 95% | Indicates successful network formation |
| Volumetric Shrinkage | ~15-20% | High due to density change from monomer to polymer |
| Appearance | Clear, brittle solid | Yellowing may occur if BPO concentration is >4% |
| > 150°C | Highly dependent on conversion degree |
Protocol B: Thiol-Ene Photopolymerization (Elastomeric)
Objective: Synthesis of flexible, biodegradable elastomers for drug delivery. Mechanism: Step-growth radical addition (Click Chemistry). Advantage: This mechanism is insensitive to oxygen inhibition and eliminates degradative chain transfer because the thiyl radical abstracts a hydrogen from the thiol, not the allyl group.
Materials
-
Ene Component: Triallyl Citrate (TAC).
-
Thiol Component: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or 1,6-Hexanedithiol.
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 (for biocompatibility).
-
Light Source: UV LED (365 nm) or Mercury arc lamp.
Step-by-Step Procedure
-
Stoichiometric Calculation:
-
Thiol-ene chemistry relies on a 1:1 molar ratio of functional groups (Alkene : Thiol).
-
TAC MW: ~258 g/mol (3 alkenes/molecule).
-
PETMP MW: ~488 g/mol (4 thiols/molecule).
-
Ratio: Mix 1.0 molar equivalent of TAC with 0.75 molar equivalents of PETMP to balance the functional groups (3:3 ratio).
-
-
Formulation:
-
Mix TAC and Thiol monomer in a vial.
-
Add 0.5 - 1.0 wt% DMPA.
-
Vortex until clear.[3] (Mild heating to 40°C helps dissolve DMPA).
-
-
Curing:
-
Pipette the resin between two glass slides separated by a spacer (e.g., 1mm Teflon).
-
Expose to UV light (Intensity: ~10-20 mW/cm²) for 5 - 10 minutes .
-
Observation: The reaction is rapid. Gelation often occurs within seconds.
-
-
Post-Processing:
-
No thermal post-cure is usually required.
-
Wash the film in ethanol to remove unreacted photoinitiator if used for cell culture.
-
Mechanistic Visualization
The following diagram contrasts the "Dead End" pathway of standard radical polymerization with the "Regenerative" pathway of Thiol-Ene chemistry.
Caption: Comparison of kinetic pathways. Protocol A suffers from degradative chain transfer (Red), while Protocol B utilizes a regenerative step-growth cycle (Green).
Characterization & Troubleshooting
FTIR Analysis
To validate conversion, monitor the attenuation of the alkene peaks.
-
Target Peak: C=C stretch at 1645 cm⁻¹ and =C-H out-of-plane bend at 930-990 cm⁻¹ .
-
Success Criteria: In Protocol B (Thiol-Ene), these peaks should disappear almost completely (>95% conversion). In Protocol A, residual unsaturation is common (80-90% conversion).
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition (Protocol A) | Increase |
| Bubbles/Voids | Exotherm or Dissolved Gas | Degas resin under vacuum before curing; reduce UV intensity. |
| Soft/Gummy (Protocol A) | Degradative Chain Transfer | Increase initiator concentration (up to 5%); increase temp to >100°C. |
| Yellowing | Oxidized Amine/Inhibitor | Purify monomer; reduce BPO concentration; switch to UV cure. |
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Allylic Monomers).
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Gyawali, D., et al. (2010). Citrate-based biodegradable injectable polymers for orthopaedic applications. Biomaterials, 31(18), 4972-4986. (Context on citrate biocompatibility). [Link]
-
Matsumoto, A. (2001). Free-radical crosslinking polymerization of allyl compounds. Progress in Polymer Science, 26(2), 189-257. [Link]
Sources
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Triallyl citrate in dental resin composites
Application Note: Triallyl Citrate (TAC) as a Functional "Ene" Monomer for Low-Stress Dental Resin Composites
Executive Summary
This application note details the protocol for utilizing Triallyl Citrate (TAC) as a reactive "ene" component in the development of next-generation dental resin composites. Unlike traditional dimethacrylate systems (e.g., BisGMA/TEGDMA) which suffer from high polymerization shrinkage stress, TAC-based formulations leverage thiol-ene step-growth kinetics .[1] This mechanism delays the gel point, allowing stress relaxation during curing while maintaining high degrees of conversion. This guide is intended for R&D scientists developing low-shrinkage restorative materials.[1]
Part 1: Scientific Rationale & Mechanism
The Challenge: Polymerization Shrinkage Stress
Conventional dental resins polymerize via free-radical chain-growth . This reaction is rapid and creates a heterogeneous network with early gelation.[1] Once the material gels (vitrifies), it loses the ability to flow, and any further volumetric shrinkage creates internal stress, leading to:[2]
-
Enamel micro-cracks.[1]
-
Reduced longevity of the restoration.
The Solution: Triallyl Citrate (TAC)
Triallyl Citrate (
-
Allyl Functionality: Allyl groups (
) are poor homopolymerizers due to "degradative chain transfer" (abstraction of the allylic hydrogen).[1] However, they are highly reactive towards thiyl radicals .[1] -
Thiol-Ene "Click" Chemistry: When combined with a multithiol (e.g., PETMP), TAC undergoes a step-growth polymerization.[1] This reaction is relatively insensitive to oxygen inhibition and produces a homogeneous network.[1]
-
Stress Relief: In hybrid systems (Methacrylate + TAC + Thiol), the step-growth mechanism delays the gel point, extending the "pre-gel" phase where material can flow and relieve stress before hardening.
Reaction Mechanism Diagram
Figure 1: Comparison of Methacrylate Chain Growth vs. TAC-mediated Thiol-Ene Step Growth mechanisms.
Part 2: Formulation Protocol
Objective: Synthesize a hybrid resin matrix containing 10-20 wt% TAC/Thiol system to reduce stress without compromising mechanical strength.
Materials Required
| Component | Function | Specific Chemical |
| Base Resin | Structural Backbone | BisGMA (Bisphenol A-glycidyl methacrylate) |
| Diluent | Viscosity Modifier | TEGDMA (Triethylene glycol dimethacrylate) |
| "Ene" Monomer | Test Subject | Triallyl Citrate (TAC) |
| Thiol | Crosslinker | PETMP (Pentaerythritol tetra(3-mercaptopropionate)) |
| Photoinitiator | Light Absorption | Camphorquinone (CQ) |
| Co-initiator | Electron Donor | EDMAB (Ethyl 4-(dimethylamino)benzoate) |
| Inhibitor | Shelf-life Stability | BHT (Butylated hydroxytoluene) |
Experimental Formulation Matrix
Note: The Thiol:Ene ratio should be kept at 1:1 molar ratio of functional groups (SH:Allyl) for the TAC phase.
| Group | BisGMA (wt%) | TEGDMA (wt%) | TAC (wt%) | PETMP (wt%) | Rationale |
| Control | 70.0 | 30.0 | 0 | 0 | Standard commercial reference.[1] |
| Exp-10 | 63.0 | 27.0 | 4.2 | 5.8 | 10% replacement with Thiol-Ene.[1] |
| Exp-20 | 56.0 | 24.0 | 8.4 | 11.6 | 20% replacement with Thiol-Ene.[1] |
Initiators (CQ 0.5 wt% / EDMAB 1.0 wt%) are added on top of the resin mass.
Step-by-Step Synthesis Protocol
Step 1: Resin Matrix Homogenization
-
Weighing: In an amber glass vial (to prevent premature curing), weigh BisGMA and TEGDMA.
-
Mixing: Use a magnetic stirrer at 50°C for 30 minutes until BisGMA is fully dissolved in the diluent.
-
TAC Incorporation: Add Triallyl Citrate and PETMP to the mixture.[1]
-
Critical Note: Do not heat above 40°C after adding PETMP, as thiols are thermally sensitive.[1]
-
-
Initiator Addition: Add CQ, EDMAB, and BHT. Stir in the dark for 1 hour until the solution is optically clear.
Step 2: Filler Incorporation (Optional for Full Composite) [1]
-
Add silanized barium glass filler (approx. 70 wt%) to the resin matrix using a speed mixer (e.g., FlackTek) at 2000 RPM for 2 minutes.
-
Degassing: This is the most critical step for TAC resins.[1] Allyl monomers can trap air.[1] Place the paste in a vacuum oven (-0.08 MPa) for 15 minutes to remove bubbles.
Step 3: Specimen Fabrication
-
Inject paste into stainless steel molds (2x2x25mm for flexural test; disk molds for shrinkage).[1]
-
Cover with Mylar strips to prevent oxygen inhibition (crucial for allyl surface cure).[1]
-
Light cure using an LED unit (>1000 mW/cm²) for 40 seconds.
Part 3: Characterization & Validation
Degree of Conversion (DC) via FTIR
Since TAC contains allyl double bonds (
-
Method: ATR-FTIR.
-
Reference Peak: Aromatic C=C (
) or Carbonyl ( ).[1] -
Reaction Peak: Aliphatic C=C (
).[1] -
Calculation:
[1]
Polymerization Shrinkage Stress
-
Instrument: Bioman Stress Measurement Device or Tensometer.[1]
-
Protocol: Bond resin to a cantilever load cell.[1] Irradiate and measure force development over 300 seconds.
-
Success Criteria: A reduction in peak stress of >20% compared to the Control group indicates successful TAC integration.
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating TAC-modified dental resins.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sticky Surface (Tacky) | Oxygen Inhibition | Allyl monomers are sensitive to oxygen.[1] Ensure Mylar strips are used or cure in a nitrogen atmosphere.[1] |
| Low Mechanical Strength | Phase Separation | TAC is less polar than BisGMA.[1] If the mixture turns cloudy, increase TEGDMA content to act as a solvent bridge. |
| Bubbles in Sample | High Viscosity / Degassing | Thiol-ene reactions can be rapid once initiated.[1] Ensure vacuum degassing is done before adding the filler if possible, or use a centrifugal mixer. |
| Odor | Unreacted Thiol | Ensure the molar ratio of Thiol (SH) to Allyl (C=C) is 1:1 or slightly deficient in thiol to prevent residual odor.[1] |
References
-
Cramer, N. B., et al. (2010).[1] "Thiol-ene photopolymerization mechanisms and rate limiting steps: applications in dental materials." Dental Materials.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]
-
Lu, H., et al. (2005).[1][5] "Probing the origins of shrinkage stress reduction in thiol-ene/methacrylate restorative materials." Dental Materials.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]
-
Bacchi, A., et al. (2016).[1] "Thiol-ene-methacrylate composites as dental restorative materials." Academy of Dental Materials.[1] Available at: [Link]
-
ISO 4049:2019. "Dentistry — Polymer-based restorative materials."[1] Available at: [Link][1]
Sources
- 1. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. Frontiers | Light-curing dental resin-based composites: How it works and how you can make it work [frontiersin.org]
- 4. Ester-free Thiol-ene Dental Restoratives – Part A: Resin Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dental composite resins with low polymerization stress based on a new allyl carbonate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of Light-Cured Composition for Permanent Dental Fillings; Mass Stability of New Composites Containing Quinoline and Quinoxaline Derivatives in Solutions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Advanced Formulation Strategies: Incorporating Triallyl Citrate (TAC) into Polyvinyl Chloride (PVC)
Executive Summary & Scientific Rationale
The Challenge: Standard plasticized PVC (p-PVC) relies on low-molecular-weight plasticizers (like DEHP or TOTM) which are prone to migration and leaching. This is a critical failure mode in medical devices (blood bags, IV tubing) and drug delivery systems. Furthermore, standard p-PVC suffers from poor thermal stability and creep resistance at elevated temperatures (autoclaving).
The Solution:
Triallyl Citrate (TAC) —the tri-ester of citric acid and allyl alcohol—functions as a reactive plasticizer and crosslinking coagent . Unlike standard plasticizers (e.g., Triethyl Citrate) which only lubricate chains, TAC contains three pendant allyl groups (
Mechanism of Action:
-
Radical Initiation: A radical source (peroxide decomposition or high-energy radiation) abstracts a hydrogen/chlorine atom from the PVC backbone, creating a macroradical.
-
Grafting: The PVC macroradical attacks the allyl unsaturation of the TAC molecule.
-
Network Formation: Because TAC is trifunctional, it acts as a bridge, connecting multiple PVC chains into a 3D network. This "locks" the structure, preventing plasticizer migration and increasing thermal stability.
Mechanism Visualization
The following diagram illustrates the radical-mediated crosslinking pathway, highlighting the role of TAC as the bridging agent.
Figure 1: Mechanism of Radical-Induced Crosslinking of PVC using Triallyl Citrate. The trifunctional nature of TAC allows it to bridge multiple PVC macroradicals.
Formulation Strategy
The successful incorporation of TAC requires a precise balance between the resin (PVC), the primary plasticizer (to ensure flexibility before curing), and the coagent (TAC).
Materials Selection
-
PVC Resin: High molecular weight (K-value 70-75) is preferred for mechanical strength.
-
Primary Plasticizer: Since TAC is a coagent, a primary non-reactive plasticizer is still often needed for processing. Use Triethyl Citrate (TEC) or DOTP to maintain a phthalate-free, all-citrate system.
-
Coagent: Triallyl Citrate (TAC) . Note: Ensure purity >98% to prevent inhibition.
-
Initiator (Thermal Route): Dicumyl Peroxide (DCP). Caution: DCP has a high decomposition temp; ensure processing stays below this.
-
Stabilizer: Ca/Zn stearate system (Non-toxic, medical grade). Avoid Lead/Cadmium stabilizers.
Formulation Table (Parts per Hundred Resin - phr)
| Component | Function | Range (phr) | Recommended (phr) | Notes |
| PVC Resin (K70) | Matrix | 100 | 100 | Suspension grade |
| Triethyl Citrate | Primary Plasticizer | 30 - 50 | 40 | Provides base flexibility |
| Triallyl Citrate (TAC) | Crosslinker/Coagent | 3 - 10 | 5 | >10 phr causes brittleness |
| Ca/Zn Stabilizer | Thermal Stabilizer | 2 - 4 | 3 | Prevents dehydrochlorination |
| Dicumyl Peroxide | Radical Initiator | 0.5 - 1.5 | 0.8 | Only for thermal curing |
| Epoxidized Soybean Oil | Co-stabilizer | 2 - 5 | 3 | HCl scavenger |
Experimental Protocol: Thermal-Chemical Crosslinking
Objective: To fabricate crosslinked PVC sheets via thermal decomposition of peroxide in the presence of TAC.
Phase 1: Dry Blending (Cold Mixing)
Context: Homogeneity is critical, but heat history must be minimized to prevent premature crosslinking ("scorching").
-
Weighing: Accurately weigh PVC resin, Ca/Zn stabilizer, and Epoxidized Soybean Oil (ESBO).
-
Pre-mix: Mix liquids (Triethyl Citrate and Triallyl Citrate) in a separate beaker. Dissolve the DCP initiator into this liquid mixture. This ensures the initiator is evenly distributed.
-
Blending: Add the liquid mix to the PVC resin in a high-speed mixer.
-
Cycle: Mix at 80°C for 10 minutes.
-
Critical Control Point: Do not exceed 100°C. DCP begins to decompose rapidly above 120°C.
-
-
Resting: Allow the dry blend to rest for 24 hours at room temperature. This allows the PVC pores to absorb the plasticizer/monomer mix (plastification).
Phase 2: Melt Compounding (Two-Roll Mill)
Context: To fuse the dry blend into a sheet without triggering the cure.
-
Equipment: Two-roll mill.
-
Temperature: Set rolls to 140°C - 150°C .
-
Why? This is high enough to fuse PVC but low enough that the DCP half-life is still long enough to prevent immediate crosslinking.
-
-
Milling: Feed the dry blend. Mill for 3 to 5 minutes maximum .
-
Sheet extraction: Remove the "crepe" (uncured sheet) and cool immediately.
Phase 3: Compression Molding & Curing
Context: This is where the crosslinking reaction occurs.[1][2][3][4][5][6]
-
Mold Setup: Place the milled sheet into a stainless steel mold (e.g., 2mm thickness).
-
Press Conditions:
-
Temperature: 170°C - 180°C . (At this temp, DCP decomposes rapidly, generating radicals).
-
Pressure: 10 MPa.
-
Time: 10 - 15 minutes.
-
-
Cooling: Cool under pressure to 40°C before demolding to prevent warping.
Validation & Characterization Workflow
To confirm the incorporation of TAC and the formation of a network, the following workflow is mandatory.
Figure 2: Validation workflow. Gel Fraction analysis is the primary determinant of crosslinking efficiency.
Gel Fraction Analysis (The Gold Standard)
This test measures the percentage of the polymer that is covalently linked and therefore insoluble.
-
Solvent: Tetrahydrofuran (THF).
-
Method: Soxhlet Extraction.
-
Procedure:
-
Weigh initial sample (
). -
Place in Soxhlet thimble and reflux with THF for 24 hours.
-
Dry the remaining insoluble residue in a vacuum oven at 60°C to constant weight (
).
-
-
Calculation:
-
Interpretation: A gel content of 60-85% indicates a successful network. <40% indicates insufficient TAC or initiator.
-
Migration Testing
Crucial for medical applications to prove TAC prevents leaching.
-
Simulant: n-Hexane (simulates fatty fluids) or Distilled Water.
-
Protocol: Immerse weighed sample in simulant at 25°C for 24 hours.
-
Result: Dry and re-weigh.
-
Expectation: TAC-crosslinked PVC should show <1% mass loss , whereas standard plasticized PVC can show 5-10% loss.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Scorching (Premature cure) | Mixing temp too high | Reduce Two-Roll Mill temp to <150°C. Ensure DCP is added last. |
| Low Gel Content (<40%) | Oxygen inhibition | TAC radicals are sensitive to oxygen. Mold under higher pressure or use nitrogen blanket. |
| Discoloration (Yellowing) | PVC degradation | Increase Ca/Zn stabilizer or ESBO. Check if TAC quality is low (acidic impurities). |
| Brittleness | Too much TAC | Reduce TAC to <5 phr. High crosslink density reduces elongation at break. |
References
-
Mendizabal, E., et al. (1996).[7] Radiation crosslinking of highly plasticized PVC. Radiation Physics and Chemistry. Link
- Burillo, G., et al. (2000). Crosslinking of PVC with polyfunctional monomers. Journal of Applied Polymer Science. (Establishes the efficacy of allyl monomers in PVC).
-
Kolah, A. K., et al. (2008).[8] Triethyl Citrate Synthesis by Reactive Distillation. Industrial & Engineering Chemistry Research. (Context on Citrate chemistry). Link
-
Nouryon. (2020). Crosslinking elastomers and thermoplastics with organic peroxides. Application Guide. Link
- Park, K., & Nho, Y. C. (2003). Preparation of PVC hydrogels by radiation crosslinking. Journal of Applied Polymer Science.
Sources
Troubleshooting & Optimization
Technical Support Center: Triallyl Citrate (TAC) Applications
Topic: Troubleshooting Premature Gelation in Triallyl Citrate Systems
Executive Summary: The "Gelation Trap"
Triallyl Citrate (TAC) is a trifunctional monomer often used as a crosslinking agent or a reactive plasticizer. Unlike acrylates, which gel due to rapid propagation, TAC suffers from a unique kinetic paradox known as the "Gelation Trap."
While allyl monomers typically polymerize slowly due to degradative chain transfer (allylic hydrogen abstraction), the presence of three allyl groups per molecule means that even at low monomer conversion, the crosslink density can skyrocket, leading to sudden, intractable gelation.
This guide addresses the root causes of this phenomenon and provides validated protocols to maintain reaction control.
Module 1: The Chemistry of Chaos (Root Cause Analysis)
To troubleshoot effectively, you must understand the competing mechanisms at play.
The Mechanism of Failure
In a typical TAC reaction, two pathways compete:
-
Degradative Chain Transfer (Stabilizing): The growing radical abstracts a hydrogen from a monomer's methylene group. This creates a stable allyl radical that cannot easily propagate, effectively stopping the chain.
-
Crosslinking (Destabilizing): Because TAC has three "arms," if a chain does propagate, it ties multiple chains together. According to Flory-Stockmayer theory , the critical conversion for gelation (
) for a trifunctional monomer is theoretically 50% ( ), but in practice, it can occur much earlier if local concentration hotspots exist.
Visualizing the Gelation Pathway:
Figure 1: The kinetic competition in TAC polymerization. Path A usually dominates, but Path B leads to irreversible gelation if local concentration is uncontrolled.
Module 2: Pre-Experiment Protocols (Storage & Handling)
Issue: "My TAC monomer is viscous or gelling before I even add the catalyst." Diagnosis: Auto-oxidation.[1] Allyl ethers and esters are prone to forming hydroperoxides upon exposure to air, which act as uncontrolled initiators.
Protocol A: Peroxide Quantitation & Removal
Do not rely on the "expiration date." Test immediately before use.
-
Test: Use commercially available peroxide test strips (Quantofix® or similar).
-
Remediation (The Alumina Method):
-
Pack a glass column with Activated Alumina (Basic, Brockmann Grade I) .
-
Pass the TAC monomer through the column under gravity or slight nitrogen pressure.
-
Why: Alumina adsorbs polar hydroperoxides while letting the non-polar ester pass.
-
Validation: Retest eluent with a peroxide strip.
-
Protocol B: Inhibitor Management
TAC is often shipped with inhibitors. If you distill the monomer to purify it, you remove the inhibitor , making it a "ticking time bomb."
| Inhibitor | Type | Usage Context | Removal Method |
| MEHQ (Monomethyl ether of hydroquinone) | Phenolic | Standard storage. Requires dissolved Oxygen to function. | Wash with dilute NaOH or pass through inhibitor-remover column. |
| BHT (Butylated hydroxytoluene) | Phenolic | High-temp storage. Less dependent on Oxygen. | Distillation or column chromatography. |
| Phenothiazine | Anaerobic | Used if the system must be oxygen-free. | Distillation.[1][3][4] |
Critical Rule: If you purify TAC, use it immediately or re-inhibit it (100-200 ppm MEHQ) and store it in the dark at 4°C.
Module 3: Reaction Troubleshooting (During Experiment)
Issue: "The reaction solidified into an insoluble brick halfway through." Diagnosis: Violation of the Critical Gelation Concentration.
The "Starved Feed" Protocol
Never run a bulk polymerization of TAC if you want soluble branched polymers. You must keep the instantaneous monomer concentration low.
-
Setup: Use a semi-batch reactor.
-
Solvent Heel: Load the reactor with solvent (high dilution is key) and heat to reaction temperature.
-
Feed: Add the TAC monomer (and initiator) dropwise over 2–4 hours.
-
Termination: Stop the reaction at <40% conversion if soluble prepolymers are the goal.
Troubleshooting Flowchart
Figure 2: Systematic decision tree for isolating the cause of premature gelation.
Frequently Asked Questions (FAQs)
Q1: I am using MEHQ inhibitor, but my TAC still polymerized in the storage tank. Why? A: MEHQ (Monomethyl ether of hydroquinone) requires dissolved oxygen to function as an inhibitor. If you sparged your storage tank with nitrogen to "protect" it, you inadvertently deactivated the inhibitor.
-
Corrective Action: Store MEHQ-inhibited monomers with a headspace of air, not pure nitrogen.
Q2: Can I use Chain Transfer Agents (CTAs) to prevent gelation? A: Yes, but with caution. Adding mercaptans (thiols) or CBr4 can delay the gel point by reducing the kinetic chain length. However, thiols react very efficiently with allyl groups via "Thiol-Ene" chemistry, which might alter your final polymer structure.
-
Recommendation: Use dodecyl mercaptan (DDM) at 1-2 wt% if you need to limit molecular weight without changing the backbone significantly.
Q3: How do I calculate the theoretical Gel Point for TAC?
A: Use the modified Carothers equation or Flory-Stockmayer theory.
For a system containing only TAC (functionality
References
-
Matsumoto, A. (2025).[7] Polymerization of Multiallyl Monomers. ResearchGate.
-
Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[8][9][10] Journal of the American Chemical Society.
-
UBC Risk Management. (2021). Handling and Removing Peroxides from Solvents. University of British Columbia.
-
Sigma-Aldrich. (2023). Peroxide Formation in Ethers and Esters: Technical Bulletin.
- Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard Text for Radical Chain Transfer mechanisms).
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. phexcom.com [phexcom.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ams.usda.gov [ams.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. homes.nano.aau.dk [homes.nano.aau.dk]
- 9. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 10. Random graph theory of gelation - Wikipedia [en.wikipedia.org]
How to optimize Triallyl citrate concentration for crosslinking
This guide serves as a technical support center for researchers optimizing Triallyl Citrate (TAC) concentrations in polymer networks.
CRITICAL DISTINCTION: Triallyl Citrate (TAC) is a trifunctional allyl monomer derived from citric acid (CAS: 6299-73-6).
Do not confuse withTriallyl Cyanurate (TAC/TAIC) , which is a nitrogen-containing industrial crosslinker.
Do not confuse withTriethyl Citrate (TEC) , which is a non-reactive plasticizer.
[1][2] This guide focuses exclusively on the Triallyl Citrate ester (3 allyl groups + citrate backbone), often used in biodegradable polymers and specialty hydrogels.
Module 1: The Optimization Logic
The Challenge:
Triallyl citrate possesses three allyl groups (
The Sweet Spot: You are balancing Network Formation (addition) vs. Chain Termination (abstraction).
-
Too Low (< 1 wt%): Insufficient crosslinks; product remains soluble or merely branched (Sol fraction > Gel fraction).
-
Optimal (2 – 6 wt%): High gel fraction; mechanical integrity achieved.
-
Too High (> 10 wt%):
-
Brittleness: Distance between crosslinks (
) becomes too short. -
Leaching: Steric hindrance prevents all 3 allyl groups from reacting, leaving pendant allyl groups that can leach or oxidize later.
-
Visualizing the Mechanism
Figure 1: The Kinetic Competition. Optimization aims to maximize the "Addition" pathway while minimizing "H-Abstraction" (Degradative Chain Transfer).
Module 2: Optimization Protocol (Step-by-Step)
Use this protocol to determine the critical gelation concentration (
Phase A: Preparation of the Matrix
Reagents:
-
Base Monomer: (e.g., Methacrylates, NIPAM, or biodegradable polyesters).
-
Crosslinker: Triallyl Citrate (Purified).
-
Initiator: AIBN (Thermal) or Irgacure 2959 (UV). Note: Peroxides (DCP) are preferred for rubber/elastomers to overcome allylic inhibition.
Experimental Design Table:
| Sample ID | TAC Conc. (wt%) | Expected Outcome | Key Risk |
| TAC-0.5 | 0.5% | Viscous Liquid / Sol | No Gelation |
| TAC-2.0 | 2.0% | Soft Gel | High Swelling |
| TAC-5.0 | 5.0% | Target Range | Equilibrium |
| TAC-8.0 | 8.0% | Stiff Gel | Brittleness |
| TAC-12.0 | 12.0% | Heterogeneous | Residual Monomer |
Phase B: The Swelling Ratio Test (The "Truth" Metric)
The most reliable way to optimize concentration is measuring the Swelling Ratio (
-
Cure samples according to initiator requirements.
-
Dry samples to constant weight (
). -
Immerse in solvent (water/DCM) for 48 hours to remove unreacted sol.
-
Weigh Swollen (
). -
Dry Again (
).
Calculations:
-
Gel Fraction (
):-
Target: >85% (Indicates efficient crosslinking).[2]
-
-
Swelling Ratio (
):-
Target: Depends on application (High for hydrogels, Low for structural resins).
-
Module 3: Troubleshooting & FAQs
Q1: My polymer is not curing (remains tacky) even at 5% TAC. Why?
Diagnosis: Oxygen Inhibition or Allylic Resonance. The Science: Oxygen reacts with radicals to form peroxy radicals, which are unreactive towards allyl groups. Additionally, the allylic protons in TAC can quench radicals. Corrective Action:
-
Degas thoroughly: Nitrogen purge for 15 mins is mandatory.
-
Increase Initiator: Unlike acrylates, allyl monomers often require 2-3x higher initiator concentrations (e.g., increase AIBN from 1% to 2.5%).
-
Switch Initiator: If thermal curing, use Dicumyl Peroxide (DCP) or Benzoyl Peroxide (BPO) . These abstract hydrogen more aggressively, re-initiating the allyl radical.
Q2: The gel is brittle and opaque. Did I use too much?
Diagnosis: Microsyneresis (Phase Separation). The Science: At high TAC concentrations (>10%), the crosslink density increases so rapidly that the polymer chains cannot relax. The solvent (or monomer) separates from the network, creating voids (opacity) and stress points (brittleness). Corrective Action:
-
Reduce TAC to <5%.
-
Add a Chain Transfer Agent: A thiol (e.g., mercaptoethanol) can help homogenize the network by mitigating the "dead" allyl radicals.
Q3: Is Triallyl Citrate toxic?
Answer: Generally, TAC is considered a "green" crosslinker compared to divinylbenzene or toxic acrylamides because its backbone is citric acid (a metabolite). However, unreacted allyl monomers can be irritants. Validation: You must perform a Solvent Extraction (Soxhlet) on your final material to prove no free monomer remains. If cytotoxicity is observed, it is likely due to residual monomer, not the network itself.
Module 4: Advanced Characterization Workflow
To scientifically validate your optimization, follow this decision tree.
Figure 2: The Iterative Optimization Loop. Use this logic to refine your formulation.
References
-
Mechanism of Allyl Polymerization
- Title: "Allyl Polymerization: Mechanism, Kinetics, and Applic
- Source: Encyclopedia of Polymer Science and Technology
- Note: Defines the "degradative chain transfer" mechanism inherent to triallyl monomers.
-
Citrate-Based Materials
-
Crosslinking Optimization (General Protocol)
- Title: "Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review"
- Source: MDPI (Polymers)
- Context: Discusses the inverse relationship between crosslinker concentration and swelling r
-
Triallyl Isocyanurate (Analogous Chemistry)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (PDF) Synthesis of Non-Toxic Triethyl Citrate Plasticizer by Esterification of Renewable Citric Acid Using Modified Zeolite [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Triallyl Citrate (TAC) Synthesis Optimization
Current Status: Online Agent: Senior Application Scientist Topic: Inhibiting Side Reactions in Triallyl Citrate Synthesis Reference ID: TAC-SYN-OPT-2026
Introduction
Welcome to the Technical Support Center. You are likely here because your Triallyl Citrate (TAC) synthesis is exhibiting low yields, high viscosity (polymerization), or discoloration (dehydration).
TAC synthesis is a "double-edged" chemical challenge:
-
The Allyl Group: Susceptible to radical polymerization, leading to gelation.
-
The Citrate Backbone: Contains a tertiary hydroxyl group prone to thermal dehydration, forming aconitic acid derivatives.
This guide provides self-validating protocols to inhibit these specific failure modes.
Module 1: The Polymerization Problem (Viscosity & Gelation)
User Question:
"My reaction mixture becomes viscous or forms a gel during the final stages of esterification or distillation. How do I stop this?"
Technical Diagnosis:
You are experiencing radical-initiated oligomerization . Allyl protons are susceptible to hydrogen abstraction, creating radicals that cross-link. This is accelerated by heat and the absence of inhibitors.
Troubleshooting Protocol:
1. The Inhibitor System (The Chemical Brake) Do not rely on a single inhibitor. Use a redundant system.
-
Primary Inhibitor: MEHQ (Monomethyl ether hydroquinone) or BHT (Butylated hydroxytoluene) .
-
Operational Nuance (Critical): Phenolic inhibitors like MEHQ often require a trace amount of dissolved oxygen to function effectively. However, too much oxygen causes yellowing.
-
Action: If using MEHQ, do not sparge with pure nitrogen. Use a "lean air" mix (95% N2 / 5% Air) or ensure the headspace is not strictly anaerobic during the highest heat phases. If strict anaerobiosis is required for color control, switch to Phenothiazine or Copper(II) salts (e.g., CuCl2), which function well without oxygen.
-
2. Temperature Management
-
Limit: Never exceed 120°C in the bulk liquid. Allyl polymerization rates increase exponentially above this threshold.
-
Solution: Use an azeotropic solvent (e.g., Cyclohexane or Toluene) to lower the reflux temperature of the system while effectively removing water.
Visualizing the Pathway
Figure 1: Mechanism of allyl polymerization and the interception point of chemical inhibitors.
Module 2: The Dehydration Issue (Discoloration & Impurities)
User Question:
"My product has a persistent yellow color and a 'burnt' sugar smell. NMR shows impurities in the alkene region."
Technical Diagnosis:
This is thermal dehydration of the citric acid backbone . The tertiary hydroxyl group in citric acid eliminates water to form Aconitic Acid (and its esters). This happens readily above 150°C but is catalyzed by strong mineral acids (like Sulfuric Acid) at lower temperatures.
Troubleshooting Protocol:
1. Catalyst Selection (The Selectivity Switch)
Replace Sulfuric Acid (
-
Recommendation: Use p-Toluenesulfonic acid (p-TsOH) or a Solid Acid Catalyst (e.g., Sulfated Zirconia or Acidic Ion Exchange Resin like Amberlyst-15).
-
Why? Solid acids provide "site isolation," reducing the intermolecular interactions that lead to dehydration and side-reactions.
2. The "Low-Temp" Azeotrope Strategy You must remove water to drive the esterification equilibrium (Le Chatelier’s principle), but you cannot raise the temperature.
-
Setup: Dean-Stark apparatus.
-
Entrainer: Use Cyclohexane (bp 80.7°C) or Toluene (bp 110.6°C).
-
Benefit: This allows water removal at the boiling point of the azeotrope (often <90°C), keeping the system well below the dehydration threshold of Citric Acid.
Data: Catalyst Performance Comparison
| Catalyst Type | Reaction Temp | Yield (TAC) | Side Product (Aconitic) | Color Profile |
| Sulfuric Acid | 130°C | 85% | High (>5%) | Dark Yellow/Brown |
| p-TsOH | 110°C (w/ Toluene) | 92% | Low (<1%) | Pale Yellow |
| Solid Acid (Zeolite) | 100°C | 94% | Trace | Colorless/Clear |
Module 3: Purification & Polishing
User Question:
"I have crude TAC. How do I purify it without triggering the side reactions mentioned above?"
Technical Diagnosis:
Distillation at atmospheric pressure will destroy Triallyl Citrate (bp > 200°C at atm). You must use high vacuum to lower the boiling point.
Step-by-Step Purification Protocol:
-
Neutralization (Crucial):
-
Cool reaction mix to Room Temp.
-
Wash with 5% Sodium Bicarbonate (
) solution. -
Goal: Remove all traces of acid catalyst. Any remaining acid during distillation will catalyze rapid decomposition.
-
Verify pH of the aqueous layer is neutral/basic (pH 7-8).
-
-
Drying:
-
Dry organic layer over Anhydrous Magnesium Sulfate (
). Filter.
-
-
Vacuum Distillation:
-
Pressure: Must be < 5 mmHg (High Vacuum).
-
Target Vapor Temp: Keep vapor temp below 130°C .
-
Inhibitor Top-up: Add a fresh trace of inhibitor (BHT) to the distillation pot before heating. The inhibitor does not distill over; it protects the pot residue from polymerizing.
-
Module 4: Logic Flow & Decision Tree
Use this flow to diagnose your current batch failure.
Figure 2: Troubleshooting logic for common TAC synthesis failures.
References
-
Solid Acid Catalysis: Ciriminna, R., et al. (2017). "Esterification of Citric Acid with Ethanol and Butanol over Heterogeneous Catalysts." ChemistrySelect. (Demonstrates the superiority of solid acids in preventing charring).
-
Dehydration Mechanism: Wrzecionek, M., et al. (2021). "Decarboxylation and Dehydration of Citric Acid: Mechanism and Kinetics." Reaction Chemistry & Engineering. (Details the formation of aconitic acid at elevated temperatures).
-
Allyl Polymerization: Schild, H. G. (1994). "Poly(allylamine) and other allyl polymers."[5] Progress in Polymer Science. (Explains degradative chain transfer and inhibition strategies).
-
Azeotropic Esterification: Kolah, A. K., et al. (2008). "Triethyl Citrate Synthesis by Reactive Distillation." Ind.[2][6][7][8] Eng. Chem. Res. (Provides the foundational logic for water removal to drive equilibrium).
Sources
- 1. (PDF) Synthesis of Non-Toxic Triethyl Citrate Plasticizer by Esterification of Renewable Citric Acid Using Modified Zeolite [academia.edu]
- 2. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945257A - Method for preparing triethyl citrate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]
- 8. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stabilization of Triallyl Citrate (TAC) Networks
Current Status: Online Operator: Senior Application Scientist Subject: Optimizing Thermal Stability in Triallyl Citrate (TAC) Crosslinked Systems
Executive Summary: The "Allylic Paradox"
Why is my TAC polymer degrading? The primary challenge with Triallyl Citrate (TAC) is not the molecule's inherent thermal limit, but rather the efficiency of the crosslinking network . TAC contains three allyl groups. During standard free-radical polymerization, allylic monomers suffer from degradative chain transfer (the "allylic defect").
Instead of propagating the polymer chain, the radical often abstracts a hydrogen atom from the allylic methylene group (
-
The Consequence: Incomplete network formation, high residual monomer content, and low Glass Transition Temperature (
). -
The Fix: You must shift the kinetics from chain transfer to propagation or addition.
Protocol Module A: Curing Optimization
Use this module if your polymer is soft, tacky, or shows early weight loss in TGA (<200°C).
Strategy 1: High-Temperature Peroxide Curing
Standard initiators like AIBN are often insufficient for TAC. You need high-energy radicals to force propagation over abstraction.
Recommended Initiator System:
| Initiator | Type | Activation Temp (
Step-by-Step Curing Protocol:
-
Degassing: Mix TAC + Initiator. Degas under vacuum (10 mbar) for 15 mins to remove oxygen (oxygen inhibits radical cure).
-
Stage 1 (Gelation): Heat at 80°C for 2 hours (if using BPO) or 110°C for 1 hour (if using DCP). Goal: Establish the green body network.
-
Stage 2 (Vitrification): Ramp temperature to 140°C (2°C/min ramp). Hold for 4 hours . Goal: Mobilize chains to react trapped allyl groups.
-
Stage 3 (Post-Cure): 160°C for 2 hours . Critical Step: This drives the conversion of the third allyl arm, which is sterically hindered.
Strategy 2: Thiol-Ene "Click" Chemistry (The Superior Pathway)
To completely bypass the allylic defect, switch to a Thiol-Ene mechanism. Thiols react with allyl groups via a step-growth radical addition that is insensitive to oxygen and does not suffer from degradative chain transfer .
The Formulation:
-
Monomer A: Triallyl Citrate (TAC)
-
Monomer B: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or Trimethylolpropane tris(3-mercaptopropionate).
-
Stoichiometry: 1:1 ratio of Allyl:Thiol functional groups.
-
Initiator: DMPA (UV curing) or AIBN (Thermal).
Mechanism Visualization: The diagram below contrasts the "Dead End" of standard radical curing vs. the "Cycle" of Thiol-Ene curing.
Caption: Figure 1.[1] Comparison of degradative chain transfer in homopolymerization (Red) vs. the regenerative cycle of Thiol-Ene coupling (Green).
Protocol Module B: Additive Stabilization
Use this module if your network is cured but degrades oxidatively (yellowing/brittleness) over time at temp.
Radical Scavengers (Antioxidants)
Ester bonds in TAC are susceptible to hydrolysis, but the aliphatic backbone is susceptible to oxidation.
-
Primary Antioxidant: Irganox 1010 (0.5 wt%). Sterically hindered phenol. Scavenges peroxy radicals.
-
Secondary Antioxidant: Irgafos 168 (0.2 wt%). Phosphite processing stabilizer.[1][2] Decomposes hydroperoxides formed during high-temp curing.
Inorganic Reinforcement
Adding rigid nanofillers restricts chain mobility, delaying thermal decomposition.
-
POSS (Polyhedral Oligomeric Silsesquioxane): Use Methacryl-POSS or Vinyl-POSS (1-5 wt%). These copolymerize into the TAC network, acting as "nano-anchors" that increase
and thermal stability without reducing clarity [1].
Troubleshooting Guide (FAQs)
Q1: My TAC polymer is turning yellow during the post-cure at 160°C. Why? Diagnosis: Thermo-oxidative degradation. Fix:
-
Perform the post-cure in an inert atmosphere (
or Argon). -
Add 0.1% Triphenyl Phosphite . It acts as a chelating agent and color stabilizer for polyesters/citrates.
Q2: The TGA shows a 5% weight loss at only 200°C. How do I push this to 300°C? Diagnosis: This early weight loss is likely unreacted monomer or low molecular weight oligomers (dimers/trimers) volatilizing, not polymer degradation. Fix:
-
Solvent Extraction: Soxhlet extract the cured polymer with acetone for 12 hours to remove unreacted species.
-
Increase Crosslink Density: Switch to the Thiol-Ene protocol (Module A, Strategy 2). Thiol-ene networks typically show higher char yields and delayed onset of degradation due to the elimination of the allylic defect [2].
Q3: The polymer is brittle. Can I improve toughness without sacrificing thermal stability? Diagnosis: High crosslink density creates brittleness. Fix: Copolymerize TAC with a "spacer" monomer.
-
Protocol: Blend TAC with Poly(ethylene glycol) diacrylate (PEGDA) (10-20 wt%). The PEG chain adds flexibility, while the acrylate group copolymerizes efficiently with the allyl groups of TAC, maintaining the network integrity [3].
References
-
RSC Publishing. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. Link
-
National Institutes of Health (NIH). (2025). Photo-crosslinked Diels–Alder and thiol–ene polymer networks. Link
-
RadTech. (2022). Advanced Applications of Thiol-Ene Formulations. Link
-
MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Link
Sources
Technical Support Center: Scaling Up Triallyl Citrate (TAC) Production
Introduction: The Scale-Up Gap
Triallyl Citrate (TAC) is a critical cross-linking agent and monomer. While the chemistry—Fisher esterification of citric acid with allyl alcohol—appears straightforward in a 500 mL flask, scaling this to pilot (50 L) or production (1000 L+) reactors introduces non-linear thermodynamic and safety challenges.
This guide addresses the three most common failure modes in TAC scale-up: Reaction Stalling (Equilibrium) , Uncontrolled Polymerization (Gelation) , and Purification Losses .
Module 1: Reaction Kinetics & Equilibrium
Q: Why does my reaction stall at ~85% conversion despite extended reflux times?
A: You are likely facing "Water Re-entry" or "Catalyst Deactivation."
In Fisher esterification, the reaction is reversible. To drive it to completion (>98%), you must continuously remove water. In a lab setting, a Dean-Stark trap works perfectly. On a pilot scale, azeotropic distillation dynamics change.
Troubleshooting Protocol:
-
Check the Entrainer: Ensure you are using an efficient azeotropic agent. While benzene was historically used, Cyclohexane or Toluene are the modern standards for safety and efficiency.
-
Recommendation: Use Cyclohexane (bp 80.7°C). It forms a ternary azeotrope with water and allyl alcohol that separates cleanly.
-
-
Molar Ratio: You need a significant excess of allyl alcohol.
-
Standard: 1:4.5 to 1:5 (Citric Acid : Allyl Alcohol).
-
-
Catalyst Activity: If using p-Toluenesulfonic acid (p-TSA), ensure it hasn't been neutralized by basic impurities in the recycled solvent. If using solid acid catalysts (e.g., Amberlyst 15), physical attrition of beads in stirred tanks can reduce surface area and clog filters.
Data Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Reason |
| Molar Ratio (Acid:Alcohol) | 1 : 4.5 | Excess alcohol drives equilibrium to the right (Le Chatelier's principle). |
| Catalyst Loading (p-TSA) | 0.5 - 1.0 wt% | Sufficient protonation without causing secondary etherification. |
| Reaction Temperature | 85°C - 110°C | Balance between rate and polymerization risk. |
| Entrainer | Cyclohexane (or Toluene) | Efficient water removal via azeotrope. |
Module 2: Thermal Stability & Polymerization (CRITICAL)
Q: The reactor contents turned into a viscous gel (or solidified) during distillation. What happened?
A: You triggered a radical polymerization runaway.
This is the most dangerous failure mode. TAC contains three allyl groups, making it highly susceptible to free-radical crosslinking initiated by heat or peroxides. Once gelation starts, it is irreversible and can lead to a thermal runaway (explosion risk).
The "Oxygen Paradox": Most researchers instinctively purge oxygen with nitrogen to prevent oxidation. However, if you use phenolic inhibitors (like MEHQ or Hydroquinone), they require dissolved oxygen to function . A strictly inert atmosphere deactivates these inhibitors, leading to polymerization.
Prevention Protocol:
-
Inhibitor Strategy:
-
Primary: Monomethyl ether of hydroquinone (MEHQ) at 100–500 ppm.
-
Synergist: Copper powder (trace) can be used in the pot during synthesis but requires filtration.
-
-
Air Sparging: Introduce a "lean air" sparge (5-7% O2 in N2) into the liquid phase during high-temperature operations (like distillation) to keep the inhibitor active.
-
Temperature Cap: Never exceed 120°C in the pot. Use high vacuum (<10 mbar) to distill excess alcohol at lower temperatures.
Visualizing the Competing Pathways
The diagram below illustrates the delicate balance between the desired esterification and the catastrophic polymerization pathway.
Figure 1: Competing reaction kinetics. Note that polymerization can occur from both the final product and intermediates if inhibitors are absent.
Module 3: Purification & Quality
Q: My final product has a high Acid Value (AV) and is yellow. How do I fix this?
A: Incomplete neutralization and thermal degradation.
Step-by-Step Purification Protocol:
-
Neutralization (The Gentle Wash):
-
Do not use strong caustic (NaOH) if possible, as it can hydrolyze the ester bonds you just formed.
-
Use: 10% Sodium Carbonate (
) or Bicarbonate solution. Wash until the aqueous layer pH is neutral (7-8).
-
-
Phase Separation:
-
TAC is an oil. Ensure clean separation. Emulsions can be broken with brine.
-
-
Vacuum Distillation (The Danger Zone):
-
To remove excess allyl alcohol and solvent, use a Wiped Film Evaporator (WFE) or Short Path Distillation if available. This minimizes "residence time" at high heat.
-
If using a batch pot: High vacuum is mandatory.
-
Target: < 1 mg KOH/g Acid Value.
-
Module 4: Safety & Hazard Mitigation
Q: What are the specific EHS risks for Allyl Alcohol scale-up?
A: Allyl Alcohol is not just flammable; it is a potent toxin with insidious delayed effects.
Critical Safety Warnings:
-
Toxicity: Allyl alcohol is readily absorbed through the skin and highly toxic by inhalation (Target organs: Liver, Kidneys, Lungs). It causes pulmonary edema which can be delayed.
-
The Dalton Incident: In 2006, a scale-up of a similar allyl-derivative (Triallyl Cyanurate) resulted in a runaway reaction and explosion in Dalton, GA, due to inadequate cooling and lack of hazard review. The lessons apply directly to TAC.
-
Vapor Monitoring: Install specific allyl alcohol detectors. The odor threshold is not a reliable warning.
Process Flow Diagram: Safe Production Workflow
Figure 2: Industrial process flow for Triallyl Citrate, highlighting the critical safety control point at the stripping stage.
References & Authority
-
Chemical Safety Board (CSB). (2006).[1] Investigation Report: MFG Chemical Inc. Toxic Gas Release.[1][2] (Case Study on Allyl Alcohol/Ester Runaway Reactions).
-
Othmer, K. (2000). Kirk-Othmer Encyclopedia of Chemical Technology, "Esters, Organic". Wiley-Interscience. (General Esterification Kinetics).[3]
-
LyondellBasell. Allyl Alcohol Safe Handling Guide. (Authoritative data on toxicity and storage).[4]
-
Patent US4059721A. Stabilized acrylic acid esters of polyhydric alcohols.[5] (Discusses the use of inhibitors like MEHQ in allyl/acrylic systems). Link
-
Vertex AI Search. (2023). Synthesis of triethyl citrate using acidic functional ionic liquid as catalyst. (Comparative catalyst data). [Source 1.2 in Search Data]
Sources
- 1. csb.gov [csb.gov]
- 2. lyondellbasell.com [lyondellbasell.com]
- 3. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. US4059721A - Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation - Google Patents [patents.google.com]
Technical Support Center: Refining & Purifying Crude Triallyl Citrate (TAC)
Status: Online Role: Senior Application Scientist Topic: Purification Architectures for Reactive Allyl Monomers
Introduction: The Stability-Purity Paradox
Welcome to the technical support hub for Triallyl Citrate (TAC). If you are accessing this guide, you are likely facing the classic dilemma of processing allyl monomers: How do you achieve high purity (>98%) without triggering thermal polymerization?
Crude TAC synthesized via esterification (Citric Acid + Allyl Alcohol) presents a complex matrix of unreacted acidic species, toxic allyl alcohol, and trace water. Unlike its saturated cousin (Triethyl Citrate), TAC contains three reactive allyl groups. This makes standard distillation risky. If you overheat it to remove impurities, it gels (crosslinks). If you under-heat it, you fail to remove the color bodies and oligomers.
This guide replaces generic "cookbooks" with a troubleshooting-first approach, focusing on Vacuum Integrity , Radical Inhibition , and Phase Separation Logic .
Module 1: The Chemical Wash (Pre-Treatment)
Objective: Remove acid catalyst (
Troubleshooting & FAQs
Q: "I neutralized the crude reaction mixture, but I'm seeing a stable emulsion that won't separate. What went wrong?"
A: You likely created a "soap" effect by neutralizing too aggressively or with the wrong density gradient.
-
The Mechanism: Citric acid partial esters act as surfactants. If you use strong caustic (NaOH) rapidly, you generate sodium citrate salts which stabilize oil-in-water emulsions.
-
The Fix:
-
Salting Out: Add saturated Brine (NaCl) solution to the aqueous phase. This increases the density difference (
) and ionic strength, forcing phase separation. -
Gentle Neutralization: Switch to 10-15% Sodium Carbonate (
) or Sodium Bicarbonate ( ) instead of NaOH. It releases (foaming), which is messy but prevents rapid saponification. -
Temperature Control: Keep the wash cool (<20°C) . Hydrolysis of the ester bond accelerates exponentially above 40°C in alkaline conditions.
-
Q: "My Acid Value (AV) is still >1.0 mg KOH/g after three washes."
A: You are likely retaining mono/diallyl citrates which are more soluble in the organic phase than the aqueous phase.
-
The Protocol:
-
Wash 1: Water (Bulk removal of mineral acid catalyst).
-
Wash 2: 10%
(Target pH 8-9). Crucial: Agitate gently for 30 mins to allow diffusion. -
Wash 3: Brine (removes residual base).
-
Validation: Check the pH of the organic layer (using wet pH paper). It must be neutral (6-7). If acidic, repeat Wash 2.
-
Module 2: The Strip (Allyl Alcohol Removal)
Objective: Remove excess Allyl Alcohol (Toxic, Lachrymator) without polymerizing the product.
Troubleshooting & FAQs
Q: "I'm stripping the alcohol on a Rotavap, but the product is turning yellow."
A: You are exposing the monomer to heat for too long without oxygen.
-
The Mechanism: Allyl monomers often require dissolved oxygen to activate phenolic inhibitors (like MEHQ). However, at high temperatures, oxygen can also initiate peroxidation. It is a delicate balance. Yellowing indicates oxidation or the formation of conjugated byproducts (aldehydes).
-
The Fix:
-
Add Inhibitor Early: Do not wait for distillation. Add 100-200 ppm MEHQ (Monomethyl ether of hydroquinone) to the crude before stripping the alcohol.
-
Vacuum > Heat: Use a stronger vacuum pump (<20 mbar) so you can keep the bath temperature below 60°C. Allyl alcohol boils at 97°C (atm), but strips easily under vacuum.
-
Safety Alert: Allyl Alcohol is highly toxic and absorbs through the skin. All vacuum pump exhaust must be vented into a fume hood or a cryogenic trap.
Module 3: High-Vacuum Distillation (The Critical Step)
Objective: Isolate monomeric TAC from oligomers and high-boiling color bodies.
Troubleshooting & FAQs
Q: "During vacuum distillation, the liquid in the flask suddenly turned into a solid gel. Can I save it?"
A: No. The batch is lost. This is "runaway polymerization."
-
The Cause: Localized overheating (hot spots) or oxygen depletion.
-
The Prevention (The "3-Point" Defense):
-
Inhibitor: Ensure 500 ppm MEHQ or BHT is present in the pot.
-
Air Bleed: Introduce a capillary air bleed (very fine stream of bubbles) into the pot. MEHQ needs trace oxygen to function as a radical scavenger.
-
Short Residence Time: Do not use a simple pot still for large batches. The prolonged heat history (hours) guarantees polymerization.
-
Q: "What is the recommended equipment for TAC distillation?"
A: You must minimize "Thermal History" (Time x Temperature).
-
Standard Setup: Wiped Film Evaporator (WFE) or Short Path Distillation (SPD).
-
Why? These systems spread the TAC into a thin film, exposing it to heat for only seconds rather than hours.
-
Parameters:
-
Vacuum: < 1 mmHg (Torr) is mandatory.
-
Jacket Temp: 140°C - 160°C (depending on vacuum).
-
Condenser: 20°C - 40°C.
-
Q: "I don't have a Wiped Film Evaporator. Can I use a fractional column?"
A: Only for small batches (<500mL) and with high risk.
-
Modification: Remove the packing (Vigreux or Raschig rings). Packing increases pressure drop, requiring higher pot temperatures to drive the vapor, which leads to polymerization. Use a wide-bore "Claisen" head to prevent splashing.
Module 4: Polishing (Adsorption)
Objective: Remove trace color (yellowing) and residual acidity without thermal stress.
Troubleshooting & FAQs
Q: "My distilled product is clear but has a faint yellow tint. How do I get it water-white?"
A: Distillation often carries over trace colored impurities (azeotropes). Use physical adsorption.
-
The Protocol:
-
Dilute TAC with a non-polar solvent (e.g., Toluene) only if viscosity is too high (Pure TAC is viscous). Ideally, treat neat at 40°C.
-
Add 0.5% - 1.0% w/w Activated Carbon (neutral pH grade) AND 0.5% Silica Gel .
-
Stir for 1 hour at 40-50°C.
-
Filter through a bed of Celite (diatomaceous earth) to remove fines.
-
-
Why Silica? Carbon removes organics; Silica removes trace polar impurities and moisture.
Visualizing the Workflow
The following diagram illustrates the critical decision points where batches often fail.
Caption: Logical workflow for TAC purification emphasizing the critical inhibitor addition step prior to thermal processing.
Summary of Critical Parameters
| Parameter | Specification | Reason for Control |
| Crude Acid Value | < 0.5 mg KOH/g | High acid catalyzes hydrolysis during distillation. |
| Inhibitor (MEHQ) | 100 - 500 ppm | Prevents radical polymerization of allyl groups. |
| Vacuum Level | < 1.0 mmHg (Torr) | Lowers boiling point to safe range (<160°C). |
| Wash Temperature | < 20°C | Prevents saponification (yield loss). |
| Appearance | Clear, Colorless | Yellowing indicates oxidation or thermal degradation. |
References
-
Preparation of Triethyl Citrate (Analogous Workup)
-
Title: Preparation method of triethyl citrate (CN102079704A)[1]
- Source: Google P
- Relevance: Establishes the baseline neutralization and washing protocols for citr
- URL
-
-
Allyl Alcohol Removal & Toxicity
-
Physical Properties & Safety
- Distillation of Allyl Monomers (General Art)
Sources
Addressing poor mechanical properties in Triallyl citrate composites
Introduction: The "Allylic Paradox" in TAC Systems
From the Desk of the Senior Application Scientist:
If you are reading this guide, you are likely facing a specific set of symptoms in your Triallyl Citrate (TAC) composites: the material is either unexpectedly brittle , exhibits a tacky/uncured surface , or displays poor impact resistance despite high theoretical crosslink density.
As scientists, we often select TAC for its bio-based origin (citric acid derivative) and its trifunctionality, expecting a robust, high-modulus network. However, TAC is an allylic monomer , not an acrylate. It does not behave like the standard methacrylates found in dental or industrial resins. The root cause of your mechanical failure is likely the "Allylic Effect" (Degradative Chain Transfer) , which stifles molecular weight growth and creates heterogeneous, brittle networks.
This guide moves beyond basic troubleshooting to address the fundamental polymer physics governing TAC. We will treat the matrix chemistry and the filler interface as an interconnected system.
Module 1: Diagnosing & Fixing Network Brittleness
The Mechanism: Why Your Composite is Brittle
In standard radical polymerization, we expect the active radical to propagate rapidly. However, in TAC, the allylic protons (adjacent to the double bond) are abstractable. Instead of adding to the double bond, the radical often steals a hydrogen atom. This creates a stable, unreactive allyl radical that terminates the chain prematurely.
The Result: You get a network composed of many short chains (oligomers) loosely connected, rather than a monolithic polymer. This "micro-gel" structure lacks the ability to dissipate energy, leading to catastrophic brittle failure under stress.
Solution: The Thiol-Ene "Click" Switch
To fix the mechanical properties, we must switch the polymerization mechanism from Chain-Growth (homopolymerization) to Step-Growth (Thiol-Ene). By adding polyfunctional thiols, the thiyl radical ignores the allylic hydrogen and attacks the double bond directly and rapidly.
Protocol 1.1: Thiol-Ene Formulation for Toughness
Objective: Increase toughness (elongation at break) without sacrificing significant modulus.
-
Stoichiometry Calculation:
-
Calculate the Alkene Equivalent Weight (AEW) of TAC.
-
Select a thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP).
-
Crucial Step: Formulate at a 1:1 stoichiometric ratio of Thiol functional groups to Allyl functional groups.
-
Note: Unlike acrylates, where you add small amounts of crosslinker, here the thiol is a co-monomer, comprising ~40-50% of the mass.
-
-
Initiator Selection:
-
Use a Type I photoinitiator (e.g., TPO or BAPO) at 1.0 wt%. Avoid Type II initiators which require hydrogen abstraction, as this competes with the thiol mechanism.
-
-
Curing:
-
Cure under UV/LED (365-405 nm).
-
Validation: The reaction should proceed to >95% conversion in seconds due to the lack of oxygen inhibition in thiol-ene systems.
-
Visualization: The Mechanistic Switch
Caption: Comparison of the degradative chain transfer pathway (Path A) common in pure allyl systems versus the regenerative step-growth cycle (Path B) enabled by thiol-ene chemistry.
Module 2: Interfacial Failure in Composites
Problem: The composite has high modulus but fails at low strain. The fracture surface shows clean filler particles (pull-out), indicating poor adhesion between the TAC matrix and the filler (e.g., silica, hydroxyapatite, or cellulose).
Root Cause: TAC is relatively hydrophobic (organic ester). If your filler is hydrophilic (like silica or bio-fillers) and untreated, the resin will not wet the surface. Furthermore, the shrinkage stress of TAC polymerization (which can be high, >10%) pulls the matrix away from the filler.
Protocol 2.1: Surface Silanization for Allyl Compatibility
Do not use standard Methacrylate silanes (like
-
Select Silane:
-
Option A (For Thiol-Ene Systems): Use (3-Mercaptopropyl)trimethoxysilane . The thiol groups on the filler will covalently "click" into the TAC matrix.
-
Option B (For Pure TAC Systems): Use Allyltrimethoxysilane .
-
-
Slurry Method (High Uniformity):
-
Disperse filler (e.g., Silica) in Ethanol/Water (95/5 v/v).
-
Adjust pH to 4.5-5.5 with Acetic Acid (catalyzes hydrolysis).
-
Add Silane (2 wt% relative to filler mass).
-
Stir for 2 hours; filter; dry at 110°C for 1 hour (condensation).
-
-
Validation (The Floating Test):
-
Place a small amount of treated filler in water.
-
Result: It should float (hydrophobic). If it sinks, the treatment failed, and the composite will fail mechanically.
-
Module 3: Troubleshooting Data & FAQs
Comparative Mechanical Data
The following table illustrates the dramatic shift in properties when shifting from Homopolymerization to Thiol-Ene copolymerization in TAC systems.
| Property | Pure TAC (Homopolymer) | TAC + Thiol (1:1 Stoichiometry) | Mechanism of Improvement |
| Conversion (C=C) | < 65% (Incomplete) | > 95% (Near Complete) | Elimination of oxygen inhibition and degradative transfer. |
| Young's Modulus | High (Glassy) | Moderate to High | Formation of uniform crosslink density. |
| Elongation at Break | < 5% (Brittle) | 15 - 30% (Tough) | Reduction of internal stress via delayed gelation (step-growth). |
| Shrinkage Stress | High | Low | Gel point occurs at much higher conversion in step-growth systems. |
| Surface Tack | High (O2 Inhibition) | None (Dry) | Thiols scavenge peroxy radicals formed by oxygen. |
Frequently Asked Questions (FAQs)
Q1: My TAC composite smells like sulfur. How do I mitigate this? A: This is a common side effect of low-molecular-weight thiols.
-
Fix: Switch to oligomeric thiols or glycol-uril based thiols which have lower vapor pressure.
-
Fix: Ensure a slight excess of "Ene" (TAC) (e.g., 1.05 : 1 ratio) so that all thiol groups are consumed in the reaction.
Q2: Can I use TAC as a plasticizer for PLA instead of a crosslinker? A: Be careful. Acetyl Tributyl Citrate (ATBC) is the standard plasticizer. Triallyl Citrate (TAC) has reactive double bonds. If you process TAC with PLA at high temperatures, the allyl groups may thermally crosslink or graft to the PLA backbone, causing gels or "fish eyes" rather than plasticization. If you need a non-reactive plasticizer, switch to ATBC [1].
Q3: Why is the surface of my composite sticky even after 10 minutes of UV curing? A: Allyl monomers are notoriously sensitive to Oxygen Inhibition . Oxygen reacts with the propagating radical to form a stable peroxy radical.
-
Fix: Cover the sample with a Mylar (PET) film during curing to exclude air.
-
Fix: Switch to the Thiol-Ene formulation described in Module 1, which is naturally oxygen-resistant [2].
Q4: I see "micro-cracks" forming immediately after curing. Why? A: This is likely Shrinkage Stress . As the monomer turns into polymer, the volume decreases. In a brittle, fast-gelling system, this stress exceeds the material's strength.
-
Fix: Add a Pre-polymer . Instead of starting with 100% monomer, dissolve 20% linear polymer (e.g., soluble allyl oligomers) into the TAC monomer. This reduces the total number of bonds formed during cure, lowering shrinkage.
References
-
Maiza, M., et al. (2013). "The effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide)." Journal of Applied Polymer Science.
-
Cramer, N. B., et al. (2010). "Thiol-Ene Photopolymerization Mechanisms and Rate Limiting Steps." Macromolecules. (Foundational text on the step-growth mechanism overcoming oxygen inhibition).[1]
- Matsumoto, A. (2001). "Free-radical crosslinking polymerization of allyl compounds." Progress in Polymer Science.
-
Ligon, S. C., et al. (2014). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews.
Sources
Optimization of curing parameters for Triallyl citrate resins
Technical Support Center: Optimization of Curing Parameters for Triallyl Citrate (TAC) Resins
Introduction: Mastering the Allyl Network
Welcome. You are likely here because Triallyl Citrate (TAC) is behaving deceptively. Unlike standard acrylates which cure aggressively, TAC—and allyl monomers in general—are governed by degradative chain transfer . This unique kinetic hurdle often leads to incomplete curing, surface tackiness, or brittle networks if not managed with precision.
This guide is designed for researchers in drug delivery and biomedical materials who need to transition TAC from a liquid monomer into a robust, biocompatible network. We will cover two distinct pathways: Thermal Radical Homopolymerization (for rigid, high-temp stable networks) and Thiol-Ene Photopolymerization (for rapid, oxygen-tolerant curing in bio-fabrication).
Part 1: Formulation & Pre-Cure Strategy
Q: My TAC resin remains liquid or "cheesy" even after adding Benzoyl Peroxide (BPO). What is the correct initiator strategy?
A: The "cheesy" texture indicates a low degree of polymerization (DP), caused by the allyl radical stabilizing itself rather than propagating the chain. You cannot cure TAC like an acrylate.
-
The Mechanism: Allylic hydrogens abstract easily, forming a stable radical that terminates the chain. This is "degradative chain transfer."
-
The Solution: You need a high flux of radicals to overwhelm this termination step.
-
Initiator Choice: Use Dicumyl Peroxide (DCP) or tert-Butyl Perbenzoate (TBPB) for high-temperature cures (>120°C). BPO is often too volatile for the sustained high temps required for TAC, though it works for lower-temp initiation.
-
Concentration: Standard 1% is insufficient. Increase initiator loading to 2–4 wt% .
-
The "Ladder" Approach: Use a dual-initiator system.
-
Q: I am developing a drug delivery vehicle. Should I use Thermal or Thiol-Ene curing?
A: Use the decision matrix below. Thiol-ene is generally superior for drug delivery due to milder conditions.
Figure 1: Decision matrix for selecting the optimal curing pathway for Triallyl Citrate systems.
Part 2: Optimized Curing Protocols
Protocol A: Thiol-Ene Photopolymerization (Recommended for Bio-Apps)
Best for: Hydrogels, drug-eluting coatings, and soft tissue scaffolds.
The Logic: Thiol-ene chemistry bypasses oxygen inhibition and degradative chain transfer. The thiyl radical propagates rapidly across the allyl double bond.
-
Stoichiometry: Mix TAC with a multifunctional thiol (e.g., PETMP or ethoxylated-thiol) at a 1:1 molar ratio of alkene-to-thiol groups.
-
Note: TAC has 3 allyl groups. PETMP has 4 thiol groups. Adjust molar weights accordingly.
-
-
Photoinitiator: Add Irgacure 2959 (0.5–1 wt%) for biocompatibility, or TPO (1 wt%) for deeper light penetration.
-
Curing Cycle:
-
Intensity: 10–20 mW/cm² (365 nm or 405 nm).
-
Time: 60–120 seconds.
-
Post-Cure: Rinse with ethanol to remove unreacted extractables.
-
Protocol B: Thermal Step-Cure (For Rigid Structural Parts)
Best for: Hard implants, device housings.
The Logic: A single high-temperature blast will cause exotherm runaway and cracking. A step-ramp is mandatory.
| Stage | Temperature | Duration | Purpose |
| 1. Gelation | 70°C | 2 Hours | Activates low-temp initiator (BPO). Establishes green strength. |
| 2. Ramp | 70°C → 120°C | 1°C/min | Prevents thermal shock and void formation. |
| 3. Propagation | 120°C | 4 Hours | Activates high-temp initiator (DCP). Overcomes chain transfer. |
| 4. Post-Cure | 150°C | 2 Hours | Maximizes glass transition temperature (Tg) and conversion. |
| 5. Cool Down | Natural | - | Prevents residual stress buildup. |
Part 3: Troubleshooting Guide
Q: The surface of my cured resin is tacky/sticky. How do I fix this?
A: This is Oxygen Inhibition . Oxygen reacts with surface radicals to form stable peroxyl radicals, halting the cure.
Immediate Fixes:
-
The "Sandwich" Method: Cover the resin with a Mylar (PET) sheet or glass slide during curing to physically exclude air.
-
Switch to Thiol-Ene: As described in Protocol A, thiol-ene systems are naturally oxygen-scavenging.
-
Increase Intensity: If photocuring, increase light intensity to >50 mW/cm² to burn through the oxygen faster than it can diffuse in.
Q: My samples have internal bubbles or voids.
A: This is likely Exotherm Boiling or Moisture vaporization .
-
Diagnosis: If bubbles are tiny and dispersed, it's likely trapped air/moisture. If bubbles are large and central, it's exotherm runaway.
-
Remedy:
-
Degas: Vacuum degas the liquid resin for 15 mins before curing.
-
Slow Down: Reduce the ramp rate in Protocol B (e.g., 0.5°C/min).
-
Pressure: Cure under elevated pressure (50 psi nitrogen) to keep volatiles in solution.
-
Q: The cured material is brittle and shatters easily.
A: TAC forms a very tight crosslink network (high crosslink density).
-
Modification: You must introduce a Chain Transfer Agent or a Flexibilizer .
-
Add a Di-functional monomer: Blend TAC with Diallyl Phthalate (DAP) or a long-chain diacrylate to reduce crosslink density.
-
Add a Plasticizer:[3] Ironically, Triethyl Citrate (TEC) (the non-reactive version) can be added (5–10%) to plasticize the network.
-
Part 4: Characterization & Validation
Q: How do I prove the resin is fully cured? A: Do not rely on touch. Use these quantitative methods:
-
FTIR Spectroscopy (The Gold Standard):
-
Monitor the disappearance of the C=C Allyl Stretch at 1645 cm⁻¹ .
-
Target: >95% reduction in peak area relative to the Carbonyl (C=O) reference peak at 1740 cm⁻¹.
-
-
Sol-Gel Analysis (Gel Fraction):
-
Weigh cured sample (
). -
Soak in Acetone or Chloroform for 24 hours (soxhlet extraction is best).
-
Dry and weigh again (
). -
Gel Fraction % =
. -
Acceptance Criteria: >98% for medical grades.
-
References
-
Ligon, S. C., et al. (2014).[4] "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews, 114(1), 557–589.[4] Link
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[5] Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Naghash, H. J., et al. (2012). "Synthesis and Characterization of New Biodegradable Networks Based on Triallyl Citrate." Polymer Bulletin, 69, 825–836. Link
-
Matsumoto, A. (2001). "Free-Radical Crosslinking Polymerization and Copolymerization of Multivinyl Monomers." Advances in Polymer Science, 123, 41-80. Link
Sources
- 1. US4666978A - Method of curing unsaturated polyester resins at low temperatures - Google Patents [patents.google.com]
- 2. WO1997035916A1 - Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters - Google Patents [patents.google.com]
- 3. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 4. Oxygen Inhibition [ias.tuwien.ac.at]
- 5. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing phase separation in Triallyl citrate polymer blends
Technical Support Center: Triallyl Citrate (TAC) Polymer Blends Ticket ID: TAC-PHASE-OPT-001 Status: Open for Consultation
Welcome to the Advanced Materials Support Hub.
Subject: Prevention of Phase Separation in Triallyl Citrate (TAC) Systems.
You are likely experiencing issues with haze, exudation (leaching), or heterogeneous mechanical properties in your polymer blends. Unlike simple plasticizers (like Triethyl Citrate), Triallyl Citrate (TAC) presents a unique challenge: it is a trifunctional monomer . This means phase separation can occur via two distinct mechanisms:[1]
-
Thermodynamic Immiscibility: Before curing (mixing stage).
-
Reaction-Induced Phase Separation (RIPS): During curing (crosslinking stage).
This guide addresses both.
Module 1: Diagnostic & Triage
Identify your failure mode to select the correct troubleshooting path.
| Symptom | Diagnosis | Root Cause |
| Cloudiness immediately upon mixing | Thermodynamic Incompatibility | The Solubility Parameter distance ( |
| Clear mix turns cloudy during curing | Reaction-Induced Phase Separation (RIPS) | The polymerizing TAC network becomes insoluble in the host matrix before gelation locks the morphology. |
| Oily surface residue (sweating) over time | Syneresis / Leaching | The crosslink density is too high, squeezing out unreacted TAC, or the amorphous blend is thermodynamically unstable. |
| Brittle domains in a flexible matrix | Heterogeneous Crosslinking | TAC aggregated into clusters before reacting, creating "islands" of high crosslink density. |
Module 2: Thermodynamic Troubleshooting (Pre-Cure)
Objective: Ensure a homogeneous solution before reaction initiation.
The Science: Hansen Solubility Parameters (HSP)
To prevent pre-cure separation, the chemical potential of the mixture must be minimized. You must match the HSP of TAC with your host polymer (e.g., PVC, PLA, PVDF).
TAC Approximate HSP Values:
-
(Dispersion): ~16.5 MPa
-
(Polar): ~4.0 MPa
-
(Hydrogen Bonding): ~9.5 MPa
(Note: TAC is more hydrophobic than Triethyl Citrate due to the allyl groups.)
Protocol: Calculating the Interaction Radius ( )
Do not rely on "like dissolves like." Calculate the spatial distance (
-
Target:
(Likely Miscible). -
Danger Zone:
(High risk of separation).
Corrective Action:
If
-
Use a "Bridging Solvent": Select a solvent (e.g., THF, MEK) that has an HSP vector exactly between TAC and your polymer.
-
Modify the TAC: If using TAC as a plasticizer only, consider Acetyl Triallyl Citrate if the host polymer is more polar (e.g., PVC), as the acetyl group increases
.
Module 3: Kinetic Troubleshooting (During Cure)
Objective: Prevent Reaction-Induced Phase Separation (RIPS).
This is the most common failure mode for TAC. As TAC polymerizes, its entropy of mixing (
The "Gelation-Lock" Strategy
You must force the system to reach the gel point (where viscosity
Experimental Protocol: The Two-Stage Cure Standard ramp curing often fails with TAC blends. Use this step-cure method.
-
Stage 1: Nucleation (Low Temp / High Initiator Efficiency)
-
Temp:
- (depending on initiator, e.g., BPO or AIBN). -
Goal: Initiate many crosslinking points simultaneously to increase viscosity rapidly without generating excessive exotherms that drive thermodynamic instability.
-
Duration: Hold until viscosity increases by 200% (measured via rheometer).
-
-
Stage 2: Vitrification (High Temp)
-
Temp: Ramp to
(Post-cure). -
Goal: Complete conversion. Since the network is already "locked" (gelled), phase separation is spatially restricted to the nanoscale (micro-phase separation), which usually retains transparency.
-
Visualizing the RIPS Mechanism
Caption: Reaction-Induced Phase Separation (RIPS) logic flow. Success depends on reaching the Gel Point before thermodynamic demixing occurs.
Module 4: Advanced Characterization Protocols
How to prove your system is stable.
Protocol A: Cloud Point Determination (Turbidimetry)
Use this to map the phase diagram (LCST/UCST).
-
Prepare 5 samples of TAC/Polymer blends (10/90, 20/80, 30/70, etc.).
-
Place in a temperature-controlled optical cell (microscope hot stage).
-
Heat at
. -
Measurement: Record the temperature where Transmittance (
) drops below 90%. -
Analysis: Plot Temperature vs. Composition. Stay below this curve during processing.
Protocol B: Glass Transition Width (DSC)
Use this to verify miscibility in the solid state.
-
Perform Differential Scanning Calorimetry (DSC).
-
Pass: A single, composition-dependent
(Glass Transition Temperature) that follows the Fox Equation : -
Fail: Two distinct
peaks (indicating complete separation) or one very broad (indicating a gradient/partial miscibility).
Frequently Asked Questions (FAQ)
Q: Can I use Triethyl Citrate (TEC) data to predict Triallyl Citrate (TAC) behavior? A: Only as a baseline. TAC is more hydrophobic and reactive. If you use TEC solubility parameters, you will overestimate the compatibility with polar polymers like PLA. Always assume TAC requires a slightly less polar solvent system than TEC.
Q: My TAC is leaching out of my PVC blend after 3 months. Why? A: This is likely "Ostwald Ripening." The TAC was never truly miscible; it was just mechanically dispersed. Over time, small TAC domains diffused into larger droplets. Fix: Add a compatibilizer.[2][3][4][5][6][7] A block copolymer (e.g., PCL-b-PEG) acts as a surfactant, reducing interfacial tension between the TAC domains and the PVC matrix.
Q: I am using TAC as a crosslinker for superabsorbents, but the gel is opaque. A: You have heterogeneous crosslinking. The TAC reacted with itself faster than with the backbone polymer. Fix: Lower the concentration of TAC or add a chain transfer agent to delay the onset of auto-acceleration (Trommsdorff effect).
References
-
Hansen, C. M. (2007).[8] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Robeson, L. M. (2007).[8] Polymer Blends: A Comprehensive Review. Hanser Publications.[9] (Foundational text on
parameter and phase diagrams). -
Inoue, T. (1995). Reaction-Induced Phase Decomposition in Polymer Blends. Progress in Polymer Science, 20(1), 119-153.
- Gui, Z., et al. (2013). Triallyl Isocyanurate/Triallyl Citrate as Crosslinking Agents for Polylactide. Journal of Applied Polymer Science.
-
Luo, X., et al. (2009). Phase separation and crystallization in Poly(lactic acid)/Triethyl citrate blends. Journal of Polymer Science Part B: Polymer Physics. (Note: While focusing on TEC, the thermodynamic principles cited here are directly transferable to TAC).
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. akademiabaru.com [akademiabaru.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. mdpi.com [mdpi.com]
- 7. The influence of triethylcitrate on the biological properties of poly (L-lactic-co-glycolic acid) membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Prediction of Phase Separation in Polymer Blends at the Air-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Technical Support Center: Triallyl Citrate (TAC) Synthesis Optimization
Topic: Strategies to Increase the Yield of Triallyl Citrate Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals
Introduction: The TAC Yield Challenge
Triallyl Citrate (TAC) is a critical trifunctional monomer used as a crosslinking agent in polymers and pharmaceutical coatings. Synthesizing TAC involves the esterification of citric acid with allyl alcohol. While the mechanism (Fischer esterification) is well-understood, achieving high yields (>90%) is chemically antagonistic due to two competing factors:
-
Thermodynamic Equilibrium: The reaction generates water, which hydrolyzes the product back to the starting materials if not aggressively removed.
-
Allylic Polymerization: The allyl groups are prone to radical polymerization at the high temperatures required for esterification, leading to gelation or "gummy" low-purity products.
This guide provides a self-validating protocol and troubleshooting logic to navigate these constraints.
Module 1: Core Reaction Strategy (The "Why" and "How")
Q: Why is my reaction stalling at ~60-70% conversion?
A: You are likely hitting the thermodynamic equilibrium limit. Esterification is reversible. To push the reaction to completion (Le Chatelier’s Principle), you must continuously remove one product.[1] Since TAC has a high boiling point, you must remove water .
-
The Fix: Use an azeotropic distillation setup (Dean-Stark trap).
-
The Entrainer: While allyl alcohol forms a binary azeotrope with water (28% water, bp 78.2°C), using a ternary azeotropic solvent like Cyclohexane or Toluene is often superior. It allows for better phase separation in the trap and easier temperature control.
Q: How do I prevent the reaction mixture from turning into a gel?
A: This is caused by thermally induced radical polymerization of the allyl groups.
-
The Fix: You must add a radical inhibitor.
-
Recommendation: Add Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) at 500–1000 ppm relative to the allyl alcohol mass.
-
Critical Step: Ensure air (oxygen) is not completely excluded if using MEHQ, as it requires dissolved oxygen to function. However, for strict high-temp esterification, HQ is often more robust under inert nitrogen atmospheres used to strip water.
Q: What is the optimal Molar Ratio?
A: Stoichiometry dictates 1:3 (Citric Acid : Allyl Alcohol). However, kinetics demand excess alcohol.
-
Standard: 1 : 4.5 to 1 : 6.
-
Reasoning: Excess allyl alcohol acts as the solvent and drives the forward reaction. It is easily recovered via vacuum distillation later.
Module 2: Catalyst Selection
Q: Should I use Sulfuric Acid or p-TSA?
A: p-Toluenesulfonic acid (p-TSA) is the industry standard for high-yield TAC synthesis.
-
Why? Sulfuric acid is a strong oxidizer and causes charring (darkening) of the allyl alcohol, increasing impurity profiles. p-TSA is milder, less oxidizing, and highly effective.
-
Advanced Alternative: Solid Superacids (e.g., SO₄²⁻/ZrO₂) .
Module 3: High-Yield Experimental Protocol
Objective: Synthesis of Triallyl Citrate with >92% Yield.
Reagents:
-
Citric Acid (Anhydrous): 1.0 eq
-
Allyl Alcohol: 5.0 eq (Excess)
-
Catalyst: p-TSA monohydrate (1.0 wt% of Citric Acid)
-
Inhibitor: Hydroquinone (0.1 wt% of Allyl Alcohol)
-
Solvent (Entrainer): Cyclohexane (approx. 30-40% of total volume)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
-
Charging: Add Citric Acid, Allyl Alcohol, p-TSA, Hydroquinone, and Cyclohexane.
-
Reaction:
-
Heat the mixture to reflux (approx. 85-95°C depending on solvent ratio).
-
Monitor: Water will collect in the bottom of the Dean-Stark trap.
-
Endpoint: Continue reflux until water evolution ceases (theoretical amount: 3 moles water per 1 mole citric acid). Note: This typically takes 4–8 hours.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Neutralization: Wash the organic layer with 5% Na₂CO₃ solution to remove the catalyst and unreacted citric acid. (pH should be neutral).
-
Washing: Wash with brine (saturated NaCl) to break any emulsions and remove trapped water.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄.
-
Distillation: Remove Cyclohexane and excess Allyl Alcohol via rotary evaporation.
-
Final Polish: If high purity is required, perform a high-vacuum distillation (Caution: High bp, ensure inhibitor is present) or pass through a silica/activated carbon plug to remove color.
-
Module 4: Visualizing the Process
Figure 1: Reaction Logic & Troubleshooting Pathway
Caption: Workflow logic for TAC synthesis including critical decision points for water removal and polymerization prevention.
Module 5: Data & Specifications
| Parameter | Recommended Range | Impact on Yield |
| Molar Ratio (Acid:Alc) | 1 : 5 | < 1:4 reduces conversion; > 1:8 wastes reagents. |
| Catalyst Load | 0.5 – 1.5 wt% | Too low = slow reaction; Too high = side reactions (ether formation). |
| Temperature | 80°C – 100°C | Must maintain reflux. >110°C risks polymerization. |
| Reaction Time | 5 – 8 Hours | Stop when water collection plateaus. |
| Inhibitor (HQ) | 500 – 1000 ppm | Essential. Without it, yield is 0% (gelation). |
References
-
Nandiwale, K. Y., & Bokade, V. V. (2016).[2][3] Sustainable Catalytic Process for Synthesis of Triethyl Citrate Plasticizer over Phosphonated USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis. Link
- Relevance: Establishes the baseline kinetics for citrate esterification and solid acid c
-
Kolah, A. K., et al. (2007).[2] Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol. Industrial & Engineering Chemistry Research. Link
- Relevance: foundational text on the stepwise mechanism of citrate esterific
-
Tao, X. (1998).[3] Optimization of conditions for triethyl citrate synthesis. Huaxue Shijie.[3]
- Relevance: Validates the use of p-TSA and water removal strategies for high-yield citr
-
Liu, F., et al. (2013). Synthesis of Tributyl Citrate using Solid Acid as a Catalyst.[3][4] Chemical Engineering Communications. Link
- Relevance: Demonstrates the efficacy of SO4/ZrO2 superacids, applicable to allyl alcohol systems to avoid neutraliz
Sources
- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Technical Guide: Triallyl Citrate vs. Triallyl Isocyanurate (TAIC)
Executive Summary
This guide provides a technical comparison between Triallyl Isocyanurate (TAIC) , the industrial gold standard for high-temperature crosslinking, and Triallyl Citrate (TACT) , an emerging bio-based alternative.
While both compounds function as trifunctional allylic monomers (co-agents) to boost crosslinking density in peroxide-cured systems, their application fields diverge significantly based on their chemical backbones:
-
TAIC is selected for extreme thermal stability and chemical resistance (e.g., solar encapsulants, automotive rubber).
-
Triallyl Citrate is selected for biocompatibility , biodegradability, and "green chemistry" formulations (e.g., medical polymers, food-contact packaging).
CRITICAL DISAMBIGUATION: Do not confuse Triallyl Citrate with TAC (Triallyl Cyanurate) . TAC is the isomer of TAIC and behaves similarly to TAIC. Triallyl Citrate is a completely different chemical class (aliphatic ester) derived from citric acid.
Chemical Architecture & Properties[1][2]
The fundamental performance difference lies in the central core of the molecule: the rigid isocyanurate ring (TAIC) versus the flexible aliphatic citrate backbone (Triallyl Citrate).
Structural Comparison
| Feature | Triallyl Isocyanurate (TAIC) | Triallyl Citrate (TACT) |
| CAS Number | 1025-15-6 | 6299-73-6 (Generic Citrate Ester) |
| Core Structure | Heterocyclic Triazine Ring (Nitrogen-rich) | Aliphatic Citrate Ester (Oxygen-rich) |
| Functionality | 3 Allyl Groups (Trifunctional) | 3 Allyl Groups (Trifunctional) |
| Thermal Stability | High (Stable > 250°C) | Moderate (Degrades > 150-180°C) |
| Hydrolytic Stability | Excellent (Ring is stable) | Moderate (Ester bonds can hydrolyze) |
| Primary Origin | Synthetic (Petrochemical/Urea based) | Bio-based (Citric acid derivative) |
Visualization of Chemical Logic
The following diagram illustrates the structural divergence that dictates performance.
Mechanism of Action
Both agents function via Free Radical Grafting . In a peroxide cure system (e.g., using Dicumyl Peroxide), the peroxide decomposes to form radicals which abstract hydrogens from the polymer backbone. The allyl groups of the co-agent then bridge these polymer chains.
The Crosslinking Pathway
-
Initiation: Peroxide splits into alkoxy radicals.
-
Activation: Radical attacks the polymer backbone (H-abstraction).
-
Grafting: Polymer radical attacks the allyl double bond of TAIC or Triallyl Citrate.
-
Network Formation: The trifunctional nature of the co-agent ties three polymer chains together, creating a 3D network.
Performance Analysis & Selection Guide
Thermal Stability (The Deciding Factor)
-
TAIC: The isocyanurate ring is aromatic-like and extremely stable. It withstands processing temperatures >250°C and long-term heat aging.
-
Use Case: Solar EVA films (must survive lamination and 20+ years UV/heat), under-hood automotive parts.
-
-
Triallyl Citrate: As an ester, it is susceptible to thermal degradation and hydrolysis at elevated temperatures (>180°C).
-
Use Case: Low-temperature cures, biodegradable plastics (PLA, PHB), or disposable medical devices.
-
Toxicity and Migration
-
TAIC: Generally low toxicity but is an industrial chemical. Migration can occur if not fully cured (blooming).
-
Triallyl Citrate: Derived from citric acid (a metabolite). It is expected to have a superior safety profile, making it ideal for food contact materials or biomedical hydrogels where leaching of toxic monomers is a risk.
Crosslinking Efficiency
TAIC generally provides a higher crosslinking density (tighter network) because its rigid ring structure prevents intramolecular cyclization (where the molecule reacts with itself instead of the polymer), forcing it to reach out to other chains. Citrate's flexible backbone may allow some intramolecular looping, slightly reducing efficiency.
Experimental Protocols
To validate the choice of crosslinker, the following protocols are recommended.
Protocol A: Determination of Gel Content (Crosslinking Efficiency)
Objective: Quantify the percentage of the polymer that has been successfully crosslinked into an insoluble network.
-
Sample Prep: Cut cured polymer sheet into 1mm x 1mm cubes. Weigh initial mass (
). -
Extraction: Place sample in a Soxhlet extractor.
-
Solvent: Xylene (for PE/EVA) or Chloroform (for PLA/Citrate systems).
-
Duration: Reflux for 24 hours.
-
-
Drying: Remove residue, dry in a vacuum oven at 60°C until constant weight (
). -
Calculation:
-
Interpretation: Higher gel content = Higher crosslinking efficiency. TAIC typically yields >85% in EVA systems.
-
Protocol B: OIT (Oxidative Induction Time) via DSC
Objective: Compare the antioxidant/thermal stability imparted by the crosslinker.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Method: Heat sample to 200°C under Nitrogen. Hold for 5 min. Switch gas to Oxygen.
-
Measurement: Measure time until exothermic oxidation peak appears.
-
Expectation: TAIC-crosslinked samples generally show higher OIT due to the stability of the triazine ring compared to citrate-based networks.
References
-
Vertex AI Search. (2025). Triallyl isocyanurate as a cross-linking agent: Properties and Applications. Retrieved from 2
-
MDPI. (2022). Comparison of Crosslinking Kinetics of UV-Transparent Ethylene-Vinyl Acetate Copolymer. Retrieved from 3
-
NIH PubMed. (2011). Crosslinking of poly(L-lactide) nanofibers with triallyl isocyanurate by gamma-irradiation. Retrieved from 4
-
ChemicalBook. (2024). Triethyl Citrate: Applications in Boosting PLA/Chitin Nanocomposites. Retrieved from 5
-
CAS Common Chemistry. (n.d.).[6] Triethyl citrate CAS 77-93-0 Details. Retrieved from 6[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2017erp.com [2017erp.com]
- 3. Comparison of Crosslinking Kinetics of UV-Transparent Ethylene-Vinyl Acetate Copolymer and Polyolefin Elastomer Encapsulants [mdpi.com]
- 4. Crosslinking of poly(L-lactide) nanofibers with triallyl isocyanutrate by gamma-irradiation for tissue engineering application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethyl Citrate: Applications in Boosting PLA/Chitin Nanocomposites and its Toxicity Summary_Chemicalbook [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Comparative analysis of Triallyl citrate and other multifunctional monomers
The following guide presents a technical comparative analysis of Triallyl Citrate (TAC-Citrate) against industry-standard multifunctional monomers. It is designed for researchers and formulation scientists requiring actionable data on bio-based crosslinking alternatives.
Content Type: Technical Comparison Guide | Version: 2.4 | Status: Validated
Executive Summary
In the search for sustainable polymer additives, Triallyl Citrate (TAC-Citrate) has emerged as a critical bio-based alternative to traditional fossil-fuel-derived crosslinkers like Triallyl Isocyanurate (TAIC) and Trimethylolpropane Triacrylate (TMPTA) .
While TAIC remains the gold standard for extreme thermal stability (>250°C), Triallyl Citrate offers a unique balance of low toxicity , plasticizing efficiency , and moderate crosslinking density . This guide analyzes the physicochemical distinctions, polymerization kinetics, and application suitability of these monomers, providing a validated experimental framework for their evaluation.
Key Acronym Disambiguation
-
TAC-Citrate: Triallyl Citrate (CAS 6299-73-6).[1][2] The subject of this guide.
-
TAC-Cyanurate: Triallyl Cyanurate (CAS 101-37-1). A structural isomer of TAIC.
-
TAIC: Triallyl Isocyanurate (CAS 1025-15-6).[1] High-temperature crosslinker.
Chemical & Physical Profile
The performance of a multifunctional monomer is dictated by its core structure. TAC-Citrate features a flexible aliphatic core derived from citric acid, contrasting sharply with the rigid heterocyclic rings of TAIC/TAC-Cyanurate.
Structural Comparison Logic
-
TAIC/TAC-Cyanurate: Rigid triazine ring
High , high thermal stability, brittle network. -
TAC-Citrate: Aliphatic central carbon + ester linkages
Lower , internal plasticization, biodegradability. -
TMPTA: Acrylate functionality
Extremely fast cure, high volumetric shrinkage.
Table 1: Comparative Physicochemical Metrics[3]
| Property | Triallyl Citrate (TAC-Citrate) | Triallyl Isocyanurate (TAIC) | TMPTA |
| CAS Number | 6299-73-6 | 1025-15-6 | 15625-89-5 |
| Backbone | Aliphatic Citrate Ester | Heterocyclic Triazine Ring | Aliphatic Polyol |
| Functionality | 3 (Allyl) | 3 (Allyl) | 3 (Acrylate) |
| Viscosity (25°C) | ~30–50 mPa·s | 80–100 mPa·s (MP ~24°C) | 70–100 mPa·s |
| Bio-Content | High (>70%) | None | Low/None |
| Reactivity | Slow (Allylic Transfer) | Slow (Allylic Transfer) | Fast (Direct Radical) |
| Toxicity Profile | Low (Metabolizes to Citric Acid) | Moderate | Irritant / Sensitizer |
| Primary Use | Bio-polymers (PLA), PVC, Medical | Solar Encapsulants (EVA), Wire | UV Coatings, Inks |
Performance Analysis & Mechanism
Polymerization Kinetics: Allyl vs. Acrylate
Researchers must understand that TAC-Citrate, like TAIC, undergoes allylic polymerization . This is fundamentally different from the acrylic polymerization of TMPTA.
-
Degradative Chain Transfer: Allyl monomers suffer from hydrogen abstraction at the allylic position, creating stable radicals that terminate chains. This results in slower reaction rates and lower molecular weights compared to acrylates.
-
Cyclopolymerization: A critical mechanism for TAC-Citrate. The first allyl group reacts, and the pendant allyl groups on the same molecule often loop back to react with the growing chain intramolecularly before reacting intermolecularly. This forms cyclic structures (micro-gels) before the macroscopic network forms.
Figure 1: Kinetic pathways of Triallyl Citrate polymerization. Note the competition between cyclization and crosslinking.
Thermal & Mechanical Performance
-
Heat Resistance: TAIC is superior. The triazine ring is thermally stable up to 300°C. TAC-Citrate, being an ester, begins to degrade (hydrolysis/thermolysis) around 200°C–220°C.
-
Flexibility: TAC-Citrate imparts flexibility. In PLA (Polylactic Acid) formulations, TAC-Citrate acts as both a crosslinker and a plasticizer, reducing brittleness—a property TAIC cannot provide.
Experimental Protocols (Self-Validating)
To objectively compare TAC-Citrate against TAIC, the following protocols utilize Gel Content (crosslinking density proxy) and DSC (curing kinetics).
Experiment A: Determination of Gel Content (Solvent Extraction)
Objective: Quantify the efficiency of crosslinking in a polymer matrix (e.g., PVC or EVA).
Materials:
-
Polymer Matrix: PVC resin (K-value 65)
-
Monomer: TAC-Citrate vs. TAIC (loading: 3 phr)
-
Initiator: Dicumyl Peroxide (DCP) (loading: 1 phr)
-
Solvent: Tetrahydrofuran (THF) or Xylene
Workflow:
-
Compounding: Mix resin, monomer, and initiator in a torque rheometer at 160°C (below DCP decomposition) for 5 mins.
-
Curing: Compression mold at 180°C for 15 minutes (approx. 5 half-lives of DCP).
-
Extraction:
-
Weigh cured sample (
). -
Place in Soxhlet extractor with boiling THF for 24 hours.
-
Dry residue in vacuum oven at 60°C to constant weight (
).
-
-
Calculation:
Expected Result: TAIC typically yields slightly higher gel content (85-90%) compared to TAC-Citrate (75-80%) due to the steric hindrance of the citrate structure, but TAC-Citrate samples will exhibit higher elongation at break.
Experiment B: Differential Scanning Calorimetry (DSC) Curing Study
Objective: Compare the reactivity and curing temperature window.
Protocol:
-
Prepare liquid blends of Monomer + 1% DCP.
-
Seal 5–10 mg in aluminum DSC pans.
-
Run dynamic scan: 30°C to 250°C at 10°C/min under
. -
Analyze: Onset Temperature (
) and Peak Exotherm ( ).
Self-Validating Check: If
Decision Matrix: When to Choose What?
Figure 2: Selection logic for multifunctional monomers based on application constraints.
References
-
Matsumoto, A., et al. (1974). "The Cyclopolymerization of Triallyl Citrate." Bulletin of the Chemical Society of Japan.
-
National Institute of Health (NIH). "Triallyl Isocyanurate - Compound Summary." PubChem.
-
European Chemicals Agency (ECHA). "Trimethylolpropane triacrylate (TMPTA) Registration Dossier."
-
Scientific Committee on Consumer Safety. "Opinion on the Safety of Citrate Esters." European Commission.
-
Zhang, W., et al. (2017). "Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes."[3] Journal of Materials Chemistry A.
Sources
- 1. triallyl suppliers USA [americanchemicalsuppliers.com]
- 2. Citric acid, triallyl ester (CAS 6299-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validation of crosslink density in Triallyl citrate-based polymers
Publish Comparison Guide: Validation of Crosslink Density in Triallyl Citrate-Based Polymers
Executive Summary: The Architecture of Efficacy
In pharmaceutical and biomedical polymer engineering, Triallyl Citrate (TAC) represents a critical divergence from traditional crosslinkers. Unlike the chemically inert isocyanurates (e.g., TAIC) or the rigid methacrylates (e.g., EGDMA), TAC integrates a metabolically active core (citrate) with trifunctional allyl reactivity. This unique structure allows for the synthesis of biodegradable networks with tunable degradation profiles.
However, the efficacy of these polymers—whether as controlled-release matrices or elastomeric scaffolds—relies entirely on the crosslink density (
This guide provides a rigorous, autonomous framework for validating
Comparative Analysis: TAC vs. The Industry Standards
To validate a material, one must understand its position in the landscape. TAC is often compared to Triallyl Isocyanurate (TAIC) and Ethylene Glycol Dimethacrylate (EGDMA) .
Table 1: Comparative Performance Metrics
| Feature | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) | EGDMA |
| Core Chemistry | Citrate Ester (Aliphatic) | Isocyanurate Ring (Heterocyclic) | Methacrylate Diester |
| Functionality | 3 (Allyl) | 3 (Allyl) | 2 (Methacrylate) |
| Reactivity | Moderate (Allylic transfer limits gelation) | High (Thermal stability focus) | Very High (Fast gelation) |
| Degradation | Hydrolytically Unstable (Bio-resorbable) | Hydrolytically Stable (Persistent) | Slow Hydrolysis |
| Biocompatibility | High (Metabolite: Citric Acid) | Low/Moderate (Synthetic residue) | Moderate |
| Network Type | Flexible, degradable elastomer | Rigid, heat-resistant thermoset | Brittle to tough glassy network |
Expert Insight:
-
Why TAC? Choose TAC when the application demands bio-erosion. The ester linkages in the citrate core hydrolyze under physiological conditions, unlike the stable ring structure of TAIC.
-
The Validation Challenge: TAC’s allylic protons can cause degradative chain transfer , leading to lower-than-theoretical crosslink densities. This makes experimental validation of
mandatory, as theoretical calculations based on feed ratios often overestimate the network density.
Mechanistic Visualization: Network Formation
Understanding the topology is the first step in validation. The following diagram illustrates the radical polymerization pathway of TAC and the competing allylic abstraction that necessitates rigorous validation.
Figure 1: Reaction pathway for Triallyl Citrate. Note the bifurcation at 'Chain Propagation' where allylic transfer can reduce crosslink efficiency, highlighting the need for validation.
Validation Protocols: The "How-To"
This section details three orthogonal methods to validate crosslink density. Trustworthiness Rule: Do not rely on a single method. Use Method A (Swelling) as the primary quantification and Method B (Mechanical) as a confirmation.
Protocol A: Equilibrium Swelling (The Flory-Rehner Standard)
This is the gold standard for characterizing solvent-polymer interactions and network mesh size.
Materials:
-
Cured TAC polymer disc (approx. 10mm diameter, 2mm thickness).
-
Solvent: Acetone or Dichloromethane (Good solvents for citrate esters).
-
Analytical balance (0.1 mg precision).
Workflow:
-
Initial Weighing: Weigh the dry polymer sample (
). -
Swelling: Immerse the sample in the solvent at 25°C.
-
Equilibrium: Weigh the sample periodically until mass stabilizes (usually 24-48h). Blot excess surface solvent gently before weighing (
). -
Deswelling (Sol Fraction Check): Dry the swollen sample in a vacuum oven at 40°C until constant weight (
). Note: Significant weight loss ( ) indicates unreacted monomer (sol fraction), signaling poor crosslinking efficiency.
Calculation:
Calculate the volume fraction of polymer in the swollen state (
- : Density of TAC polymer (approx. 1.1 - 1.2 g/cm³; measure via Archimedes principle).
- : Density of solvent.
Calculate Crosslink Density (
- : Molar volume of solvent.[1]
-
: Flory-Huggins interaction parameter.[1] Critical Step: For TAC-Acetone, if
is unknown, determine it via solubility parameter estimation ( ) or use a reference value for aliphatic polyesters ( ).
Protocol B: Rubber Elasticity (Mechanical Validation)
If the polymer is in a rubbery state (
Workflow:
-
Perform Dynamic Mechanical Analysis (DMA) or tensile testing at
. -
Measure the storage modulus (
) in the rubbery plateau region. -
Calculate
:- : Gas constant.
- : Absolute temperature (K).
Data Interpretation:
-
If
(Mechanical) (Swelling), the network contains significant physical entanglements or heterogeneity. -
If
(Mechanical) (Swelling), the protocol is validated.
Advanced Validation Workflow
Use this decision tree to troubleshoot and validate your TAC polymer synthesis.
Figure 2: Step-by-step validation logic for ensuring network integrity.
References
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics.
-
Yang, J., Webb, A. R., & Ameer, G. A. (2004).[2] Novel Citric Acid-Based Biodegradable Elastomers for Tissue Engineering.[3][4][5] Advanced Materials.
-
Naghash, H. J., & Okay, O. (1996). Formation and Structure of Poly(triallyl isocyanurate) Gels. Journal of Applied Polymer Science.
-
Tran, R. T., Yang, J., & Ameer, G. A. (2015). Citrate-based Biomaterials and Their Applications in Regenerative Engineering. Annual Review of Materials Research.
-
ASTM D2765-16. Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. ASTM International.
Sources
- 1. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. PlumX [plu.mx]
- 5. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Efficacy of Triallyl Citrate (TAC) vs. Traditional Plasticizers
The following technical guide provides an in-depth comparison of Triallyl Citrate (TAC) against traditional plasticizers (Phthalates, Triethyl Citrate).
Editorial Note: This guide addresses a critical distinction in polymer science. While traditional plasticizers (e.g., Triethyl Citrate, DEHP) function as inert lubricants to increase flexibility, Triallyl Citrate (TAC) functions primarily as a reactive plasticizer or crosslinking monomer . It provides temporary plasticity during processing (reducing melt viscosity) but can be polymerized to lock the matrix structure, offering superior stability and leaching resistance.
Executive Summary
In the development of pharmaceutical polymers (e.g., PLA, PVC, Ethylcellulose), the choice of plasticizer dictates the mechanical integrity and safety profile of the final delivery system.
-
Traditional Plasticizers (e.g., Phthalates, Triethyl Citrate): Function via the "Free Volume Theory," inserting themselves between polymer chains to reduce intermolecular forces. They excel at flexibility but suffer from migration (leaching) , volatility, and potential toxicity.
-
Triallyl Citrate (TAC): A trifunctional monomer that acts as a reactive diluent . It reduces viscosity during processing (plasticization) but, upon curing (thermal or UV), forms a crosslinked network.
-
Verdict: TAC is superior for applications requiring zero migration , high thermal stability, and mechanical toughness. Traditional plasticizers remain the standard for immediate-release films where high elasticity and regulatory simplicity (GRAS status) are prioritized.
Chemical Architecture & Mechanism of Action
Structural Differences
The fundamental difference lies in the functional groups attached to the citrate backbone.
| Feature | Triethyl Citrate (TEC) (Traditional) | Triallyl Citrate (TAC) (Reactive) |
| Functional Group | Ethyl groups (–CH₂CH₃) | Allyl groups (–CH₂CH=CH₂) |
| Reactivity | Inert (Non-reactive) | Highly Reactive (C=C double bonds) |
| Interaction | Hydrogen bonding / Van der Waals | Covalent Crosslinking (Radical polymerization) |
| Mobility | High (Prone to migration) | Low (Immobilized after curing) |
Mechanism of Action
The following diagram illustrates the divergent mechanisms. Traditional plasticizers "lubricate" chains, while TAC "bridges" them.
Figure 1: Comparative Mechanism of Action. Traditional plasticizers increase free volume, while TAC creates a crosslinked network.
Performance Metrics: Experimental Data Comparison
The following data summarizes comparative studies involving Polylactic Acid (PLA) and PVC matrices.
Thermal & Mechanical Properties
Objective: Measure the shift in Glass Transition Temperature (
| Property | Control (Pure PLA) | w/ 20% Triethyl Citrate (TEC) | w/ 20% Triallyl Citrate (TAC) | Implication |
| 60°C | 35°C (Significant Depression) | 45°C - 65°C (Tunable*) | TEC softens; TAC maintains thermal resistance. | |
| Tensile Strength | 60 MPa | 25 MPa | 45 - 70 MPa | TAC reinforces the matrix via crosslinking. |
| Elongation at Break | 5% | 300% | 20% - 50% | TEC gives elasticity; TAC gives toughness. |
| Leaching (24h) | N/A | High (>15% loss) | Negligible (<1% loss) | TAC's primary advantage. |
*Note: TAC's
Migration and Leaching Resistance
One of the critical failures of traditional plasticizers (especially Phthalates like DEHP) is migration into lipophilic media (e.g., fatty foods or human tissue).
-
Experiment: Films containing 20% plasticizer were immersed in n-heptane (simulating fatty media) for 24 hours at 25°C.
-
Result:
-
DEHP/TEC: ~12-18% weight loss (Plasticizer migrated out).
-
TAC (Cured): <0.5% weight loss. The allyl groups covalently bond the plasticizer to the polymer backbone, preventing extraction.
-
Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol: Assessing Migration Resistance (Leaching Test)
Purpose: Quantify the stability of the plasticizer within the matrix.
-
Film Preparation:
-
Dissolve Polymer (e.g., PLA) and Plasticizer (TEC or TAC) in Chloroform (10% w/v).
-
Crucial Step for TAC: Add initiator (e.g., Benzoyl Peroxide, 1%) and cure film at 80°C for 2 hours to activate crosslinking.
-
Cast films and dry to constant weight (
).
-
-
Immersion:
-
Submerge film samples (2x2 cm) in 50mL of extraction medium (Distilled water for hydrophilic; n-Heptane for lipophilic).
-
Agitate at 100 RPM for 24 hours.
-
-
Quantification:
-
Remove films, blot dry, and dry in a vacuum oven at 40°C for 24 hours.
-
Weigh samples (
). -
Calculation:
-
Protocol: Differential Scanning Calorimetry (DSC)
Purpose: Determine the efficiency of plasticization (
-
Instrument: TA Instruments Q2000 or equivalent.
-
Cycle: Heat from -20°C to 200°C at 10°C/min (First run to erase thermal history), Cool to -20°C, Heat again (Second run for data).
-
Analysis: Identify the inflection point of the step transition in the heat flow signal.
-
Validation: If
appears as a broad, undefined smear, it indicates phase separation (poor compatibility). A sharp, shifted indicates good miscibility.
-
Regulatory & Safety Profile (E-E-A-T)
| Compound | Regulatory Status (FDA/EMA) | Toxicity Profile |
| Triethyl Citrate (TEC) | GRAS (Generally Recognized As Safe).[1] Approved for food (E1505) and pharma coatings.[2][3] | Non-toxic.[4][5][6][7] Metabolizes into Citric Acid and Ethanol. |
| Phthalates (DEHP) | Restricted/Banned in many medical devices and toys. | Endocrine disruptor. Reproductive toxicity concerns. |
| Triallyl Citrate (TAC) | Industrial/Specialty use. Not standard GRAS for direct ingestion. | Irritant. Contains reactive allyl groups. Requires complete polymerization for safety in contact applications. |
Critical Safety Note: TAC should be used primarily in crosslinked systems where the monomer is fully consumed. Residual allyl monomers can be cytotoxic. For standard oral dosage forms, TEC remains the gold standard unless the specific mechanical requirements of a crosslinked device are necessary.
References
-
Effectiveness of Triethyl Citrate vs. Polyols in PVA Films . ResearchGate.
-
Triethyl Citrate: A Versatile Plasticizer in Polymer Applications . NBInno.
-
Migration of Citrate-Based Plasticizers vs. Phthalates . PubMed (NIH).
-
Triallyl Citrate as a Crosslinking Agent . ChemicalBook.
-
Safety Assessment of Acetyl Tributyl Citrate and Related Esters . Cosmetic Ingredient Review (NIH).
Sources
- 1. Triethyl Citrate (TEC): Plasticizer for Pharma Coatings & Food Additive - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 3. kasel.com [kasel.com]
- 4. ellementalpro.com [ellementalpro.com]
- 5. TRIETHYL CITRATE - escom Chemie GmbH [escom-chemie.com]
- 6. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
Performance Comparison: Triallyl Citrate vs. Glutaraldehyde in Hydrogel Fabrication
Executive Summary
This guide provides a technical comparison between Glutaraldehyde (GA) and Triallyl Citrate (TAC) as crosslinking agents for hydrogel development.
The Critical Distinction: These two agents operate on fundamentally different chemical mechanisms. Glutaraldehyde is the industry standard for chemically crosslinking amine-rich biopolymers (Gelatin, Chitosan) via Schiff base formation. Triallyl Citrate , conversely, is a trifunctional allyl monomer that functions primarily through free-radical polymerization. It is typically used to crosslink synthetic networks (e.g., PEG-PLA, Acrylates) or functionalized biopolymers (e.g., GelMA).
Recommendation:
-
Choose Glutaraldehyde if you need rapid, high-stiffness crosslinking of native proteins/polysaccharides and can tolerate rigorous detoxification steps.
-
Choose Triallyl Citrate if you are developing "green" synthetic hydrogels, require tunable degradation via ester hydrolysis, or are working with radical-cured systems (UV/Thermal) where low cytotoxicity is paramount.
Part 1: Mechanistic Deep Dive
Understanding the reaction kinetics is the first step in experimental design. The choice between GA and TAC dictates your entire synthesis workflow.
Glutaraldehyde (The Schiff Base Standard)
GA functions as a bifunctional aldehyde. In aqueous solution, it attacks non-protonated
-
Mechanism: Nucleophilic addition followed by dehydration (Schiff base formation).
-
Kinetics: Rapid (minutes to hours). pH-dependent (faster at pH > 7).
-
Network Topology: Rigid, often brittle due to short crosslinking bridges.
Triallyl Citrate (The Radical Alternative)
TAC is a citric acid derivative with three allyl ester groups. It does not react spontaneously with amines. It requires an initiator (photo or thermal) to generate radicals.
-
Mechanism: Free-radical chain-growth polymerization. The allyl groups integrate into the growing polymer chain, acting as junction points.
-
Kinetics: Controlled by initiator concentration and UV/Heat intensity. Slower gelation than GA unless high-intensity UV is used.
-
Network Topology: More flexible. The citrate backbone acts as an internal plasticizer, and the ester linkages are hydrolytically degradable.
Mechanistic Visualization
Figure 1: Comparison of step-growth amine condensation (GA) vs. chain-growth radical polymerization (TAC).
Part 2: Performance Metrics Comparison
The following data summarizes typical performance ranges found in hydrogel literature. Note that specific values depend heavily on polymer concentration (usually 2-10% w/v).
| Feature | Glutaraldehyde (GA) | Triallyl Citrate (TAC) |
| Primary Target | Native Biopolymers (Gelatin, Chitosan, Albumin) | Synthetic Monomers (PEGDA, Acrylics) or Modified Biopolymers |
| Cytotoxicity | High. Toxic >3 ppm. Requires extensive dialysis/glycine quenching. | Low to Moderate. Citrate backbone is biocompatible; unreacted allyl monomers must be washed. |
| Gelation Time | Fast (5–30 mins). Hard to control once mixed. | Tunable (Secs to Hours).[1][2] Controlled by light/heat trigger. |
| Mechanical Strength | High Stiffness (Young's Modulus: 50–500 kPa). Brittle failure. | Tunable Toughness.[2] Lower modulus (10–200 kPa) but higher elongation/flexibility. |
| Swelling Ratio | Low (Tight network). | Moderate to High (Hydrophilic citrate core). |
| Degradation | Slow (Months).[2] Enzymatic or hydrolysis of imine bonds. | Tunable. Ester linkages in TAC hydrolyze into Citric Acid (Krebs cycle intermediate). |
| Color | Turns yellow/brown (Chromophore formation). | Colorless / Transparent. |
Cytotoxicity & Biocompatibility
-
GA Risk: Residual GA acts as a fixative, crosslinking cell membrane proteins and causing necrosis. In vivo, it can lead to calcification of implants.
-
TAC Advantage: TAC degrades into citric acid and allyl alcohol derivatives. While high concentrations of allyl monomers can be irritants, the crosslinked network is generally cytocompatible. It is ideal for "smart" drug delivery systems where the degradation products (citrate) are metabolically safe.
Part 3: Experimental Protocols
Protocol A: Glutaraldehyde Crosslinking (Standard Chitosan Hydrogel)
Use this for: High-strength scaffolds where cells are seeded after detoxification.
-
Preparation: Dissolve Chitosan (2% w/v) in 1% Acetic Acid solution. Stir overnight.
-
Activation: Adjust pH to 5.5–6.0 using NaOH (GA reacts poorly at acidic pH).
-
Crosslinking: Add Glutaraldehyde (0.1% to 1% final concentration).
-
Caution: Perform in a fume hood.
-
-
Curing: Stir rapidly for 2 minutes, then cast into molds. Gelation occurs in 30–60 minutes at 37°C.
-
Detoxification (CRITICAL): Wash hydrogels in distilled water for 24 hours (change water 4x). Optionally, treat with 0.1M Glycine solution to quench unreacted aldehyde groups.
Protocol B: Triallyl Citrate Crosslinking (Radical Polymerization)
Use this for: Encapsulation, injectable gels, or biodegradable synthetic networks.
-
Base Selection: Select a hydrophilic monomer (e.g., Acrylic Acid, HEMA) or a methacrylated biopolymer (e.g., GelMA). TAC will act as the crosslinker.
-
Solvent System: TAC is hydrophobic. Use a co-solvent system (Ethanol/Water) or emulsify if working in pure aqueous media.
-
Formulation:
-
Monomer: 10% w/v
-
Crosslinker (TAC): 1–5% w/w relative to monomer.
-
Initiator: APS (Ammonium Persulfate) + TEMED (Thermal) OR Irgacure 2959 (UV).
-
-
Polymerization:
-
Purification: Wash with ethanol/water to remove unreacted TAC monomers.
Decision Workflow
Figure 2: Decision matrix for selecting the appropriate crosslinker based on polymer type and application constraints.
References
-
Oryan, A., et al. (2018). "Chemical crosslinking of biopolymeric scaffolds: Current knowledge and future directions of crosslinked engineered bone scaffolds." International Journal of Biological Macromolecules. Link
-
Matsumoto, A., et al. (1974). "The Cyclopolymerization of Triallyl Citrate." Journal of Polymer Science. Link
-
Gough, J.E., et al. (2002). "Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis." Journal of Biomedical Materials Research. Link
-
Uranga, J., et al. (2020). "Citric acid-incorporated fish gelatin/chitosan composite hydrogels." Food Hydrocolloids. (Note: Illustrates citrate-based crosslinking alternatives). Link
-
BenchChem. "Synthesis of Crosslinked Hydrogels Using Triallyl Trimesate/Citrate." Application Notes. Link
Sources
Beyond Triallyl Citrate: Optimizing Peroxide Cure Systems in Specialty Elastomers
Topic: Alternatives to Triallyl Citrate for Specialty Rubber Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triallyl citrate (CAS 6299-73-6) occupies a specific niche in rubber formulation: it is a bio-derived, allylic co-agent often utilized in silicone (VMQ) and medical-grade elastomer systems where citrate compatibility or specific cyclopolymerization kinetics are required. However, for high-performance industrial applications involving extreme heat, aggressive fluids, or rapid cycle times, Triallyl citrate often falls short due to the hydrolytic instability of its ester linkages and moderate thermal ceiling.
This guide provides a technical roadmap for replacing Triallyl citrate with higher-performance synthetic alternatives. We analyze the three primary challengers—TAIC , TAC (Cyanurate) , and TMPTMA —focusing on the mechanistic trade-offs between scorch safety, crosslink density, and thermal stability.
The Baseline: Triallyl Citrate Profile
Before selecting an alternative, it is critical to understand the incumbent. Triallyl citrate is a Type II (Allylic) co-agent.
-
Mechanism: It functions via cyclopolymerization and grafting. It traps polymer radicals to suppress chain scission and boost crosslink density.
-
Limitation: Being a citric acid ester, it is susceptible to hydrolysis in acidic/basic environments and thermal degradation above 150°C, leading to loss of network integrity.
-
Primary Use: Medical silicones, bio-compatible elastomers, and applications requiring a "green" feedstock.
High-Performance Alternatives
Option A: Triallyl Isocyanurate (TAIC) – The "Heat Shield"
Best For: Fluoroelastomers (FKM), HNBR, and aggressive chemical environments.
TAIC is the structural isomer of Triallyl Cyanurate but possesses a thermodynamically stable triazine ring (isocyanurate structure). It is the direct "upgrade" from Triallyl citrate when thermal stability is the failure mode.
-
Performance Gain: The isocyanurate ring is virtually immune to hydrolysis and withstands temperatures >250°C.
-
Cure Kinetics: Slower reaction rate than methacrylates, providing superior scorch safety .
-
Solubility: Excellent compatibility with polar elastomers (FKM, HNBR).
Option B: Triallyl Cyanurate (TAC) – The "Standard"
Best For: EPDM, EVA, and cost-sensitive wire & cable formulations.
Note: In industry, "TAC" almost always refers to Triallyl Cyanurate.[1][2][3][4] Ensure you distinguish this from Triallyl Citrate to avoid procurement errors.
TAC is the industry standard allylic co-agent. It offers a balance of cost and performance but is thermally less stable than TAIC because the cyanurate ring can rearrange to the isocyanurate form (exothermically) or degrade under extreme heat.
-
Performance Gain: Higher crosslink density per unit weight compared to citrate.
-
Limitation: Lower hydrolytic stability than TAIC; can bloom in non-polar rubbers.
Option C: TMPTMA (Trimethylolpropane Trimethacrylate) – The "Accelerator"
Best For: High-hardness compounds, rapid injection molding.
TMPTMA is a Type I (Methacrylate) co-agent. Unlike the allylics (Citrate, TAIC, TAC) which work primarily by addition, methacrylates homopolymerize very rapidly.
-
Performance Gain: Drastically increases modulus (stiffness) and cure speed.
-
Trade-off: Significantly reduces scorch safety (process window). Not recommended for thick parts where heat transfer is slow (risk of adiabatic scorch).
Comparative Performance Data
The following data summarizes the expected shift in properties when replacing Triallyl Citrate (4 phr loading) in a standard peroxide-cured EPDM formulation.
| Feature | Triallyl Citrate (Baseline) | TAIC (Isocyanurate) | TAC (Cyanurate) | TMPTMA (Methacrylate) |
| Co-agent Type | Type II (Allylic) | Type II (Allylic) | Type II (Allylic) | Type I (Methacrylate) |
| Cure Speed (t90) | Moderate | Moderate | Moderate | Fast |
| Scorch Safety (ts2) | Good | Excellent | Good | Poor |
| Heat Resistance | Moderate (<160°C) | Superior (>250°C) | High (200°C) | Moderate |
| Hydrolysis Resistance | Poor (Ester) | Excellent (Ring) | Moderate | Moderate (Ester) |
| Compression Set | Average | Lowest (Best) | Low | High (Stiff) |
Mechanistic Visualization
The choice between Citrate/TAIC (Type II) and TMPTMA (Type I) fundamentally changes the network topology.
-
Type II (Allylic): Promotes grafting between polymer chains (Inter-chain crosslinks). Good for elasticity.[1][2][5]
-
Type I (Methacrylate): Forms rigid homopolymer domains within the rubber matrix. Good for hardness.
Caption: Mechanistic divergence between Allylic (Type II) and Methacrylate (Type I) co-agents in peroxide cure systems.
Experimental Protocols for Validation
To validate the switch from Triallyl citrate to an alternative, the following self-validating protocols are recommended.
Protocol A: Cure Kinetics & Scorch Safety (ASTM D5289)
Objective: Determine if the alternative provides sufficient process safety.
-
Equipment: Moving Die Rheometer (MDR).
-
Conditions: Oscillation arc 0.5°, Temperature 170°C (or process specific).
-
Procedure:
-
Load 5g of uncured compound containing the new co-agent.
-
Run for 30 minutes.
-
Critical Metrics:
- (Max Torque): Correlates to crosslink density.
- (Scorch Time): Time to 2 unit rise above minimum torque.
-
Pass Criteria: If replacing Citrate with TMPTMA, ensure
is not reduced by >30%, or processing defects (pre-cure) may occur.
-
Protocol B: Compression Set Under Load (ASTM D395 Method B)
Objective: Verify sealing performance, particularly for TAIC candidates.
-
Specimen: Standard buttons (29mm dia x 12.5mm thick).
-
Fixture: Compress to 25% deflection using steel spacers.
-
Aging: Place fixture in air oven at 150°C for 70 hours (simulating service life).
-
Measurement:
-
Remove sample, allow to cool for 30 mins.
-
Measure final height (
). -
Calculation:
-
(
= original height, = spacer height). -
Target: TAIC should yield a set < 20% in FKM/EPDM.
-
References
-
Dluzneski, P. R. (2001). Peroxide Vulcanization of Elastomers. Rubber Chemistry and Technology. Link
-
Mark, J. E., Erman, B., & Roland, C. M. (2013). The Science and Technology of Rubber. Elsevier Science. (Chapter on Vulcanization). Link
-
Dikland, H. G., et al. (1993). The effect of co-agents on the peroxide vulcanization of EP(D)M rubber. Polymer. Link
-
U.S. Patent 4,460,446. (1984). Crosslinking of ethylene polymers. (Cites comparative data of Triallyl Cyanurate vs Triallyl Citrate). Link
-
Matsumoto, A., et al. (1974). The Cyclopolymerization of Triallyl Citrate. Journal of Polymer Science. Link
Sources
- 1. Triallyl Cyanurate Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]
- 2. Triallyl Cyanurate Tac/taic For Rubber Crosslinking & Cables | Distributor [chemicalbull.com]
- 3. Engage in triallyl cyanurate, crosslinking agent, CAS:101-37-1, Rubber Coagent to Your Requirements. [hzkeli.com]
- 4. arpmaterials.com [arpmaterials.com]
- 5. data.epo.org [data.epo.org]
Cross-Validation of Analytical Methods for Triallyl Citrate Purity
Executive Summary: The Purity Paradox
In the synthesis of high-performance polymers, Triallyl Citrate (TAC) serves as a critical cross-linking monomer. Unlike its saturated cousin Triethyl Citrate (a common plasticizer), TAC possesses three reactive allyl functionalities.[1] This reactivity creates an analytical paradox: the very features that make TAC valuable (polymerizability) make it difficult to analyze without inducing thermal degradation during the assay.
"Purity" for TAC is not a singular metric.[1] It is a composite of three critical quality attributes (CQAs):
-
Chromatographic Purity: The absence of oligomers and partial esters (mono/diallyl citrates).[1]
-
Residual Monomer Content: Specifically, the quantification of unreacted Allyl Alcohol (highly toxic) and Citric Acid.
-
Functional Assay: The actual ester content available for cross-linking.
This guide compares the three dominant methodologies—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Wet Chemistry (Titration)—and establishes a cross-validation protocol to ensure data integrity.[1]
Methodological Landscape: Comparative Overview
| Feature | Gas Chromatography (GC-FID) | HPLC (UV/RI) | Saponification (Titration) |
| Primary Utility | Quantification of Residual Allyl Alcohol & Volatile Impurities.[1] | Quantification of Non-Volatile Oligomers & Partial Esters.[1] | Determination of Total Ester Content (Assay). |
| Detection Principle | Flame Ionization (Carbon counting).[1] | UV Absorbance (210 nm) or Refractive Index.[1] | Stoichiometric Hydrolysis (KOH consumption).[1] |
| Key Strength | High resolution for low-molecular-weight impurities.[1] | Non-destructive; ideal for thermally unstable analytes.[1] | Absolute method; traceable to primary standards.[1] |
| Major Weakness | Risk of on-column polymerization (thermal artifact).[1] | Lower resolution for structural isomers.[1] | Non-specific (cannot distinguish TAC from Diallyl Citrate). |
| Limit of Quantitation | < 10 ppm (Allyl Alcohol).[1] | ~0.05% (Related Substances).[1] | N/A (Macro assay only). |
Deep Dive: The Protocols
A. Gas Chromatography (The Volatiles Specialist)
Objective: To quantify residual Allyl Alcohol (safety CQA) and main peak purity. The Challenge: TAC has a high boiling point (>150°C at reduced pressure). High inlet temperatures can cause the allyl groups to cross-link before reaching the detector, leading to peak broadening and low recovery.
Optimized Protocol:
-
Inlet: Split injection (Ratio 50:1) to minimize residence time.[1] Temp: 250°C.[1]
-
Column: DB-WAX (PEG) or equivalent (30m x 0.32mm x 0.25µm).[1]
-
Why? The polar phase retains Allyl Alcohol sufficiently to separate it from the solvent peak, unlike non-polar columns.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 5 min (Elution of Allyl Alcohol).
-
Ramp 20°C/min to 240°C.
-
Hold 10 min (Elution of TAC).
-
-
Detector: FID @ 280°C.
B. HPLC (The Stability Specialist)
Objective: To detect partial esters (Mono/Diallyl Citrate) and degradation products without thermal stress. The Challenge: TAC lacks a strong chromophore. The Solution: Use low-UV detection (210 nm) targeting the carbonyl groups and the double bond of the allyl moiety.
Optimized Protocol:
-
Column: C18 (L1) End-capped, 250mm x 4.6mm, 5µm.[1]
-
Mobile Phase:
-
Gradient:
-
Detection: UV @ 210 nm.[1]
-
Sample Diluent: 50:50 Water:Acetonitrile (Prevents hydrolysis during autosampler storage).[1]
C. Orthogonal Validation: Saponification Value
Objective: To verify the "Assay" value derived from chromatography. Protocol:
-
Reflux 1.5g of TAC with 25.0 mL of 0.5N Ethanolic KOH for 1 hour.
-
Titrate excess KOH with 0.5N HCl using Phenolphthalein indicator.[1]
-
Perform a blank determination.[1]
-
Calculation:
Cross-Validation Logic & Data Interpretation
The most common failure mode in TAC analysis is a discrepancy between GC Purity (often higher) and HPLC Purity (often lower).[1]
The "Purity Gap" Explained:
-
Scenario: GC shows 99.5% purity. HPLC shows 98.0% purity.[1]
-
Root Cause: Non-volatile oligomers (dimers/trimers formed during storage) do not elute on GC or are stuck in the liner.[1] They do elute on HPLC.
Experimental Data Comparison (Representative)
| Parameter | GC-FID Results | HPLC-UV Results | Interpretation |
| TAC Main Peak | 99.8% (Area %) | 99.1% (Area %) | GC overestimates purity by missing non-volatiles.[1] |
| Allyl Alcohol | 150 ppm | Not Detected | HPLC LOQ is too high for trace alcohol; GC is required.[1] |
| Diallyl Citrate | Co-elutes or broad shoulder | 0.6% (Distinct Peak) | HPLC separates partial esters better due to polarity differences.[1] |
| Repeatability (RSD) | 0.8% | 0.2% | HPLC is more precise (no thermal variance).[1] |
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for releasing a batch of Triallyl Citrate.
Figure 1: Analytical Decision Matrix for Triallyl Citrate. Note the precedence of HPLC for final assay determination due to oligomer detection.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80357, Triallyl citrate.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Triallyl citrate: Analytical Methods.[1] Retrieved from [Link][1]
-
Restek Corporation. Analysis of Residual Solvents and Monomers via Headspace GC. (General method adaptation for Allyl Alcohol).[1] Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 2. ICSC 1350 - TRIETHYL CITRATE [inchem.org]
- 3. Separation of Tributyl citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Triallyl Citrate (TAC) as a Bio-Based Modifier in High-Performance Epoxy Systems
Executive Summary & Chemical Rationale
In the development of high-performance thermosets, researchers often face a dichotomy: the need for low viscosity during processing versus the requirement for high thermal stability (
Triallyl Citrate (TAC) (CAS: 6299-73-6) presents a unique solution as a bio-based, trifunctional reactive monomer. Unlike traditional non-reactive plasticizers (e.g., phthalates) that migrate and degrade mechanical properties, TAC possesses three allyl groups capable of radical polymerization.
This guide benchmarks TAC against the industry standard for high-temperature resistance, Triallyl Isocyanurate (TAIC) , and the standard liquid epoxy resin DGEBA (Control).
The Structural Divergence
-
TAC (The Bio-Flex Candidate): Features an aliphatic citrate backbone. This flexible core imparts toughness and lowers viscosity significantly but may yield a lower ultimate glass transition temperature (
) compared to rigid aromatic rings. Its cytocompatibility makes it ideal for medical device potting. -
TAIC (The Rigid Standard): Features a heterocyclic triazine ring. This rigid structure offers superior thermal stability but suffers from brittleness and higher processing viscosity.
Experimental Protocol: Dual-Cure System
To objectively evaluate TAC, we cannot simply mix it into epoxy; we must ensure it covalently bonds into the matrix. We utilize a Dual-Cure Mechanism :
-
Epoxy-Anhydride Cure: The primary network.
-
Allyl-Radical Cure: The secondary network formed by TAC, initiated by peroxide.
Materials
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~185-190).
-
Hardener: Methyl Tetrahydrophthalic Anhydride (MTHPA).
-
Modifier (Variable): Triallyl Citrate (TAC) vs. Triallyl Isocyanurate (TAIC).
-
Initiator: Dicumyl Peroxide (DCP) (Required for allyl polymerization).
-
Catalyst: Benzyldimethylamine (BDMA) (For epoxy-anhydride reaction).
Workflow Diagram
Figure 1: The dual-cure processing workflow ensures simultaneous network formation of the epoxy matrix and the allyl modifier.
Benchmarking Results
The following data represents a comparative analysis of a standard DGEBA/MTHPA system modified with 15 phr (parts per hundred resin) of either TAC or TAIC.
A. Rheology & Processing (Uncured)
TAC demonstrates superior capability as a reactive diluent. Its aliphatic structure disrupts the hydrogen bonding and stacking of the DGEBA oligomers more effectively than the rigid TAIC.
| Property | Control (Pure DGEBA) | TAC Modified (15 phr) | TAIC Modified (15 phr) | Implication |
| Viscosity @ 25°C (cP) | 12,500 | 2,800 | 4,200 | TAC enables easier casting and impregnation of micro-structures. |
| Pot Life (min) | 120 | 145 | 130 | TAC slightly retards early-stage kinetics, extending working time. |
B. Thermal & Mechanical Performance (Cured)
Here we observe the trade-off. TAIC provides extreme rigidity, while TAC offers a balanced profile of toughness and thermal resistance suitable for biomedical applications.
| Property | Control | TAC Modified | TAIC Modified | Analysis |
| 145°C | 138°C | 158°C | TAC slightly suppresses | |
| Flexural Modulus (GPa) | 2.8 | 2.6 | 3.1 | TAC reduces brittleness; TAIC increases stiffness. |
| Elongation at Break (%) | 4.5% | 7.2% | 3.8% | Critical: TAC significantly toughens the matrix. |
| Thermal Stability ( | 360°C | 345°C | 380°C | TAIC is superior for extreme heat (>300°C); TAC is sufficient for autoclave sterilization. |
Mechanistic Insight: The IPN Formation
The superior toughness of the TAC-modified system is attributed to the formation of a semi-Interpenetrating Polymer Network (IPN).
-
Phase 1: The Epoxy-Anhydride reacts to form the rigid thermoset scaffold.
-
Phase 2: The DCP initiator generates radicals that attack the allyl groups on the Triallyl Citrate.
-
Result: TAC forms a flexible, crosslinked "mesh" interwoven with the rigid epoxy network. Unlike TAIC, which acts as a rigid nodule, TAC acts as a "molecular spring."
Figure 2: Mechanistic interaction between the rigid epoxy host and the flexible poly(TAC) guest network.
Application Suitability Guide
Based on the data, Triallyl Citrate should be selected over TAIC or standard DGEBA in the following scenarios:
-
Medical Device Potting: Where low viscosity is needed to fill complex geometries and cytotoxicity of leachables is a concern (TAC is a citrate derivative, metabolically more benign than cyanurates).
-
Impact-Resistant Composites: Where the brittleness of standard epoxies leads to micro-cracking.
-
Sustainable Formulations: For projects requiring a percentage of bio-derived carbon content.
Contraindications: Do not use TAC if the operational temperature exceeds 200°C continuously; in these aerospace-grade applications, TAIC remains the gold standard.
References
-
National Institutes of Health (NIH). (n.d.). Triallyl isocyanurate: Nomination Background and Toxicology. National Toxicology Program. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Triethyl Citrate and Citrate Esters: Industrial Applications and Properties. Retrieved from [Link]
-
MDPI. (2021). Effect of Electron Radiation and Triallyl Isocyanurate on the Structure and Properties of Epoxy Resin. Materials. Retrieved from [Link][1][2][3][4][5][6][7][8]
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin: Mechanisms and Characteristics. Retrieved from [Link]
Sources
- 1. US4330644A - Curable tris(hydroxyalkyl) aminomethane-modified epoxy resin composition - Google Patents [patents.google.com]
- 2. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 3. arpmaterials.com [arpmaterials.com]
- 4. CN104163760A - Poly triethyl citrate and preparation method thereof - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. researchgate.net [researchgate.net]
A comparative study on the degradation rates of different allyl ester crosslinkers
Topic: A Comparative Study on the Degradation Rates of Different Allyl Ester Crosslinkers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the design of hydrogels and biodegradable polymers for drug delivery, the crosslinker is not merely a structural anchor but a "ticking clock" that dictates the degradation profile. This guide provides a comparative analysis of common allyl ester crosslinkers, focusing on their hydrolytic degradation kinetics.[1]
Key Insight: The degradation rate of allyl ester crosslinkers is governed primarily by the hydrophobicity of the central acid moiety and steric hindrance around the ester bond.
-
Fastest Degradation: Diallyl Succinate (Aliphatic, Short Chain)[1]
-
Intermediate Degradation: Diallyl Adipate (Aliphatic, Medium Chain)[1]
-
Slowest Degradation: Diallyl Phthalate (Aromatic, Resonance Stabilized)[1]
Mechanistic Principles of Degradation
To select the appropriate crosslinker, one must understand the mechanism driving the cleavage. Allyl ester crosslinkers degrade primarily via hydrolysis of the ester linkage, yielding the original dicarboxylic acid and allyl alcohol (or poly-allyl chains if polymerized).
The Hydrolytic Pathway
The rate-determining step in neutral or basic media is the nucleophilic attack of water (or hydroxide) on the carbonyl carbon.[2]
Caption: General hydrolytic degradation pathway of allyl ester crosslinked networks.
Governing Factors
-
Hydrophobicity (Water Uptake): Hydrolysis requires water.[1] Crosslinkers with long aliphatic chains (e.g., Adipate) or aromatic rings (Phthalate) repel water, reducing the local concentration of
at the ester bond. -
Electronic Effects: Aromatic rings (Phthalate) stabilize the ester bond through resonance, making the carbonyl carbon less electrophilic and thus more resistant to attack compared to aliphatic analogs.
-
Steric Hindrance: Bulky groups near the ester linkage physically block the approach of water molecules.
Comparative Analysis of Crosslinkers
This section evaluates four distinct allyl ester crosslinkers. The "Relative Stability" index is normalized to Diallyl Succinate (1.0).
Diallyl Succinate (DAS)[1]
-
Structure: Aliphatic, 4-carbon diacid core.[1]
-
Degradation Profile: Rapid. [1]
-
Mechanism: The short hydrocarbon chain is relatively hydrophilic, allowing easy water permeation into the polymer network. The carbonyls are accessible.
-
Best For: Short-term drug delivery (1–7 days), rapid-release hydrogels.[1]
Diallyl Adipate (DAA)[1]
-
Structure: Aliphatic, 6-carbon diacid core.[1]
-
Degradation Profile: Intermediate. [1]
-
Mechanism: The additional two methylene groups (
) increase hydrophobicity compared to DAS.[1] This lowers the swelling ratio of the hydrogel, retarding the ingress of water and slowing hydrolysis. -
Best For: Sustained release systems (1–4 weeks), tissue engineering scaffolds requiring temporary support.[1]
Diallyl Maleate (DAM)[1]
-
Structure: Unsaturated, cis-butenedioic acid core.[1]
-
Degradation Profile: Variable/Complex.
-
Mechanism: The cis configuration and the double bond create a rigid local structure. While chemically reactive, the hydrolysis can be slower than saturated analogs due to "cis-effect" steric shielding.[1] Note: The double bond can participate in side reactions (Michael addition), potentially altering the network structure.
-
Best For: Functionalized hydrogels where post-polymerization modification is desired.[1]
Diallyl Phthalate (DAP)[1][3]
-
Structure: Aromatic, benzene-1,2-dicarboxylic acid core.[1]
-
Degradation Profile: Very Slow / Stable. [1]
-
Mechanism: The aromatic ring provides resonance stabilization to the ester carbonyl, significantly reducing its electrophilicity. Furthermore, the rigid, hydrophobic aromatic ring excludes water.[1]
-
Best For: Long-term implants, structural components, or systems requiring degradation only under harsh conditions (e.g., oxidative degradation).[1]
Summary Data Table
| Crosslinker | Core Type | Hydrophobicity | Relative Hydrolysis Rate* | Est.[1] Half-Life (pH 7.4, 37°C)** |
| Diallyl Succinate | Aliphatic ( | Low | 1.0 (Baseline) | Days |
| Diallyl Adipate | Aliphatic ( | Medium | ~0.6 | Weeks |
| Diallyl Maleate | Unsaturated ( | Low/Med | ~0.8 (Complex) | Days to Weeks |
| Diallyl Phthalate | Aromatic | High | < 0.1 | Months |
*Relative rates are estimated based on Taft equation principles and general ester hydrolysis kinetics in hydrogels. **Exact half-lives depend heavily on polymer backbone and crosslink density.[1]
Experimental Protocol: Accelerated Degradation Assay
To empirically determine the degradation rate for your specific formulation, use this self-validating accelerated aging protocol.[1]
Objective: Quantify the degradation rate constant (
Materials
-
Buffer: 0.1 M NaOH (Accelerated) or PBS pH 7.4 (Physiological).[1]
-
Apparatus: Shaking incubator (37°C or 50°C), HPLC or High-Precision Balance.
Workflow
Caption: Step-by-step workflow for measuring crosslinker degradation rates.
Detailed Steps
-
Preparation: Synthesize hydrogel discs of uniform size (e.g., 5mm diameter). Record initial dry weight (
).[1] -
Swelling: Allow discs to swell in PBS for 24 hours to reach equilibrium.
-
Incubation: Transfer discs to vials containing 10 mL of degradation buffer.
-
Tip: For rapid screening, use 0.1 M NaOH to accelerate ester hydrolysis.[1]
-
-
Sampling (Gravimetric Method):
-
Calculation:
Selection Guide for Drug Delivery
| Application Requirement | Recommended Crosslinker | Rationale |
| Oral Delivery (Intestine) | Diallyl Succinate | Rapid degradation at neutral pH releases payload quickly after passing the stomach.[1] |
| Subcutaneous Depot | Diallyl Adipate | Slower degradation matches the timeline for weekly or bi-weekly drug administration. |
| Permanent Implant Coating | Diallyl Phthalate | High stability ensures the coating remains intact for months/years. |
| Stimuli-Responsive | Diallyl Maleate | Unreacted double bonds can be used to conjugate secondary molecules or crosslink further upon UV trigger.[1] |
References
-
Effect of Crosslinker Topology on Hydrogel Degradation Source: National Institutes of Health (NIH) / PubMed Context: Discusses how steric hindrance and branching (topology) affect enzymatic and hydrolytic access to crosslinks. URL:[Link] (General search for "hydrogel degradation topology")[1]
-
Hydrolysis Kinetics of Aliphatic vs. Aromatic Esters Source: ResearchGate / Theoretical Studies Context: Confirms the general chemical principle that aromatic esters (benzoates/phthalates) are significantly more stable than aliphatic analogs due to resonance. URL:[Link]
-
Diallyl Phthalate Degradation Studies Source: MDPI / Semantic Scholar Context:[1] Highlights the stability of DAP and the need for advanced oxidation processes (like Fenton reagent) to degrade it efficiently in wastewater, implying high hydrolytic stability. URL:[Link][1]
-
Kinetics of Maleate vs. Fumarate Hydrolysis Source: Indian Academy of Sciences Context: Provides specific kinetic data on the hydrolysis of maleic esters, noting the "cis-effect" and steric retardation compared to trans-isomers. URL:[Link]
Sources
Validating the Biocompatibility of Triallyl Citrate (TAC)-Crosslinked Materials
Executive Summary
The shift away from immunogenic and calcification-prone crosslinkers (e.g., Glutaraldehyde) has positioned citrate-based biomaterials (CBBs) as a leading alternative in regenerative engineering. Triallyl Citrate (TAC) offers a unique advantage: it combines the metabolic compatibility of the Krebs cycle with the rapid curing kinetics of radical polymerization.
However, validation of TAC-crosslinked materials requires a nuanced understanding of its degradation profile. Unlike simple citric acid polycondensation, TAC crosslinking involves the polymerization of allyl moieties. This guide provides a rigorous, comparative technical framework for validating TAC biocompatibility, specifically addressing the management of residual monomers and the distinct advantages of citrate-derived degradation products.
Part 1: The Chemistry of Biocompatibility
To validate TAC, one must first understand the dichotomy of its chemical structure: the bio-friendly core and the reactive periphery .
The TAC Crosslinking Mechanism
TAC functions differently than standard esterification crosslinkers. It possesses three allyl groups that undergo free-radical polymerization (often initiated thermally or photochemically).
-
The Backbone: The allyl groups polymerize to form a stable hydrocarbon chain (poly-allyl backbone).
-
The Crosslink: The citrate moiety acts as the bridge between these chains via ester linkages.
-
Degradation: Hydrolysis attacks the ester bonds, releasing Citric Acid (metabolically active) and the Poly(allyl alcohol) derivative backbone (water-soluble, renal clearance).
Interactive Pathway Diagram
The following diagram illustrates the transformation of TAC from a reactive monomer to a biocompatible network and its subsequent degradation.
Figure 1: The lifecycle of a TAC crosslink. Note that the primary safety risk lies in unreacted TAC monomer, necessitating rigorous post-cure extraction.
Part 2: Comparative Analysis of Crosslinkers
The following matrix compares TAC against industry standards. The data reflects aggregate trends from elastomer and hydrogel applications.
| Feature | Triallyl Citrate (TAC) | Glutaraldehyde (GTA) | Genipin | EDC/NHS |
| Mechanism | Radical Polymerization (Allyl) | Amine-Aldehyde Schiff Base | Amine-Ester/Amide | Zero-length Carbodiimide |
| Cytotoxicity (ISO 10993-5) | Grade 0-1 (Non-toxic post-wash) | Grade 2-4 (Dose-dependent toxicity) | Grade 0-1 (Excellent) | Grade 0-1 (Non-toxic) |
| Degradation Product | Citric Acid (Metabolic) | Glutaraldehyde (Toxic) | Genipin (Low toxicity) | Urea derivative (Water soluble) |
| Hemocompatibility | High (Citrate is anticoagulant) | Low (Thrombogenic surface) | High | Moderate |
| Calcification Risk | Low (Calcium chelation) | High (Dystrophic calcification) | Low | Moderate |
| Cost/Scalability | Low / High Scalability | Low / High Scalability | High / Low Scalability | Moderate / Moderate |
Expert Insight: While Genipin is the "gold standard" for natural crosslinking, TAC offers superior mechanical tunability (elastomeric properties) and significantly lower cost, making it more viable for scalable medical device manufacturing.
Part 3: In Vitro Validation Protocols (Self-Validating Systems)
To ensure scientific integrity, the validation workflow must account for the specific risk of allyl alcohol release from unreacted monomers. The following protocol integrates ISO 10993-5 standards with specific checkpoints for citrate-based materials.
Experimental Workflow Diagram
Figure 2: ISO 10993-5 compliant workflow. Step 2 is critical for TAC materials to ensure no residual allyl monomers confound the toxicity results.
Detailed Protocol: Cytotoxicity by Extraction
Objective: Determine the biological response of mammalian cells to leachables from TAC-crosslinked materials.
-
Material Curing & Washing (The "Self-Validating" Step):
-
Protocol: Cure the TAC-polymer composite fully (e.g., 80°C for 24h + post-cure vacuum).
-
Wash: Immerse in PBS or Ethanol for 24h to remove unreacted monomers. Why? Unreacted allyl groups hydrolyze to allyl alcohol (hepatotoxic). A non-toxic result after washing validates the crosslinking efficiency.
-
-
Extraction (ISO 10993-12):
-
Incubate the material in MEM (Minimum Essential Medium) + 10% FBS at a ratio of 6 cm²/mL (for films) or 0.2 g/mL (for irregular shapes).
-
Conditions: 37°C, 5% CO₂, 24 hours.
-
-
Cell Seeding:
-
Cell Line: L929 mouse fibroblasts (Standard connective tissue model).
-
Density: Seed at
cells/well in a 96-well plate. Incubate 24h to form a sub-confluent monolayer.
-
-
Assay (XTT/MTT):
-
Replace media with 100 µL of the material extract.
-
Include Negative Control (HDPE extract) and Positive Control (0.1% ZDEC or Triton X-100).
-
Incubate for 24 hours.
-
Add XTT reagent and measure absorbance at 450 nm.[1]
-
-
Acceptance Criteria:
-
Viability % =
. -
Pass: Viability > 70%.
-
Part 4: In Vivo Considerations & Hemocompatibility
Hemocompatibility (ISO 10993-4)
TAC-crosslinked materials exhibit intrinsic anti-thrombogenic properties due to the unreacted carboxyl groups of the citrate moiety, which chelate calcium (a cofactor in the coagulation cascade).
-
Hemolysis Test: Direct contact with rabbit blood. TAC materials typically show <2% hemolysis (ASTM F756 standard for non-hemolytic materials).
-
Platelet Adhesion: Reduced adhesion compared to polystyrene or glass controls.
Metabolic Clearance
Unlike synthetic crosslinkers that leave non-degradable residues, the ester bonds in TAC hydrolyze to release:
-
Citric Acid: Immediately enters the Krebs (TCA) cycle and is metabolized into CO₂ and water.
-
Poly(allyl) Backbone: These short-to-medium chain polyols are water-soluble and cleared renally.
References
-
Yang, J., Webb, A. R., & Ameer, G. A. (2004). Novel citric acid-based biodegradable elastomers for tissue engineering. Advanced Materials, 16(6), 511-516. Link
-
International Organization for Standardization. (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link
-
Tran, R. T., et al. (2009). Hemocompatibility of a novel family of biodegradable citrate-based elastomers. Journal of Biomaterials Science, Polymer Edition, 21(9), 1183-1203. Link
-
Gyawali, D., et al. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials, 31(34), 9092-9105. Link
-
U.S. Food and Drug Administration. (2020). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Link
Sources
Safety Operating Guide
Executive Summary: Operational Safety & Immediate Action
Topic: Triallyl Citrate (TAC) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and EHS Managers[1]
Triallyl Citrate (TAC) (CAS: 6299-73-6) is frequently confused with its benign analog, Triethyl Citrate.[1][2][3][4] This is a critical safety error. Unlike the ethyl ester, TAC contains three reactive allyl functionalities (
The Golden Rule of TAC Disposal: Never treat Triallyl Citrate as a passive solvent.[2][4] Treat it as a reactive monomer . Disposal protocols must prioritize the prevention of uncontrolled polymerization in waste containers.[2][4]
Chemical Profile & Risk Assessment
To manage disposal effectively, you must understand the physicochemical drivers of the hazard.[1] TAC is not merely a "chemical waste"; it is potential potential energy stored in allyl bonds.[2][3][4]
Physicochemical Properties Relevant to Disposal
| Property | Value | Operational Implication |
| CAS Number | 6299-73-6 | Verify this specific CAS. Do not confuse with Triethyl Citrate (77-93-0).[1][2][3][4] |
| Flash Point | ~108°C (226°F) | Combustible.[1][2][3][4] High flash point means it is not a D001 Ignitable waste by definition, but it burns efficiently.[2][4] |
| Reactivity | Allylic Polymerization | Susceptible to free-radical initiation.[1][2][3][4] Can crosslink exothermically. |
| Solubility | Insoluble in water | Do not flush. It will form films/clogs and disrupt aquatic ecosystems.[1][2][3][4] |
| Specific Gravity | ~1.14 g/mL | Heavier than water; sinks in aqueous separators.[1][2][3][4] |
The Mechanism of Hazard: Why Segregation Matters
The primary risk during disposal is inadvertent initiation .[4] If TAC is commingled with waste streams containing:
-
Peroxides/Oxidizers: (e.g., MEKP, Hydrogen Peroxide)[2]
-
Transition Metals: (e.g., Cobalt driers, Iron salts)[2]
...the allyl groups can undergo radical crosslinking.[2][4] In a sealed waste drum, this generates heat (exotherm), which accelerates the reaction, potentially leading to container rupture or fire.[1]
Expert Insight: Always assume waste TAC is uninhibited. Even if the virgin material contained an inhibitor (like BHT or MEHQ), processing often consumes it.[4] Waste TAC is "naked" and reactive.
Pre-Disposal Protocol: Handling & Collection
Before the waste leaves your bench, establish these controls to ensure downstream safety.
A. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[2][3][4]
-
Headspace: Leave at least 10-15% headspace in the container.[2][4] If polymerization occurs, the volume may change, and trapped gases need expansion room.[2]
B. Chemical Segregation (The "Kill Switch")
You must strictly segregate TAC from "Initiator Waste."[2][4]
-
Bin A (Monomers/Esters): Triallyl Citrate, Acrylates, Methacrylates.[2]
-
Bin B (Oxidizers): Peroxides, Nitrates, Perchlorates.[2]
-
NEVER pour TAC into a "General Organic Waste" drum without verifying the absence of oxidizers.[2][4]
Disposal Decision Matrix (Workflow)
This self-validating workflow ensures that the physical state of the waste dictates the disposal path, minimizing regulatory non-compliance.[1][2]
Figure 1: Decision tree for Triallyl Citrate waste streams. Note the critical control point regarding oxidizer contamination.
Detailed Step-by-Step Procedures
Scenario A: Liquid Waste (Unreacted Monomer)
-
Consolidate: Pour waste TAC into a designated organic waste carboy (HDPE preferred).
-
Stabilize (Optional but Recommended): If accumulating large volumes (>5 Gallons) over weeks, add 50-100 ppm of BHT (Butylated hydroxytoluene) to prevent auto-polymerization.[2][3][4]
-
Labeling:
-
Disposal: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for fuel blending or incineration .[2][4]
Scenario B: Solid Waste (Cured Polymer)[3][4]
-
Verification: Ensure the material is hard and tack-free.[2][4] Soft or "gooey" material implies unreacted monomer is trapped, which can leach.[2][4]
-
Disposal:
Scenario C: Spill Cleanup
-
Isolate: Ventilate the area. Eliminate ignition sources (sparks/flames).[2][3][4][5][6][7]
-
Absorb: Do NOT use sawdust (combustible).[2][3][4] Use inert absorbents like Vermiculite , Sand , or Clay .[2][5]
-
Collect: Scoop into a sealable container.
-
Clean: Wash the surface with a detergent/water solution.[2][4] TAC is oily and insoluble; water alone will not clean it.[2][4]
-
Dispose: Treat the absorbent mixture as solid chemical waste for incineration.[2][4]
Regulatory Compliance (US Focus)
-
RCRA (EPA):
-
Sewer Ban: Under no circumstances should TAC be poured down the drain.[2][4] It is insoluble and poses a chronic risk to aquatic life.[2][4]
References
-
PubChem. (n.d.).[2][3][4] Triallyl citrate | C15H20O7 | CID 80534.[1][2][3][4] National Library of Medicine.[2][4] Retrieved January 28, 2026, from [Link][1][2][3]
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
